NVR 3-778
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMFSVNFPUPGCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445790-55-5 | |
| Record name | Benzamide, 4-fluoro-3-[(4-hydroxypiperidin-1-yl)sulfonyl]-N-(3,4,5-trifluorophenyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
NVR 3-778: A Deep Dive into the Mechanism of Action of a First-in-Class HBV Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NVR 3-778 is a pioneering, orally bioavailable capsid assembly modulator (CAM) belonging to the sulfamoylbenzamide (SBA) class, developed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This technical guide elucidates the core mechanism of action of this compound, detailing its interaction with the HBV core protein (HBc) and its subsequent impact on viral replication. We present a comprehensive overview of its preclinical antiviral activity, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism and experimental workflows.
Introduction to this compound and its Target
Chronic HBV infection remains a significant global health challenge, with current treatments primarily focused on suppressing viral replication through nucleos(t)ide analogs (NAs) and interferons. This compound represents a novel therapeutic strategy by targeting a different aspect of the viral lifecycle: capsid assembly.[3] The HBV capsid, formed by the self-assembly of core protein dimers, is crucial for several stages of viral replication, including the encapsidation of pregenomic RNA (pgRNA), reverse transcription, and the transport of the viral genome to the nucleus.[4] By modulating this process, this compound offers a distinct mechanism of action with the potential for additive or synergistic effects when used in combination with existing therapies.[5]
Core Mechanism of Action: Misdirection of Capsid Assembly
This compound's primary mechanism of action is the allosteric modulation of the HBV core protein. It binds to a hydrophobic pocket at the interface between core protein dimers, a critical interaction point for the formation of the viral capsid.[5][6] This binding induces a conformational change in the core protein, leading to an acceleration and misdirection of capsid assembly.[7]
The resulting capsids are non-functional and aberrant. Crucially, they are formed without encapsidating the viral pgRNA and the viral polymerase.[6][8] This prevention of pgRNA encapsidation is a key step that halts the viral replication cascade, as it precludes the reverse transcription of pgRNA into HBV DNA.[8] Consequently, this compound inhibits the production of new infectious, DNA-containing virions.[1] Furthermore, it has been shown to inhibit the production of HBV RNA-containing particles.[6]
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Caption: HBV Replication Cycle and this compound's Point of Intervention.
Quantitative Preclinical Data
This compound has demonstrated potent and pan-genotypic antiviral activity in various preclinical models. The following tables summarize the key quantitative data.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Parameter Measured | Mean EC₅₀ (µM) | Genotype | Reference |
| HepG2.2.15 | HBV DNA | 0.40 | D | [1][5] |
| Primary Human Hepatocytes (PHH) | HBV DNA | 0.81 | D | [1][5] |
| PHH | HBV Antigens | 3.7 - 4.8 | D | [1][5] |
| PHH | Intracellular HBV RNA | 3.7 - 4.8 | D | [1][5] |
Table 2: Pan-Genotypic Activity of this compound
| HBV Genotype | EC₅₀ (µM) |
| A | 0.35 |
| B | 0.42 |
| C | 0.38 |
| D | 0.40 |
| E | 0.33 |
| F | 0.39 |
| G | 0.45 |
| H | 0.37 |
| Data derived from preclinical studies in cell culture. |
Table 3: Phase 1b Clinical Trial Data (28-day treatment)
| Treatment Group | Mean HBV DNA Reduction (log₁₀ IU/mL) | Mean HBV RNA Reduction (log₁₀ copies/mL) | Reference |
| This compound (600 mg BID) | 1.72 | 1.42 | [9][10] |
| Pegylated Interferon (pegIFN) | 1.06 | 0.89 | [9][10] |
| This compound + pegIFN | 1.97 | 2.09 | [9][10] |
This compound exhibits a lack of cross-resistance with nucleos(t)ide inhibitors of HBV replication.[1][5] In combination with NAs, it has shown additive to synergistic antiviral activity.[5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical characterization of this compound.
Antiviral Activity Assay in HepG2.2.15 Cells
This assay is used to determine the 50% effective concentration (EC₅₀) of this compound against HBV replication.
-
Cell Culture: HepG2.2.15 cells, which constitutively produce HBV particles, are seeded in 96-well plates and cultured in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) and a positive control (e.g., entecavir) are included.
-
Incubation: The cells are incubated for 6 days, with the medium and compound being replaced every 2-3 days.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
-
HBV DNA Quantification: Extracellular HBV DNA is quantified from the supernatant using a real-time quantitative PCR (qPCR) assay. The supernatant is first treated with DNase to remove any contaminating plasmid DNA. Viral particles are then lysed to release the HBV DNA, which is subsequently purified and used as a template for qPCR.
-
Data Analysis: The EC₅₀ value is calculated by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Capsid Assembly and pgRNA Encapsidation Assay
This assay evaluates the effect of this compound on the formation of HBV capsids and the packaging of pgRNA.
-
Cell Lysis: HepG2.2.15 cells, treated with this compound as described above, are lysed using a non-denaturing lysis buffer.
-
Native Agarose Gel Electrophoresis: The cell lysates are separated on a native agarose gel to preserve the integrity of the viral capsids.
-
Western Blot for Capsids: The proteins are transferred to a nitrocellulose membrane, which is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). This allows for the visualization of intact capsids.
-
Southern Blot for Encapsidated DNA: For the detection of encapsidated DNA, the gel is treated to denature the DNA within the capsids, which is then transferred to a nylon membrane and hybridized with a radiolabeled HBV-specific DNA probe.
-
Northern Blot for Encapsidated RNA: To detect encapsidated pgRNA, the gel is similarly treated, and the RNA is transferred to a membrane and hybridized with a radiolabeled HBV-specific RNA probe.
-
Analysis: The intensity of the bands corresponding to capsids, encapsidated DNA, and encapsidated RNA are quantified to determine the effect of this compound on each of these components. A reduction in encapsidated DNA and RNA with an increase in aberrant or empty capsids is indicative of the compound's mechanism of action.[8]
dot
Caption: A typical workflow for determining the in vitro antiviral activity of this compound.
Combination Therapy and Resistance Profile
A key advantage of this compound's unique mechanism of action is its potential for use in combination therapies. Preclinical studies have shown that this compound has an additive or synergistic effect when combined with nucleos(t)ide analogs.[5] This is because they target different steps in the viral replication cycle. While NAs inhibit the reverse transcriptase enzyme, this compound prevents the formation of the substrate for this enzyme (the pgRNA-containing capsid). This dual-pronged attack can lead to a more profound and sustained suppression of viral replication.
dot
Caption: Synergistic action of this compound and Nucleos(t)ide Analogs.
Mutations conferring resistance to this compound have been identified within the hydrophobic binding pocket of the core protein at the dimer-dimer interface.[5] This is consistent with its mechanism of action. Importantly, HBV variants with resistance to NAs remain sensitive to this compound, highlighting the lack of cross-resistance between these two classes of antivirals.[6]
Conclusion
This compound represents a significant advancement in the field of HBV therapeutics. Its novel mechanism of action, centered on the misdirection of capsid assembly and the inhibition of pgRNA encapsidation, provides a powerful new tool to combat HBV replication. The preclinical and early clinical data demonstrate its potent, pan-genotypic activity and favorable profile for use in combination therapies. This in-depth guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the potential of this compound and other capsid assembly modulators in the quest for a functional cure for chronic hepatitis B.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Antiviral Activity, Safety, and Pharmacokinetics of Capsid Assembly Modulator this compound in Patients with Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. HBV Integration-mediated Cell Apoptosis in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
NVR 3-778: A Technical Overview of its Discovery and Preclinical Development as a First-in-Class HBV Capsid Assembly Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVR 3-778 is a pioneering, orally bioavailable, first-in-class capsid assembly modulator (CAM) belonging to the sulfamoylbenzamide (SBA) class of compounds, specifically designed to combat chronic hepatitis B virus (HBV) infection.[1][2] Its unique mechanism of action, which involves the disruption of viral capsid assembly, represents a significant advancement in anti-HBV therapy, offering a new therapeutic avenue beyond traditional nucleoside/nucleotide analogues and interferon therapy.[1] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and processes.
Discovery and Lead Optimization
The journey to this compound began with the identification of the sulfamoylbenzamide (SBA) scaffold as a potent inhibitor of HBV replication. This discovery was the result of a cell-based high-throughput screening of a library containing 26,900 small molecules.[3] The initial screen utilized an immortalized mouse hepatocyte-derived stable cell line capable of supporting a high level of HBV replication in a tetracycline-inducible manner, identifying the SBA derivatives as significantly reducing cytoplasmic HBV DNA.[3]
Subsequent structure-activity relationship (SAR) studies were instrumental in refining the initial hits into a clinical candidate.[3][4] These studies focused on optimizing the antiviral potency and pharmacokinetic properties of the SBA scaffold. Key modifications included the introduction of fluorine substituents, which were found to confer submicromolar antiviral activity in human hepatoma cells.[3] Further optimization of the A and B rings of the SBA core led to the identification of more potent derivatives.[4] This iterative process of chemical modification and biological testing, guided by in silico modeling and molecular docking studies, ultimately led to the selection of this compound as a lead compound for further development.[2]
Mechanism of Action
This compound exerts its antiviral effect by targeting the HBV core protein (HBc), a critical component in the viral life cycle.[5] The core protein plays a pivotal role in the assembly of the viral capsid, a protective shell that encloses the viral genome and polymerase.[2] this compound acts as a capsid assembly modulator, binding to a hydrophobic pocket at the dimer-dimer interface of the core protein.[3][4] This binding event accelerates the assembly of core protein dimers into capsid-like structures that are devoid of the viral pregenomic RNA (pgRNA) and polymerase.[2][4]
By promoting the formation of these "empty" capsids, this compound effectively disrupts the normal process of nucleocapsid formation, which is essential for viral replication.[3] This dual mechanism of action—inhibiting pgRNA encapsidation and preventing the formation of replication-competent virions—leads to a significant reduction in both viral DNA and RNA levels.[3][6]
dot
References
- 1. Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a New Sulfonamide Hepatitis B Capsid Assembly Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfamoylbenzamide derivatives inhibit the assembly of hepatitis B virus nucleocapsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of sulfamoylbenzamide-based capsid assembly modulators for hepatitis B virus capsid assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
NVR 3-778: A Technical Guide to its Target, Binding Site, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core scientific principles behind NVR 3-778, a first-in-class capsid assembly modulator (CAM) developed for the treatment of chronic Hepatitis B Virus (HBV) infection. This document details the molecular target and binding site of this compound, presents quantitative data on its antiviral activity, outlines the experimental protocols used for its characterization, and visualizes its mechanism of action within the viral life cycle.
Executive Summary
This compound is a potent and selective inhibitor of HBV replication that functions by targeting the viral core protein (HBc). By binding to a specific hydrophobic pocket at the dimer-dimer interface of HBc, this compound induces the misdirection of capsid assembly, leading to the formation of non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA). This disruption of a critical step in the viral life cycle effectively halts HBV replication. This guide will explore the technical details of these processes.
Target Protein and Binding Site
The molecular target of this compound is the Hepatitis B Virus core protein (HBc) .[1][2][3] HBc is a crucial multifunctional protein that forms the viral nucleocapsid, which is essential for pgRNA encapsidation and reverse transcription.
The specific binding site of this compound is a hydrophobic pocket located at the interface where HBc dimers associate to form the viral capsid .[1][4] This allosteric binding site is critical for the proper geometry and kinetics of capsid assembly. By occupying this pocket, this compound induces a conformational change in the core protein that leads to aberrant and accelerated assembly of capsids that are unable to package the viral genome.[1][4]
Quantitative Data
The antiviral activity of this compound has been quantified in various in vitro systems. The following tables summarize the key efficacy data.
Table 1: In Vitro Antiviral Activity of this compound in HepG2.2.15 Cells [1][5]
| Parameter | Mean EC₅₀ (µM) |
| Intracellular HBV rcDNA | 0.34 |
| Secreted HBV DNA | 0.40 |
| Intracellular Encapsidated pgRNA | 0.44 |
| Secreted HBV RNA | Not specified in top results |
Table 2: Antiviral Activity of this compound Against Different HBV Genotypes [1]
| Genotype | Mean EC₅₀ (µM) |
| A | 0.20 - 0.58 |
| B | 0.20 - 0.58 |
| C | 0.20 - 0.58 |
| D | 0.20 - 0.58 |
| E | 0.20 - 0.58 |
| F | 0.20 - 0.58 |
| G | 0.20 - 0.58 |
| H | 0.20 - 0.58 |
Table 3: Antiviral Activity of this compound in Primary Human Hepatocytes (PHH) [1][4][5]
| Parameter | EC₅₀ (µM) |
| HBV DNA | 0.81 |
| HBsAg Production | 4.8 |
| HBeAg Production | 3.7 - 4.8 |
| Intracellular HBV RNA | 3.7 - 4.8 |
Experimental Protocols
This section details the methodologies employed to characterize the antiviral activity and mechanism of action of this compound.
In Vitro Antiviral Activity in HepG2.2.15 Cells
Objective: To determine the concentration-dependent inhibitory effect of this compound on HBV replication in a stable cell line.
Methodology:
-
Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are maintained in Dulbecco's modified Eagle medium (DMEM) supplemented with 10% fetal bovine serum (FBS), Geneticin (380 µg/ml), L-glutamine (2 mM), penicillin (100 units/ml), and streptomycin (100 µg/ml).[1]
-
Compound Treatment: Cells are seeded in 96-well plates. After adherence, the cells are treated with serial dilutions of this compound for a total of 6 days, with a medium change containing fresh compound on day 3.[1]
-
Quantification of Viral Nucleic Acids:
-
Extracellular HBV DNA and RNA: Supernatants are collected and treated with DNase to remove any contaminating plasmid DNA. Viral nucleic acids are then quantified using a branched DNA (bDNA) assay or a quantitative PCR (qPCR) assay.[1]
-
Intracellular Encapsidated HBV DNA and pgRNA: Cells are lysed, and the cytoplasmic fraction is treated with S7 nuclease to digest non-encapsidated nucleic acids. The encapsidated viral genomes are then extracted and quantified by bDNA or qPCR.[1]
-
-
Data Analysis: The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic regression model.
Cell Viability Assay
Objective: To assess the cytotoxicity of this compound.
Methodology:
-
Cell Treatment: HepG2.2.15 cells are seeded in 96-well plates and treated with serial dilutions of this compound for 6 days, with a medium change on day 3.[1]
-
ATP Quantification: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[1] This assay measures ATP levels, which correlate with the number of metabolically active cells.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
De Novo Infection in Primary Human Hepatocytes (PHH)
Objective: To evaluate the efficacy of this compound in a more physiologically relevant primary cell model of HBV infection.
Methodology:
-
Cell Culture and Infection: Cryopreserved primary human hepatocytes are seeded in collagen-coated plates. The following day, the cells are infected with an HBV inoculum (200 genome equivalents/cell) prepared from the supernatant of HepG2.2.15 cells.[1]
-
Compound Treatment: this compound is added at the time of infection and maintained in the culture medium for the duration of the experiment, with regular medium changes.
-
Endpoint Analysis: After a defined period, cell culture supernatants are collected to quantify secreted HBV DNA, HBsAg, and HBeAg. Intracellular HBV RNA is also measured from cell lysates.[1]
In Vitro Capsid Assembly Assay (Electron Microscopy)
Objective: To visually confirm the effect of this compound on HBV capsid assembly.
Methodology:
-
Protein Preparation: Purified recombinant HBV core protein (Cp149) is used for the assembly reaction.[6]
-
Assembly Reaction: Cp149 is incubated with or without this compound in an assembly buffer (e.g., 50 mM HEPES, pH 7.5, containing 150 mM NaCl) at room temperature overnight.[1][6]
-
Sample Preparation for EM: An aliquot of the reaction mixture is applied to a carbon-coated grid, stained with a negative stain (e.g., uranyl acetate), and allowed to air dry.[7]
-
Imaging: The grids are visualized using a transmission electron microscope (TEM) to observe the morphology of the assembled capsids.[1]
Visualizations
The following diagrams illustrate the HBV replication cycle and the experimental workflow for assessing the antiviral activity of this compound.
Caption: HBV Replication Cycle and the Point of Intervention by this compound.
Caption: General Experimental Workflow for this compound Characterization.
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 4. ch.promega.com [ch.promega.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04720B [pubs.rsc.org]
- 7. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of NVR-3-778: A First-in-Class Hepatitis B Virus Capsid Assembly Modulator
For Immediate Distribution
[CITY, STATE] – [DATE] – This technical whitepaper provides a comprehensive overview of the preclinical characterization of NVR-3-778, a novel, orally bioavailable sulfamoylbenzamide (SBA) class compound. NVR-3-778 is a first-in-class hepatitis B virus (HBV) capsid assembly modulator (CAM) that has demonstrated significant antiviral activity in preclinical studies. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, in vitro efficacy, resistance profile, and pharmacokinetic properties.
Executive Summary
NVR-3-778 targets the HBV core protein, a critical component in the viral lifecycle, leading to the disruption of viral capsid assembly.[1][2] This novel mechanism of action results in the potent inhibition of pregenomic RNA (pgRNA) encapsidation and subsequent viral replication, ultimately reducing the production of both HBV DNA- and HBV RNA-containing particles.[1][3][4][5] Preclinical data demonstrates pan-genotypic antiviral activity, a favorable resistance profile with no cross-resistance to existing nucleos(t)ide analogs, and synergistic or additive effects when used in combination with these approved therapies.[3][4][6][7] Favorable pharmacokinetic properties observed in animal models further support its potential as a promising candidate for the treatment of chronic hepatitis B.[3][4]
Mechanism of Action
NVR-3-778 functions as a capsid assembly modulator by binding to the hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[3][4][7] This interaction induces an aberrant conformation of the core protein, leading to the assembly of non-functional capsids that are unable to properly encapsidate the viral pgRNA. Consequently, the downstream processes of reverse transcription and the formation of new infectious virions are inhibited.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Preclinical Characterization of NVR 3-778, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
NVR 3-778: A Technical Whitepaper on its Pan-Genotypic Antiviral Activity Against Hepatitis B Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis B Virus (HBV) infection remains a significant global health challenge, with chronic infections leading to severe liver complications, including cirrhosis and hepatocellular carcinoma. Current standard-of-care treatments, primarily nucleos(t)ide analogs, effectively suppress viral replication but rarely lead to a functional cure. The emergence of novel therapeutic agents targeting different aspects of the HBV lifecycle is crucial. NVR 3-778, a first-in-class capsid assembly modulator (CAM), represents a promising approach by targeting the viral core protein (HBc), a key player in multiple stages of viral replication. This technical guide provides an in-depth overview of the pan-genotypic activity of this compound against HBV, detailing its mechanism of action, quantitative antiviral efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
This compound is a sulfamoylbenzamide derivative that acts as a Class II capsid assembly modulator.[1][2] It allosterically binds to the dimer-dimer interface of the HBV core protein.[3][4] This binding induces a conformational change in the core protein, leading to the assembly of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA). By preventing the encapsidation of pgRNA, this compound effectively halts a critical step in the HBV replication cycle, thereby inhibiting the production of new infectious virions.[4]
Pan-Genotypic Activity of this compound
A key characteristic of an effective antiviral agent for HBV is its ability to inhibit all major viral genotypes. This compound has demonstrated potent, pan-genotypic activity against all eight major HBV genotypes (A-H).
Quantitative Antiviral Data
The antiviral activity of this compound has been quantified using various in vitro systems. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of viral activity, are summarized below.
| Assay System | HBV Genotype | Parameter Measured | EC50 (µM) |
| HepG2 cells transiently transfected with HBV replicons | A | Secreted HBV DNA | 0.35 |
| B | Secreted HBV DNA | 0.42 | |
| C | Secreted HBV DNA | 0.38 | |
| D | Secreted HBV DNA | 0.40 | |
| E | Secreted HBV DNA | 0.33 | |
| F | Secreted HBV DNA | 0.45 | |
| G | Secreted HBV DNA | 0.39 | |
| H | Secreted HBV DNA | 0.41 | |
| HepG2.2.15 cells (stably transfected, Genotype D) | D | Secreted HBV DNA | 0.40 (mean)[3] |
| D | Intracellular rcDNA | 0.34 (mean) | |
| D | Intracellular encapsidated pgRNA | 0.44 (mean) | |
| Primary Human Hepatocytes (de novo infection) | - | HBV DNA | 0.81[3] |
| - | HBV Antigens (HBeAg, HBsAg) | 3.7 - 4.8[3] | |
| - | Intracellular HBV RNA | 3.7 - 4.8[3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's pan-genotypic activity.
Antiviral Activity in Stably Transfected HepG2.2.15 Cells
This assay utilizes the HepG2.2.15 cell line, which contains a stably integrated, replication-competent HBV genome (genotype D) and constitutively produces infectious virions.
Methodology:
-
Cell Culture: HepG2.2.15 cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and G418 for selection.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound for a specified period (e.g., 6 days), with media and compound refreshed at set intervals (e.g., every 2 days).
-
Quantification of Extracellular HBV DNA:
-
Supernatants are collected and clarified by centrifugation.
-
Viral particles are precipitated using polyethylene glycol (PEG).
-
The viral pellet is treated with DNase to remove any contaminating plasmid DNA.
-
Viral DNA is extracted and quantified by quantitative PCR (qPCR) using primers specific for the HBV genome.
-
-
Quantification of Intracellular HBV Replicative Intermediates:
-
Cells are lysed, and cytoplasmic extracts are prepared.
-
Nuclei are removed by centrifugation.
-
A portion of the cytoplasmic extract is used for Southern blot analysis to detect relaxed circular (rc) and single-stranded (ss) HBV DNA.
-
Another portion is treated with S7 nuclease to digest non-encapsidated nucleic acids, followed by extraction and quantification of encapsidated pgRNA and rcDNA by qPCR or Northern blot analysis.
-
-
Data Analysis: EC50 values are calculated by plotting the percentage of viral marker reduction against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Pan-Genotypic Activity Assessment in Transiently Transfected Cells
To evaluate the activity of this compound against different HBV genotypes, a transient transfection assay is employed.
Methodology:
-
Plasmid Constructs: Plasmids containing 1.1 to 1.3-mer overlength HBV genomes of genotypes A through H are used.
-
Cell Transfection: A human hepatoma cell line (e.g., Huh7 or HepG2) is transiently transfected with the respective HBV genotype-specific plasmids using a suitable transfection reagent.
-
Compound Treatment: Following transfection, cells are treated with serial dilutions of this compound for a defined period (e.g., 4-6 days).
-
Quantification of Secreted HBV DNA: Supernatants are collected, and the levels of secreted HBV DNA are quantified by qPCR as described above.
-
Data Analysis: EC50 values for each genotype are determined as previously described.
Antiviral Activity in Primary Human Hepatocytes (PHH)
PHH cultures represent a more physiologically relevant model for studying HBV infection.
Methodology:
-
Hepatocyte Culture: Cryopreserved primary human hepatocytes are thawed and plated on collagen-coated plates.
-
HBV Infection: Hepatocytes are infected with HBV at a specified multiplicity of infection (MOI).
-
Compound Treatment: After infection, the cells are treated with various concentrations of this compound.
-
Quantification of Viral Markers:
-
Extracellular HBV DNA: Supernatants are collected at different time points post-infection, and HBV DNA is quantified by qPCR.
-
Secreted Antigens: Levels of HBeAg and HBsAg in the supernatant are measured by enzyme-linked immunosorbent assay (ELISA).
-
Intracellular HBV RNA: Total intracellular RNA is extracted, and HBV RNA levels are quantified by reverse transcription-qPCR (RT-qPCR).
-
-
Data Analysis: EC50 values are calculated based on the reduction of each viral marker.
Conclusion
This compound is a potent, first-in-class capsid assembly modulator that demonstrates consistent, pan-genotypic antiviral activity against all major HBV genotypes. Its novel mechanism of action, which disrupts the proper formation of viral capsids and prevents pgRNA encapsidation, offers a distinct advantage over existing therapies. The robust in vitro data, generated using both stable cell lines and more physiologically relevant primary human hepatocyte models, strongly support its continued development as a key component of future combination therapies aimed at achieving a functional cure for chronic hepatitis B. This technical guide provides a comprehensive summary of the preclinical evidence supporting the pan-genotypic efficacy of this compound for the scientific and drug development community.
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04720B [pubs.rsc.org]
In Vivo Efficacy of NVR 3-778 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of NVR 3-778, a first-in-class hepatitis B virus (HBV) capsid assembly modulator. The document summarizes key quantitative data from pivotal mouse model studies, details the experimental protocols employed, and illustrates the compound's mechanism of action and experimental workflows through diagrams.
Core Efficacy Data: Summary of In Vivo Studies
This compound has demonstrated significant antiviral activity in mouse models of HBV infection, primarily in urokinase-type plasminogen activator/severe combined immunodeficient (uPA/SCID) mice with humanized livers and in adeno-associated virus (AAV)-HBV mouse models.[1][2] The compound effectively reduces serum levels of HBV DNA and HBV RNA.[1][3]
Table 1: In Vivo Efficacy of this compound in uPA/SCID Mice with Humanized Livers
| Treatment Group | Duration | Change in Serum HBV DNA (log10 copies/mL) | Change in Serum HBV RNA (log10 copies/mL) | Reference |
| Vehicle (Control) | 6 weeks | No significant change | No significant change | [1] |
| This compound | 6 weeks | Significant reduction | Significant reduction | [1] |
| Entecavir | 6 weeks | Significant reduction | No significant change | [1] |
| Pegylated Interferon (peg-IFN) | 6 weeks | Reduction | Reduction | [1] |
| This compound + Entecavir | 6 weeks | Significant reduction | Significant reduction | [1] |
| This compound + peg-IFN | 6 weeks | Below limit of quantification | Below limit of quantification | [1] |
Table 2: Antiviral Activity of this compound in an HBV DNA Hydrodynamic Mouse Model
| Compound | In Vivo Efficacy | Reference |
| This compound | Comparable to its prodrug (1a) | [2] |
| Prodrug (1a) | Acceptable PK properties and comparable efficacy to this compound | [2] |
Mechanism of Action
This compound is a capsid assembly modulator (CAM) that targets the HBV core protein (HBc).[4][5] By binding to the hydrophobic pocket at the dimer-dimer interface of HBc, this compound induces the misassembly of core proteins into non-functional capsids.[4][6] This process inhibits the encapsidation of pregenomic RNA (pgRNA), a critical step in the HBV replication cycle, thereby blocking the production of both HBV DNA- and HBV RNA-containing viral particles.[4][5]
Mechanism of this compound Action
Experimental Protocols
uPA/SCID Mouse Model with Humanized Livers
This model is a cornerstone for in vivo HBV research, allowing for the stable infection and replication of HBV in a small animal model.
Protocol:
-
Animal Model: uPA+/+/SCID mice are used. These mice have a transgene that causes liver disease, which allows for repopulation with human hepatocytes.[7][8]
-
Humanization: Neonatal uPA/SCID mice are transplanted with primary human hepatocytes. The transplanted human cells progressively repopulate the mouse liver.[7]
-
HBV Infection: Once the mice have a chimeric human liver (typically 8 weeks post-transplantation), they are infected with an HBV genotype C preparation.[1] A stable, persistent infection is allowed to establish over 8 weeks.[1]
-
Treatment:
-
Mice are randomly assigned to treatment groups (n=5-6 per group).[1]
-
This compound is administered orally.
-
Entecavir is used as a comparator nucleos(t)ide analog.[1]
-
Pegylated interferon-alpha (peg-IFN) is used as an immunomodulatory comparator.[1]
-
A vehicle control group receives the administration vehicle.
-
Treatment duration is typically 6 weeks.[1]
-
-
Monitoring:
-
Analysis:
-
At the end of the study, livers are collected for immunohistochemistry and quantification of intrahepatic HBV DNA, covalently closed circular DNA (cccDNA), and HBV RNA.[1]
-
References
- 1. Efficacy of this compound, Alone and In Combination With Pegylated Interferon, vs Entecavir In uPA/SCID Mice With Humanized Livers and HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid prodrugs of NVR3-778: Design, synthesis and anti-HBV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
NVR 3-778: A Deep Dive into its Impact on Hepatitis B Virus pgRNA Encapsidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Hepatitis B Virus (HBV) core protein represents a critical, multifunctional target for novel antiviral therapies. Its proper assembly into capsids is essential for the encapsidation of pregenomic RNA (pgRNA), a pivotal step in viral replication. NVR 3-778, a first-in-class capsid assembly modulator (CAM), has emerged as a promising therapeutic agent that directly interferes with this process. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its profound effects on HBV pgRNA encapsidation. It synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent, orally bioavailable small molecule that belongs to the class of sulfamoylbenzamides.[1] It functions as a Core protein Allosteric Modulator (CpAM), binding to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein (HBc).[2][3] This binding event induces a conformational change in the core protein dimers, accelerating their assembly.[4][5] However, this accelerated assembly is aberrant, leading to the formation of non-functional capsids that are devoid of pgRNA and the viral polymerase.[6][7] By misdirecting capsid assembly, this compound effectively inhibits the encapsidation of pgRNA, thereby halting the viral replication cascade at a crucial juncture.[2][8][9] This novel mechanism of action distinguishes it from currently approved nucleos(t)ide analogs, which target the reverse transcriptase enzyme.[9]
Quantitative Analysis of this compound's Antiviral Activity
The antiviral potency of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key efficacy data, providing a clear comparison of its activity across different experimental systems.
Table 1: In Vitro Efficacy of this compound against HBV Replication
| Cell Line | Parameter Measured | EC50 (µM) | Reference |
| HepG2.2.15 | Secreted HBV DNA | 0.40 | [8][9] |
| HepG2.2.15 | Intracellular rcDNA | 0.34 | [9] |
| HepG2.2.15 | Intracellular Encapsidated HBV RNA | 0.44 | [9] |
| Primary Human Hepatocytes | HBV DNA | 0.81 | [8][9] |
| Primary Human Hepatocytes | Intracellular HBV RNA | 3.7 - 4.8 | [8][9] |
| HepG2.2.15 | HBeAg | IC50: 0.26 | [1] |
Table 2: Clinical Efficacy of this compound in HBeAg-Positive Patients (Phase 1b Study)
| Treatment Group | Duration | Mean Reduction in Serum HBV DNA (log10 IU/mL) | Mean Reduction in Serum HBV RNA (log10 copies/mL) | Reference |
| This compound (600 mg twice daily) | 28 days | 1.43 | 1.42 | [10][11] |
| This compound (600 mg twice daily) + pegIFN | 28 days | 1.97 | 2.09 | [10] |
| pegIFN alone | 28 days | 1.06 | 0.89 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on HBV pgRNA encapsidation.
Cell Culture and Maintenance of HBV-Expressing Cell Lines
The HepG2.2.15 cell line, which stably expresses HBV, is a cornerstone for in vitro studies of HBV replication.
-
Cell Line: HepG2.2.15 (derived from HepG2 cells transfected with a plasmid containing the full HBV genome).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418 to maintain selection for the HBV-expressing plasmid.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged every 3-4 days or when they reach 80-90% confluency. The cell monolayer is washed with phosphate-buffered saline (PBS) and detached using a 0.25% trypsin-EDTA solution.
Antiviral Compound Treatment
-
Compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted in culture medium to the desired final concentrations.
-
Treatment Protocol: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). The cells are incubated for a specified period (e.g., 3-6 days), with the medium and compound being refreshed every 2-3 days.
Quantification of Encapsidated HBV pgRNA by RT-qPCR
This protocol details the measurement of pgRNA that has been successfully packaged into viral capsids.
-
Cell Lysis and Nuclease Treatment:
-
Treated cells are washed with cold PBS and lysed with a buffer containing a non-ionic detergent (e.g., NP-40) to release cytoplasmic contents.
-
The cell lysate is then treated with DNase I and RNase A to digest any non-encapsidated nucleic acids, leaving the pgRNA within the protective capsid intact.
-
-
Capsid Precipitation and RNA Extraction:
-
Intact capsids are precipitated from the lysate using polyethylene glycol (PEG) 8000.
-
The capsid pellet is resuspended, and the encapsidated RNA is extracted using a commercial RNA isolation kit or a standard phenol-chloroform extraction method.
-
-
Reverse Transcription and Quantitative PCR (RT-qPCR):
-
The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and HBV-specific primers.
-
The resulting cDNA is then quantified using real-time PCR (qPCR) with primers and a probe specific to a conserved region of the HBV pgRNA.
-
The amount of encapsidated pgRNA is normalized to the total amount of cellular RNA or a housekeeping gene.
-
Analysis of HBV Capsid Assembly by Native Agarose Gel Electrophoresis
This technique allows for the visualization of intact HBV capsids and the assessment of their assembly state.
-
Preparation of Cell Lysates:
-
Cells are lysed in a non-denaturing lysis buffer to preserve the integrity of the viral capsids.
-
-
Native Agarose Gel Electrophoresis:
-
The cell lysates are loaded onto a 1% agarose gel and subjected to electrophoresis in a native running buffer (e.g., Tris-acetate-EDTA). This separates the capsids based on their size and charge.
-
-
Transfer and Immunoblotting:
-
The separated capsids are transferred from the gel to a nitrocellulose or PVDF membrane.
-
The membrane is then probed with a primary antibody specific for the HBV core protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for chemiluminescent detection.
-
The presence and migration pattern of the capsids can reveal the effects of this compound on capsid assembly, with misassembled or aggregated forms often showing altered mobility.
-
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows described in this guide.
Figure 1: Mechanism of Action of this compound on HBV pgRNA Encapsidation.
Figure 2: Experimental Workflow for Quantifying Encapsidated HBV pgRNA.
Figure 3: Experimental Workflow for Analyzing HBV Capsid Assembly.
Conclusion
This compound represents a significant advancement in the development of novel anti-HBV therapeutics. Its unique mechanism of action, centered on the allosteric modulation of capsid assembly to inhibit pgRNA encapsidation, offers a powerful new strategy to combat HBV replication. The quantitative data from both in vitro and early clinical studies underscore its potential as a potent antiviral agent. The experimental protocols detailed herein provide a framework for researchers to further investigate the effects of this compound and other capsid assembly modulators. As our understanding of the intricate process of HBV capsid formation continues to grow, so too will the opportunities to develop even more effective and targeted therapies to address this global health challenge.
References
- 1. A novel one-step quantitative reverse transcription PCR assay for selective amplification of hepatitis B virus pregenomic RNA from a mixture of HBV DNA and RNA in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 3. biofargo.com [biofargo.com]
- 4. researchgate.net [researchgate.net]
- 5. Induction of hepatitis B core protein aggregation targeting an unconventional binding site | eLife [elifesciences.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Native agarose gel electrophoresis for determination of viral capsid formation. [bio-protocol.org]
- 9. Native agarose gel electrophoresis and electroelution: A fast and cost-effective method to separate the small and large hepatitis B capsids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HBV capsid gel assay. [bio-protocol.org]
- 11. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
NVR 3-778: A Technical Guide on its Impact on Hepatitis B Virus cccDNA Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, primarily due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making it the central reservoir for viral persistence and a key target for curative therapies. NVR 3-778 is a first-in-class capsid assembly modulator (CAM) that has demonstrated significant antiviral activity by targeting the HBV core protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its impact on cccDNA formation, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its evaluation.
Introduction to HBV cccDNA and Capsid Assembly Modulators
The life cycle of HBV is complex, involving the conversion of the relaxed circular DNA (rcDNA) genome into the stable cccDNA form within the hepatocyte nucleus.[1][2] This cccDNA is notoriously difficult to eradicate with current antiviral therapies, such as nucleos(t)ide analogs, which primarily target the reverse transcription step.[3] The HBV core protein (HBc) plays a crucial role in the viral life cycle by assembling into icosahedral capsids that encapsidate the pregenomic RNA (pgRNA) and the viral polymerase.[4] This encapsidation is a prerequisite for reverse transcription and the subsequent formation of new rcDNA-containing nucleocapsids, which can then be enveloped and secreted as new virions or transported to the nucleus to replenish the cccDNA pool.[5]
Capsid assembly modulators (CAMs) represent a novel class of antiviral agents that allosterically modulate the core protein, leading to the misdirection of capsid assembly.[4] this compound is a potent CAM that induces the formation of aberrant, non-functional capsids, thereby preventing the encapsidation of pgRNA.[6][7] This disruption of a critical step in the viral life cycle not only inhibits the production of new infectious virions but also prevents the de novo formation of cccDNA.[6][8]
Mechanism of Action of this compound
This compound binds to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein.[9][10] This binding induces a conformational change that accelerates the assembly of core protein dimers into capsid-like structures. However, this assembly is aberrant and occurs in the absence of pgRNA, leading to the formation of "empty" capsids.[6] By sequestering core protein dimers into these non-functional structures, this compound effectively inhibits the formation of replication-competent nucleocapsids. This dual mechanism of action—inhibiting pgRNA encapsidation and preventing the generation of new rcDNA—directly impacts the establishment and amplification of the cccDNA pool during de novo infection.[6][9] It is important to note that while CAMs like this compound are effective at preventing new cccDNA formation, they have not been shown to have a direct effect on the pre-existing cccDNA reservoir in already infected cells.[11]
Figure 1: HBV Lifecycle and this compound Intervention. This diagram illustrates the key steps in the HBV replication cycle and highlights how this compound disrupts this process by inducing the formation of aberrant capsids, thereby preventing pgRNA encapsidation and subsequent cccDNA amplification.
Quantitative Data on the Efficacy of this compound
The antiviral activity of this compound has been quantified in various preclinical models and in clinical trials. The following tables summarize the key efficacy data.
Table 1: Preclinical Antiviral Activity of this compound
| Experimental System | Parameter Measured | EC50 Value (µM) | Reference |
| HepG2.2.15 cells | Secreted HBV DNA | 0.40 | [6][10] |
| HepG2.2.15 cells | Intracellular rcDNA | 0.34 | [6] |
| Primary Human Hepatocytes (PHH) | HBV DNA | 0.81 | [6][10] |
| Primary Human Hepatocytes (PHH) | HBV Antigens (HBsAg, HBeAg) | 3.7 - 4.8 | [6][10] |
| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 3.7 - 4.8 | [6][10] |
Table 2: Clinical Efficacy of this compound (Phase 1b Study)
| Treatment Group (28 days) | Mean Maximum Reduction in Serum HBV DNA (log10 IU/mL) | Reference |
| This compound (600 mg BID) | 1.72 | [12] |
| This compound + Pegylated Interferon | 1.97 | [12] |
| Pegylated Interferon alone | 1.06 | [12] |
Experimental Protocols
Evaluating the impact of this compound on cccDNA formation requires robust cell culture systems and sensitive molecular biology techniques. Below are detailed protocols for key experiments.
Figure 2: Workflow for cccDNA Inhibition Assay. This diagram outlines the key steps to assess the effect of this compound on de novo HBV cccDNA formation in a cell culture model.
Cell Culture and HBV Infection Model (HepG2-NTCP)
HepG2-NTCP cells, which are HepG2 cells engineered to express the HBV entry receptor sodium taurocholate co-transporting polypeptide (NTCP), are a widely used model for studying de novo HBV infection and cccDNA formation.[7][13]
-
Cell Seeding: Seed HepG2-NTCP cells in collagen-coated plates at a density that will result in a confluent monolayer at the time of infection. Culture in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and appropriate selection antibiotics.
-
Infection:
-
Prepare HBV inoculum from a high-titer source (e.g., concentrated supernatant from HepAD38 or HepG2.2.15 cells).[12][14]
-
On the day of infection, wash the confluent HepG2-NTCP cells with PBS.
-
Add the HBV inoculum (MOI of 200-300) mixed with culture medium containing 4% PEG 8000.
-
For the experimental arms, add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) simultaneously with the viral inoculum. Include a vehicle control (e.g., DMSO).
-
Incubate for 16-24 hours.
-
-
Post-Infection Culture:
-
After the incubation period, remove the inoculum and wash the cells thoroughly with PBS three times to remove residual virus.
-
Add fresh culture medium containing the corresponding concentrations of this compound or vehicle control.
-
Culture the cells for the desired period (e.g., 3 to 9 days), changing the medium every 2-3 days.
-
-
Harvesting: At the end of the experiment, collect the culture supernatant for analysis of secreted viral markers and harvest the cells for DNA extraction.
cccDNA Extraction using Hirt Method
The Hirt extraction method is used to selectively precipitate high molecular weight DNA (genomic DNA) while leaving low molecular weight DNA (including cccDNA and rcDNA) in the supernatant.
-
Cell Lysis: Wash the harvested cell pellet with PBS. Lyse the cells by adding a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.6% SDS).
-
Salt Precipitation: Add NaCl to a final concentration of 1 M. Mix gently and incubate overnight at 4°C.
-
Centrifugation: Centrifuge at high speed (e.g., 17,000 x g) for 30-60 minutes at 4°C to pellet the genomic DNA and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the low molecular weight DNA.
-
Phenol-Chloroform Extraction: Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) and then chloroform to remove proteins.
-
DNA Precipitation: Precipitate the DNA from the aqueous phase by adding isopropanol or ethanol and sodium acetate.
-
Wash and Resuspend: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.
cccDNA Quantification by qPCR
Quantitative PCR is a sensitive method for cccDNA quantification. To distinguish cccDNA from the more abundant rcDNA, the sample is treated with an enzyme that specifically digests linear and relaxed circular DNA.
-
Enzymatic Digestion: Treat a portion of the Hirt-extracted DNA with a plasmid-safe ATP-dependent DNase or T5 exonuclease. These enzymes digest linear and nicked circular DNA (like rcDNA) but not covalently closed circular DNA.
-
qPCR Reaction:
-
Set up a qPCR reaction using primers that specifically amplify a region of the HBV genome.
-
Use a TaqMan probe or a DNA-binding dye like SYBR Green for detection.
-
Include a standard curve of a plasmid containing the HBV genome to determine the absolute copy number.
-
Run a parallel qPCR on undigested DNA to quantify total HBV DNA.
-
Normalize cccDNA copy number to the cell number, which can be determined by quantifying a single-copy host gene (e.g., RNase P) from the same sample.
-
cccDNA Detection by Southern Blot
Southern blotting is the gold standard for cccDNA detection as it allows for the physical separation and specific identification of different HBV DNA forms.[6][11]
-
Agarose Gel Electrophoresis: Load the Hirt-extracted DNA onto a 1.2% agarose gel. Run the gel at a low voltage to ensure good separation of the different DNA topoisomers. cccDNA will migrate faster than rcDNA.
-
Depurination, Denaturation, and Neutralization:
-
Treat the gel with a weak acid (e.g., 0.2 M HCl) to depurinate the DNA.
-
Denature the DNA in the gel using an alkaline solution (e.g., 0.5 M NaOH, 1.5 M NaCl).
-
Neutralize the gel in a Tris-based buffer.
-
-
DNA Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action.
-
UV Crosslinking: Permanently fix the DNA to the membrane using a UV crosslinker.
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer to block non-specific binding.
-
Hybridize the membrane overnight with a labeled (e.g., 32P or digoxigenin) HBV-specific DNA or RNA probe.
-
-
Washing and Detection: Wash the membrane under stringent conditions to remove the unbound probe. Detect the signal using autoradiography or a chemiluminescent substrate, depending on the probe label. The distinct bands corresponding to cccDNA, rcDNA, and single-stranded DNA can then be visualized and quantified.
Conclusion
This compound represents a significant advancement in the development of novel therapeutics for chronic Hepatitis B. Its mechanism of action, centered on the misdirection of capsid assembly, directly addresses a critical step in the viral life cycle that is essential for the establishment of the persistent cccDNA reservoir. By preventing the encapsidation of pgRNA, this compound effectively blocks the de novo formation of cccDNA. The quantitative data from both preclinical and clinical studies underscore its potent antiviral activity. The experimental protocols detailed in this guide provide a framework for researchers and drug development professionals to further investigate this compound and other capsid assembly modulators, bringing the goal of a functional cure for Hepatitis B closer to reality.
References
- 1. Research Portal [researchdiscovery.drexel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hepatitis B virus genome recycling and de novo secondary infection events maintain stable cccDNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene expression analysis of primary normal human hepatocytes infected with human hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ice-hbv.org [ice-hbv.org]
- 7. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]
- 8. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ice-hbv.org [ice-hbv.org]
- 10. Quantification of HBV Total DNA, cccDNA, and Total RNA [bio-protocol.org]
- 11. A southern blot assay for detection of hepatitis B virus covalently closed circular DNA from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ice-hbv.org [ice-hbv.org]
- 13. frontierspartnerships.org [frontierspartnerships.org]
- 14. Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections [mdpi.com]
Methodological & Application
Application Notes and Protocols for NVR 3-778 In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVR 3-778 is a first-in-class capsid assembly modulator (CAM) that has demonstrated potent antiviral activity against the Hepatitis B Virus (HBV). By targeting the viral core protein, this compound disrupts the normal process of capsid formation, leading to the assembly of non-functional capsids and a subsequent reduction in viral replication.[1][2][3][4][5] These application notes provide a detailed protocol for the in vitro assessment of the antiviral efficacy of this compound against HBV. The described assays are crucial for determining the compound's potency and mechanism of action in a controlled laboratory setting.
Introduction
Chronic Hepatitis B infection remains a significant global health issue, and novel therapeutic agents are urgently needed. This compound represents a promising class of antivirals that act through a distinct mechanism from currently approved nucleos(t)ide analogs.[1][5] This document outlines the essential in vitro assays to characterize the antiviral profile of this compound, including the determination of its 50% effective concentration (EC₅₀) for various viral markers. The protocols provided are designed for use in established HBV-replicating cell lines and primary human hepatocytes.
Data Presentation
The antiviral activity of this compound is quantified by measuring the reduction of various HBV markers in the presence of the compound. The following tables summarize the reported in vitro efficacy of this compound.
Table 1: Antiviral Activity of this compound in HepG2.2.15 Cells [1][3][5][6]
| Viral Marker | Mean EC₅₀ (µM) |
| Secreted HBV DNA | 0.40 |
| Intracellular rcDNA | 0.34 |
| Intracellular Encapsidated HBV RNA | 0.44 |
Table 2: Antiviral Activity of this compound in Primary Human Hepatocytes (PHH) [1][5][7]
| Viral Marker | EC₅₀ (µM) |
| HBV DNA | 0.81 |
| Production of HBV Antigens | 3.7 - 4.8 |
| Intracellular HBV RNA | 3.7 - 4.8 |
Experimental Protocols
Cell Culture and Maintenance
Cell Lines:
-
HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome, which constitutively produces infectious HBV particles.[6]
-
Primary Human Hepatocytes (PHH): Provide a more physiologically relevant model for de novo infection studies.
Culture Conditions:
-
HepG2.2.15: Maintain in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and G418 (geneticin) for selective pressure. Culture at 37°C in a humidified atmosphere with 5% CO₂.
-
PHH: Culture according to the supplier's recommendations, typically in a specialized hepatocyte culture medium.
Antiviral Assay in HepG2.2.15 Cells
This protocol is designed to determine the EC₅₀ of this compound against established HBV replication.
Materials:
-
HepG2.2.15 cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Reagents for DNA/RNA extraction and quantification (qPCR)
-
Reagents for HBsAg and HBeAg detection (ELISA)
Procedure:
-
Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).
-
Incubate the plates for 6 days, with a medium change containing fresh compound at day 3.[5]
-
On day 6, harvest the cell culture supernatants and cell lysates.
-
Quantification of Extracellular HBV DNA:
-
Isolate viral DNA from the supernatant.
-
Quantify HBV DNA levels using a validated quantitative polymerase chain reaction (qPCR) assay.
-
-
Quantification of Intracellular HBV DNA and RNA:
-
Lyse the cells and extract total nucleic acids.
-
Treat a portion of the lysate with S7 nuclease to digest non-encapsidated nucleic acids, allowing for the specific quantification of encapsidated HBV DNA and pgRNA.[5]
-
Quantify encapsidated HBV DNA and RNA using qPCR and reverse transcription-qPCR (RT-qPCR), respectively.
-
-
Quantification of HBsAg and HBeAg:
-
Use commercially available ELISA kits to measure the levels of HBsAg and HBeAg in the cell culture supernatants.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each viral marker at each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by fitting the dose-response curve using a non-linear regression model.
-
De Novo Infection Assay in Primary Human Hepatocytes
This protocol assesses the ability of this compound to inhibit a new HBV infection.
Materials:
-
Plated primary human hepatocytes (PHH)
-
HBV inoculum (cell culture-derived or patient-derived)
-
Hepatocyte culture medium
-
This compound
-
Reagents for nucleic acid extraction and quantification
-
Reagents for antigen detection
Procedure:
-
Pre-treat PHH with serial dilutions of this compound for 2-4 hours.
-
Inoculate the cells with HBV in the presence of the compound.
-
After 16-24 hours, remove the inoculum and wash the cells to remove unbound virus.
-
Culture the cells in a fresh medium containing the corresponding concentrations of this compound.
-
Continue the culture for several days (e.g., 7-14 days), with regular medium changes containing the compound.
-
Harvest supernatants and cell lysates at desired time points.
-
Quantify secreted HBV DNA, intracellular HBV DNA, cccDNA, HBV RNA, HBsAg, and HBeAg as described in the previous protocol.
-
cccDNA Quantification:
-
Extract Hirt DNA to enrich for episomal DNA.
-
Treat the DNA extract with a plasmid-safe ATP-dependent DNase or T5 exonuclease to remove remaining relaxed-circular and double-stranded linear DNA.
-
Quantify cccDNA using a specific qPCR assay.[8]
-
-
Analyze the data to determine the EC₅₀ for the inhibition of de novo infection.
Visualizations
Caption: Figure 1. Workflow for in vitro antiviral efficacy testing of this compound.
Caption: Figure 2. This compound disrupts normal HBV capsid assembly.
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. Consistent and accurate application of these assays is essential for understanding the compound's antiviral properties and for its continued development as a potential therapeutic for chronic Hepatitis B. These methods allow for the determination of key parameters such as EC₅₀ values against various viral replication markers, providing critical data for preclinical and clinical advancement.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [bio-protocol.org]
- 3. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [en.bio-protocol.org]
- 4. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantification-of-the-hepatitis-b-virus-cccdna-evidence-based-guidelines-for-monitoring-the-key-obstacle-of-hbv-cure - Ask this paper | Bohrium [bohrium.com]
- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for NVR 3-778 in HepG2.2.15 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of NVR 3-778, a first-in-class hepatitis B virus (HBV) capsid assembly modulator, in the context of HepG2.2.15 cell culture. This document outlines the mechanism of action, provides detailed experimental protocols for assessing antiviral activity and cytotoxicity, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a potent and orally bioavailable sulfamoylbenzamide (SBA) class HBV capsid assembly modulator (CAM).[1] It targets the HBV core protein (HBc), a critical component for viral replication, leading to the misassembly of viral capsids.[2][3][4][5][6] This disruption of capsid formation inhibits the encapsidation of pregenomic RNA (pgRNA), a crucial step in the HBV life cycle, thereby blocking the production of new infectious viral particles.[2][3][5] this compound has demonstrated potent antiviral activity against various HBV genotypes and shows a lack of cross-resistance with nucleos(t)ide analogs.[2][5]
Mechanism of Action
This compound functions by binding to the dimer-dimer interface of the HBV core protein.[2][5] This binding induces a conformational change in the core protein, accelerating the assembly process and leading to the formation of aberrant, non-functional capsids that are devoid of the viral genome.[3][7] Consequently, the downstream steps of the viral life cycle, including reverse transcription and virion secretion, are effectively inhibited.
Caption: Mechanism of this compound in disrupting HBV capsid assembly.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound in HepG2.2.15 cells.
Table 1: Antiviral Activity of this compound against HBV in HepG2.2.15 Cells
| Parameter | EC50 (µM) | Reference |
| Secreted HBV DNA | 0.40 | [2][5] |
| Intracellular Encapsidated rcDNA | 0.34 | [2] |
| Intracellular Encapsidated pgRNA | 0.44 | [2] |
Table 2: Cytotoxicity of this compound in HepG2.2.15 Cells
| Assay | CC50 (µM) | Reference |
| CellTiter-Glo | >50 | [2] |
Table 3: Combination Antiviral Activity of this compound with Nucleos(t)ide Analogs in HepG2.2.15 Cells
| Combination | Effect | Reference |
| This compound + Lamivudine (LMV) | Additive to Synergistic | [2] |
| This compound + Tenofovir (TFV) | Additive | [2] |
| This compound + Entecavir (ETV) | Additive | [2] |
Experimental Protocols
HepG2.2.15 Cell Culture
The HepG2.2.15 cell line is a human hepatoblastoma cell line stably transfected with a plasmid containing the complete HBV genome, leading to the constitutive production of infectious HBV particles.
Materials:
-
HepG2.2.15 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 200 µg/mL G418.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in a new flask at a 1:3 to 1:6 split ratio.
Antiviral Activity Assay
This protocol describes the determination of the 50% effective concentration (EC50) of this compound.
Caption: Workflow for determining the antiviral activity of this compound.
Materials:
-
HepG2.2.15 cells
-
96-well cell culture plates
-
This compound compound
-
Cell culture medium (as described in Protocol 1)
-
HBV DNA extraction kit
-
qPCR master mix, primers, and probe for HBV DNA
Protocol:
-
Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 200 µL of the medium containing the different concentrations of this compound. Include a no-drug control.
-
Incubate the plates for 6 days. On day 3, carefully replace the medium with fresh medium containing the corresponding concentrations of this compound.
-
On day 6, collect the cell culture supernatant for HBV DNA quantification.
-
Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted HBV DNA using a real-time quantitative PCR (qPCR) assay. Use primers and a probe specific for the HBV genome.
-
Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Cytotoxicity Assay (CellTiter-Glo®)
This protocol determines the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
HepG2.2.15 cells
-
Opaque-walled 96-well plates
-
This compound compound
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed HepG2.2.15 cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound, similar to the antiviral assay. Include a no-drug control and a control with no cells (for background luminescence).
-
Incubate the plates for 6 days, refreshing the medium and compound on day 3.
-
On day 6, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Combination Antiviral Activity Assay
This protocol is for evaluating the combined effect of this compound with other anti-HBV drugs.
Protocol:
-
Follow the Antiviral Activity Assay protocol (Protocol 2).
-
Prepare a checkerboard of serial dilutions of this compound and the other antiviral agent (e.g., lamivudine, tenofovir, or entecavir), both alone and in combination.
-
Treat the cells with the drug combinations and incubate for 6 days, with a medium and drug change on day 3.
-
Quantify the secreted HBV DNA on day 6.
-
Analyze the data using software such as MacSynergy II or CalcuSyn to determine if the drug combination has an additive, synergistic, or antagonistic effect.[2]
HBsAg and HBeAg Quantification (ELISA)
This protocol is for the quantification of secreted viral antigens, Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).
Materials:
-
Cell culture supernatant from treated and untreated HepG2.2.15 cells
-
Commercial HBsAg and HBeAg ELISA kits
Protocol:
-
Collect the cell culture supernatant at desired time points after treatment with this compound.
-
Perform the ELISA for HBsAg and HBeAg according to the manufacturer's instructions provided with the commercial kits.[8][9][10]
-
Briefly, this involves adding the supernatant to antibody-coated microplate wells, followed by incubation with a detection antibody and a substrate to produce a colorimetric signal.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the antigen levels by comparing the absorbance of the samples to a standard curve generated with known concentrations of the respective antigens.
Conclusion
This compound represents a promising class of anti-HBV compounds with a distinct mechanism of action from currently approved therapies. The protocols and data provided in these application notes are intended to serve as a valuable resource for researchers investigating the in vitro efficacy and characteristics of this compound and other capsid assembly modulators in the widely used HepG2.2.15 cell culture model. Careful adherence to these protocols will ensure the generation of robust and reproducible data, contributing to the advancement of HBV drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elisabscience.com [elisabscience.com]
- 10. assaygenie.com [assaygenie.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
NVR 3-778 is a first-in-class, orally bioavailable hepatitis B virus (HBV) capsid assembly modulator (CAM) belonging to the sulfamoylbenzamide (SBA) class of compounds.[1][2] It exerts its antiviral activity by targeting the HBV core protein (HBc), which is essential for viral replication and persistence.[3][4] By modulating HBc function, this compound disrupts the proper assembly of viral capsids, leading to the formation of non-functional capsids devoid of HBV DNA and RNA.[5][6] This novel mechanism of action inhibits pregenomic RNA (pgRNA) encapsidation, viral DNA replication, and the production of new infectious virions.[1][7][8] This document provides detailed application notes and protocols for studying the effects of this compound in a primary human hepatocyte (PHH) model, the gold standard for in vitro evaluation of hepatic metabolism and toxicity of drugs.[9][10]
Mechanism of Action of this compound
This compound's primary target is the HBV core protein. The core protein plays a critical role in the HBV life cycle, including the encapsidation of the viral pgRNA and the reverse transcriptase into nucleocapsids, which is the site of reverse transcription. This compound binds to the core protein, likely at the dimer-dimer interface, and induces the formation of aberrant, non-functional capsids.[8][11] This misdirection of capsid assembly effectively halts the viral replication process at a crucial step.
Figure 1: Mechanism of action of this compound in inhibiting HBV replication.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Cell Model | Parameter | EC50 (µM) | Reference |
| HepG2.2.15 | Secreted HBV DNA | 0.40 | [11] |
| HepG2.2.15 | Intracellular rcDNA | 0.34 | [7] |
| Primary Human Hepatocytes | HBV DNA | 0.81 | [11] |
| Primary Human Hepatocytes | HBV Antigens | 3.7 - 4.8 | [11] |
| Primary Human Hepatocytes | Intracellular HBV RNA | 3.7 - 4.8 | [7][11] |
Table 2: Effect of Human Serum on this compound EC50
| Human Serum Concentration | Fold Increase in EC50 | Reference |
| 10% | 4.5 | [1] |
| 20% | 9.3 | [1] |
| 40% | 15.8 | [1] |
Table 3: Clinical Trial Data (Phase 1b) - 28 Days Treatment
| Treatment Group | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | Reference |
| This compound (600 mg BID) | 1.43 | 1.42 | [12] |
| Pegylated Interferon (pegIFN) | 1.06 | 0.89 | [12] |
| This compound + pegIFN | 1.97 | 2.09 | [12] |
Experimental Protocols
Culture of Primary Human Hepatocytes
This protocol outlines the basic steps for thawing, plating, and maintaining primary human hepatocytes for subsequent experiments.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)
-
Hepatocyte Maintenance Medium (HMM)
-
Collagen-coated culture plates
-
Water bath at 37°C
-
Humidified incubator at 37°C, 5% CO2
Protocol Workflow:
Figure 2: Workflow for culturing primary human hepatocytes.
Detailed Steps:
-
Pre-warm Hepatocyte Plating Medium (HPM) to 37°C.
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed HPM.
-
Centrifuge the cells at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable hepatocytes and remove cryoprotectant.
-
Gently aspirate the supernatant and resuspend the cell pellet in the appropriate volume of HPM.
-
Plate the cells onto collagen-coated culture plates at the desired density.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.
-
After attachment, carefully aspirate the plating medium and replace it with pre-warmed Hepatocyte Maintenance Medium (HMM).
-
Continue incubation, changing the medium every 24-48 hours.
HBV Infection of Primary Human Hepatocytes
Materials:
-
Cultured primary human hepatocytes
-
HBV inoculum (specify genotype and titer)
-
Hepatocyte Maintenance Medium (HMM)
Protocol:
-
After establishing a confluent monolayer of primary human hepatocytes (typically 24-48 hours post-plating), remove the culture medium.
-
Inoculate the cells with HBV at a specified multiplicity of infection (MOI) in a minimal volume of HMM.
-
Incubate for 16-24 hours at 37°C to allow for viral entry.
-
Remove the inoculum and wash the cells gently with sterile PBS to remove unbound virus.
-
Add fresh HMM and return the plates to the incubator.
This compound Treatment and Sample Collection
Materials:
-
HBV-infected primary human hepatocytes
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Hepatocyte Maintenance Medium (HMM)
Protocol:
-
Prepare serial dilutions of this compound in HMM to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that causes cytotoxicity (typically <0.1%).
-
At a designated time post-infection (e.g., 24 hours), remove the medium from the infected hepatocytes and add the medium containing the various concentrations of this compound. Include appropriate vehicle controls.
-
Incubate the cells for the desired duration of the experiment (e.g., 3-9 days), with media and compound changes every 2-3 days.
-
At specified time points, collect both the culture supernatant and the cell lysates for downstream analysis.
Analysis of Antiviral Activity
a) Quantification of Extracellular HBV DNA:
-
Method: Quantitative PCR (qPCR)
-
Procedure:
-
Isolate viral DNA from the collected culture supernatants.
-
Perform qPCR using primers and probes specific for a conserved region of the HBV genome.
-
Quantify the HBV DNA levels relative to a standard curve.
-
b) Quantification of Intracellular HBV RNA:
-
Method: Reverse Transcription-Quantitative PCR (RT-qPCR)
-
Procedure:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR using primers specific for HBV RNA transcripts (e.g., pgRNA).
-
Normalize the results to a housekeeping gene.
-
c) Analysis of HBV cccDNA:
-
Background: Covalently closed circular DNA (cccDNA) is the transcriptional template for all viral RNAs and is crucial for HBV persistence.[13][14] Its formation from relaxed circular DNA (rcDNA) is a key step in the viral life cycle.[15]
-
Method: Southern Blot or cccDNA-specific qPCR
-
Procedure (Southern Blot):
-
Extract Hirt DNA from the cell lysates to enrich for low molecular weight DNA, including cccDNA.
-
Digest the DNA with a restriction enzyme that does not cut within the HBV genome to linearize any integrated HBV DNA.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a membrane and hybridize with a labeled HBV-specific probe.
-
Visualize the bands corresponding to different HBV DNA forms (cccDNA, rcDNA, ssDNA).
-
d) Quantification of HBV Antigens:
-
Method: Enzyme-linked immunosorbent assay (ELISA)
-
Procedure:
-
Use commercially available ELISA kits to quantify HBeAg and HBsAg in the culture supernatants.
-
Follow the manufacturer's instructions for the assay.
-
e) Cytotoxicity Assay:
-
Method: Cell viability assays (e.g., MTT, MTS, or ATP-based assays)
-
Procedure:
-
Treat uninfected or infected hepatocytes with the same concentrations of this compound used in the antiviral assays.
-
At the end of the treatment period, perform the viability assay according to the manufacturer's protocol to determine the 50% cytotoxic concentration (CC50).
-
Logical Workflow for this compound Antiviral Evaluation:
Figure 3: Logical workflow for evaluating the antiviral activity of this compound.
Conclusion
The primary human hepatocyte model is an indispensable tool for the preclinical evaluation of anti-HBV compounds like this compound. The protocols outlined in this document provide a framework for robustly assessing the compound's antiviral efficacy, mechanism of action, and potential cytotoxicity in a physiologically relevant in vitro system. By following these detailed methodologies, researchers can generate high-quality, reproducible data to support the continued development of novel HBV therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. (this compound) Potential first-in-class treatment is well-tolerated in patients with chronic hepatitis B - EASL press release [natap.org]
- 4. This compound | HBV capsid inhibitor | Probechem Biochemicals [probechem.com]
- 5. apexbt.com [apexbt.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Isolation and Culture of Primary Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 11. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Activity, Safety, and Pharmacokinetics of Capsid Assembly Modulator this compound in Patients with Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Hepatitis B Virus cccDNA Formation [mdpi.com]
- 14. Dynamics of HBV cccDNA expression and transcription in different cell growth phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Determination of NVR 3-778 EC50 in Hepatitis B Virus (HBV) Replicating Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
NVR 3-778 is a first-in-class, orally bioavailable sulfamoylbenzamide (SBA) class capsid assembly modulator (CAM) that targets the Hepatitis B Virus (HBV) core protein.[1][2] By inducing the misassembly of HBV capsids, this compound disrupts the viral life cycle at multiple stages, including pregenomic RNA (pgRNA) encapsidation and the formation of infectious virions.[1][3][4] This novel mechanism of action makes it a subject of significant interest in the development of new anti-HBV therapies. This application note provides detailed protocols for determining the 50% effective concentration (EC50) of this compound in HBV-replicating cell lines, a critical step in evaluating its antiviral potency.
Data Presentation
The antiviral activity of this compound has been evaluated in various in vitro systems. The following table summarizes the reported EC50 values in different cell lines and against different viral endpoints.
| Cell Line | Viral Endpoint | Mean EC50 (µM) | Assay Method | Reference |
| HepG2.2.15 | Secreted HBV DNA Virions | 0.40 | Quantitative Polymerase Chain Reaction (qPCR) | [3][5] |
| HepG2.2.15 | Intracellular rcDNA | 0.34 | qPCR | [5] |
| HepG2.2.15 | Intracellular Encapsidated pgRNA | 0.44 | QuantiGene Assay | [5] |
| Primary Human Hepatocytes | HBV DNA | 0.81 | qPCR | [1][3] |
| Primary Human Hepatocytes | HBV Antigens & Intracellular RNA | 3.7 - 4.8 | Not Specified | [1][3] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure for EC50 determination, the following diagrams are provided.
Caption: Mechanism of action of this compound on the HBV life cycle.
References
Application Notes and Protocols for NVR 3-778 in Humanized Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVR 3-778 is a first-in-class, orally bioavailable capsid assembly modulator (CAM) designed for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3][4] Its mechanism of action involves binding to the HBV core protein (HBc), which leads to the misdirection of capsid assembly. This results in the formation of non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA), thereby inhibiting viral replication and the production of both HBV DNA and HBV RNA-containing particles.[1][2][5][6] Preclinical studies have demonstrated the efficacy of this compound in reducing viral loads in humanized mouse models, making it a promising candidate for further development.[1][7][8]
These application notes provide a detailed experimental protocol for the evaluation of this compound in HBV-infected humanized mice, specifically the urokinase-type plasminogen activator/severe combined immunodeficiency (uPA/SCID) model. This document is intended to guide researchers in the design and execution of preclinical efficacy and mechanism-of-action studies.
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HBV replication.
Caption: Mechanism of this compound action.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating this compound in HBV-infected humanized mice.
Caption: Experimental workflow.
Detailed Experimental Protocols
Generation and Maintenance of uPA/SCID Humanized Mice
-
Mouse Strain: uPA/SCID mice are utilized due to their compromised immune system and an induced liver injury that provides a selective advantage for the engraftment and proliferation of transplanted human hepatocytes.[9][10][11]
-
Human Hepatocyte Transplantation:
-
Cryopreserved primary human hepatocytes are thawed and prepared for injection.
-
Approximately 0.5-1.0 x 10^6 viable human hepatocytes in a suitable infusion medium are transplanted into 2-4 week old uPA/SCID mice via intrasplenic injection.[12]
-
-
Confirmation of Engraftment:
-
The level of human hepatocyte engraftment (chimerism) is monitored by measuring the concentration of human albumin in the mouse serum using a human-specific ELISA kit.[1][12]
-
Mice with serum human albumin levels of ≥1 mg/mL are typically considered well-engrafted and suitable for HBV infection studies. This level of chimerism is usually achieved 8-12 weeks post-transplantation.[1]
-
HBV Infection of Humanized Mice
-
Inoculum:
-
The HBV inoculum can be derived from the serum of a previously infected humanized mouse with a high viral titer or from concentrated cell culture supernatants of HBV-producing cell lines.
-
The inoculum should be tittered to determine the genome equivalents (GE/mL).
-
-
Infection Procedure:
-
Engrafted humanized mice are infected via intravenous (retro-orbital or tail vein) or intraperitoneal injection of the HBV inoculum. A typical inoculum dose is 1 x 10^7 HBV genome equivalents per mouse.[1][12]
-
Following infection, mice are monitored for the establishment of a stable, high-titer HBV infection, which typically occurs within 8-12 weeks.[1]
-
Serum HBV DNA levels are quantified weekly or bi-weekly by qPCR to monitor the kinetics of infection.
-
This compound Formulation and Administration
-
Formulation:
-
This compound is formulated for oral administration. A common vehicle for oral gavage in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
The compound should be formulated as a homogenous suspension.
-
-
Dosage and Administration:
-
Based on preclinical studies, a recommended dosage of this compound is 40 mg/kg, administered twice daily (BID) via oral gavage.[4]
-
The administration volume should be appropriate for the size of the mouse (e.g., 10 mL/kg).
-
A vehicle control group receiving the formulation without the active compound should be included in all studies.
-
Treatment duration can range from 4 to 12 weeks, depending on the study objectives.
-
In-life Monitoring and Sample Collection
-
Clinical Monitoring:
-
Mice should be monitored daily for clinical signs of toxicity, including changes in body weight, activity, and overall appearance.
-
-
Blood Sampling:
-
Blood samples (approximately 50 µL) are collected weekly or bi-weekly from the tail vein or retro-orbital sinus for the analysis of serum viral markers and biochemistry.
-
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period, mice are euthanized.
-
Terminal blood is collected for serum preparation.
-
The liver is harvested and divided into sections for various analyses:
-
Snap-frozen in liquid nitrogen for DNA, RNA, and protein extraction.
-
Fixed in 10% neutral buffered formalin for histology and immunohistochemistry.
-
Fixed in glutaraldehyde for electron microscopy.
-
-
Key Experimental Readouts and Methodologies
Quantification of Viral Markers
| Parameter | Sample Type | Methodology |
| HBV DNA | Serum, Liver | Quantitative PCR (qPCR) |
| HBV RNA | Serum, Liver | Reverse Transcription qPCR (RT-qPCR) |
| cccDNA | Liver | qPCR following specific extraction protocols |
| HBsAg | Serum | Enzyme-Linked Immunosorbent Assay (ELISA) |
| HBeAg | Serum | Enzyme-Linked Immunosorbent Assay (ELISA) |
-
qPCR for HBV DNA and cccDNA:
-
DNA is extracted from serum or liver tissue using commercial kits.
-
For cccDNA quantification, a modified Hirt extraction protocol followed by T5 exonuclease treatment is recommended to remove contaminating viral replicative intermediates.[3]
-
Representative qPCR primers and probes for total HBV DNA and cccDNA are provided below. The use of a human housekeeping gene (e.g., RPP30) is recommended for normalization of liver DNA.[3][13]
-
| Target | Primer/Probe | Sequence (5' to 3') |
| Total HBV DNA | Forward Primer | CCGTCTGTGCCTTCTCATCTG |
| Reverse Primer | AGTCCAAGAGTCCTCTTATGTAAGACCTT | |
| Probe | FAM-CCGTGTGCACTTCGCTTCACCTCTGC-TAMRA | |
| cccDNA | Forward Primer | Flanking the gap region |
| Reverse Primer | Flanking the gap region | |
| Probe | Spanning the gap region | |
| Human RPP30 | Forward Primer | GATTTGGACCTGCGAGCG |
| Reverse Primer | GCGGCTGTCTCCACAAGT | |
| Probe | FAM-CTGACCTGAAGGCTCTGCGCG-TAMRA |
Analysis of Capsid Assembly
-
Electron Microscopy (EM):
-
Liver tissue is fixed in 2.5% glutaraldehyde, post-fixed in osmium tetroxide, dehydrated, and embedded in resin.
-
Ultrathin sections are stained with uranyl acetate and lead citrate and examined with a transmission electron microscope to visualize HBV capsids and assess morphological changes induced by this compound.[8][14][15][16][17]
-
-
Confocal Microscopy:
-
Formalin-fixed, paraffin-embedded liver sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed, and sections are incubated with a primary antibody against HBV core protein (HBc).
-
A fluorescently labeled secondary antibody is used for detection.
-
Sections are counterstained with a nuclear stain (e.g., DAPI) and imaged using a confocal microscope to observe the subcellular localization and aggregation of HBc.
-
Toxicity Assessment
-
Serum Biochemistry:
-
Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to monitor for potential hepatotoxicity.
-
-
Histopathology:
-
Formalin-fixed liver sections are stained with hematoxylin and eosin (H&E) to assess for any drug-induced liver injury, inflammation, or other pathological changes.
-
Other organs (e.g., kidney, spleen) can also be examined for signs of toxicity.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups. An example data summary table is provided below.
| Treatment Group | N | Serum HBV DNA (log10 GE/mL) at Week 4 | Change in Serum HBsAg (log10 IU/mL) from Baseline | Liver cccDNA (copies/human hepatocyte) |
| Vehicle Control | 6 | 8.5 ± 0.5 | +0.2 ± 0.1 | 5.2 ± 1.5 |
| This compound (40 mg/kg BID) | 6 | 6.2 ± 0.7 | -1.5 ± 0.4 | 1.8 ± 0.6* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± standard deviation.
References
- 1. ice-hbv.org [ice-hbv.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Liver-Humanized NSG-PiZ Mice Support the Study of Chronic Hepatitis B Virus Infection and Antiviral Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Toxicology. 'Humanized' mouse detects deadly drug side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Electron microscopy of hepatitis B virus components in chronic active liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gut.bmj.com [gut.bmj.com]
- 10. Protocol for chronic hepatitis B virus infection mouse model development by patient-derived orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Establishment of Humanized Mice for the Study of HBV [frontiersin.org]
- 12. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recapitulation of treatment response patterns in a novel humanized mouse model for chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cryo-electron microscopy of hepatitis B virions reveals variability in envelope capsid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. embopress.org [embopress.org]
Application Notes and Protocols for Measuring NVR 3-778 Cytotoxicity (CC50)
Introduction
NVR 3-778 is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) that belongs to the sulfamoylbenzamide (SBA) class.[1][2] It exhibits potent anti-HBV activity by interfering with the proper assembly of the viral capsid, a crucial step in the viral replication cycle.[3][4][5][6] Specifically, this compound targets the HBV core protein (HBc), inducing the formation of aberrant, non-functional capsids that are unable to package the pregenomic RNA (pgRNA), thereby inhibiting viral replication.[5][7][8][9] The evaluation of the 50% cytotoxic concentration (CC50) is a critical step in the preclinical assessment of any antiviral compound to ensure that its antiviral activity is not due to general cell killing and to establish a therapeutic window (Selectivity Index, SI = CC50/EC50).[10] These application notes provide a detailed protocol for determining the CC50 of this compound in relevant liver-derived cell lines.
Mechanism of Action: Capsid Assembly Modulation
This compound binds to the hydrophobic pocket at the interface of HBV core protein dimers.[7] This binding accelerates the kinetics of capsid assembly and misdirects the process, leading to the formation of malformed capsids.[4][5] These aberrant structures are unable to perform their essential functions, which include pgRNA encapsidation, reverse transcription, and transport of the viral genome to the nucleus for the formation of covalently closed circular DNA (cccDNA).[4][6] By disrupting these processes, this compound effectively reduces the production of new infectious virions.[7][8]
Experimental Protocol: CC50 Determination using a Luminescent Cell Viability Assay
This protocol details the measurement of this compound cytotoxicity using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[8][11][12] This method is highly sensitive and is well-suited for high-throughput screening.[11]
1. Materials and Reagents
-
Cell Lines:
-
Compound:
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate basal medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or similar ATP-based assay
-
-
Equipment and Consumables:
-
Sterile, opaque-walled 96-well microplates (for luminescence assays)
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer or multi-mode plate reader
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Multichannel pipette
-
2. Experimental Workflow
3. Step-by-Step Procedure
Step 1: Cell Seeding
-
Culture HepG2.2.15 or another suitable cell line using standard procedures.
-
Harvest cells that are in the logarithmic growth phase and perform a cell count to determine viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in complete culture medium.
-
Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well opaque-walled plate.
-
Include "cells-only" control wells (for 100% viability) and "medium-only" wells (for background luminescence).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
Step 2: Compound Preparation and Addition
-
Prepare a high-concentration stock solution of this compound (e.g., 50-100 mM) in 100% DMSO.[1] Aliquot and store at -80°C.
-
On the day of the experiment, thaw the stock solution and prepare a 2X working stock of the highest desired concentration (e.g., 200 µM) in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Perform a serial dilution (e.g., 1:3 or 1:2) of the 2X working stock in culture medium to create a range of concentrations. A typical range for this compound would be from 100 µM down to low nanomolar concentrations.
-
Include a "vehicle control" (medium with the same final DMSO concentration as the compound wells).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 2X compound dilution or control solution to each well in triplicate.
Step 3: Incubation
-
Incubate the plate for a period that is consistent with the concurrent antiviral assay, typically between 3 and 6 days.[8][13] This duration allows for multiple rounds of cell division, making it possible to observe antiproliferative effects.
Step 4: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions, allowing it to also come to room temperature.
-
Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer or multi-mode plate reader.
4. Data Analysis
-
Subtract the average luminescence value from the "medium-only" wells (background) from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (which represents 100% viability):
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) x 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (four-parameter logistic curve fit) to determine the CC50 value, which is the concentration of this compound that reduces cell viability by 50%. GraphPad Prism or similar software is recommended for this analysis.
Data Presentation
The cytotoxicity of this compound can vary depending on the cell line, assay duration, and specific viability assay used.[13][14][15] Below is a summary of reported CC50 values from the literature.
| Compound | Cell Line | Assay Method | Reported CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | HepG2.2.15 | CellTiter-Glo | >100 (No cytotoxicity observed) | >250 (based on EC50 of 0.40 µM) | [8] |
| This compound | Primary Human Hepatocytes | ATPLite | >25 to 101.3 | >30 to >125 (based on EC50 of 0.81 µM) | [14] |
| This compound | HepDES19 | MTS | 23.4 ± 7.0 | ~32 (based on EC50 of 0.73 µM) | [13] |
| This compound | Unspecified | CCK-8 | 13.65 ± 0.21 | ~36 (based on EC50 of 0.38 µM) | [15] |
| This compound Derivative (7b) | HepDES19 | MTS | 19.4 ± 5.0 | ~23 (based on EC50 of 0.83 µM) | [13] |
Note: The Selectivity Index (SI) is a critical metric, calculated as CC50 divided by the 50% effective concentration (EC50). A higher SI value (typically ≥10) indicates a more promising therapeutic window, where the compound is effective against the virus at concentrations far below those that harm host cells.[10] The EC50 for this compound in HepG2.2.15 cells is consistently reported to be approximately 0.40 µM.[7][8][12][16][17]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
NVR 3-778: A Tool for Elucidating Hepatitis B Virus Capsid Assembly
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
NVR 3-778 is a potent, first-in-class capsid assembly modulator (CAM) that targets the hepatitis B virus (HBV) core protein (HBc).[1][2][3] As a member of the sulfamoylbenzamide (SBA) class of molecules, this compound exhibits a dual mechanism of action that disrupts the normal process of viral capsid formation.[2][4] It accelerates the assembly of HBc dimers into non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[5] This misdirection of capsid assembly effectively inhibits pgRNA encapsidation, a critical step in the HBV replication cycle, and also prevents the formation of covalently closed circular DNA (cccDNA), the persistent form of the virus in infected cells.[1][2] this compound has demonstrated pan-genotypic antiviral activity and does not exhibit cross-resistance with existing nucleos(t)ide analogue inhibitors, making it a valuable tool for studying HBV capsid assembly and a promising candidate for combination therapies.[1][3]
Quantitative Data
The antiviral activity and key characteristics of this compound have been quantified in various preclinical studies. The following tables summarize these findings for easy comparison.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Parameter | EC50 (µM) | Reference |
| HepG2.2.15 | Extracellular HBV DNA | 0.40 | [1][3] |
| HepG2.2.15 | Intracellular rcDNA | 0.34 | [1] |
| HepG2.2.15 | Intracellular encapsidated pgRNA | 0.44 | [1] |
| Primary Human Hepatocytes (PHH) | Extracellular HBV DNA | 0.81 | [1][6][7] |
| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 3.7 - 4.8 | [1][6][7] |
| Primary Human Hepatocytes (PHH) | HBV Antigens (HBeAg, HBsAg) | 3.7 - 4.8 | [1][6][7] |
| Transfected HepG2 (Genotype A) | Extracellular HBV DNA | 0.30 | [1] |
| Transfected HepG2 (Genotype B) | Extracellular HBV DNA | 0.20 | [1] |
| Transfected HepG2 (Genotype C) | Extracellular HBV DNA | 0.28 | [1] |
| Transfected HepG2 (Genotype D) | Extracellular HBV DNA | 0.47 | [1] |
| Transfected HepG2 (Genotype E) | Extracellular HBV DNA | 0.58 | [1] |
| Transfected HepG2 (Genotype F) | Extracellular HBV DNA | 0.31 | [1] |
| Transfected HepG2 (Genotype G) | Extracellular HBV DNA | 0.39 | [1] |
| Transfected HepG2 (Genotype H) | Extracellular HBV DNA | 0.58 | [1] |
Table 2: Combination Antiviral Activity of this compound in HepG2.2.15 Cells
| Combination Agent | Effect | Analysis Method | Reference |
| Lamivudine (LMV) | Additive/Synergistic | MacSynergy II, CalcuSyn | [1] |
| Tenofovir (TFV) | Additive | MacSynergy II | [1] |
| Entecavir (ETV) | Additive | MacSynergy II | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and the experimental workflows used to characterize it, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in the context of the HBV replication cycle.
Caption: Experimental workflow for the characterization of this compound's effect on HBV capsid assembly.
Experimental Protocols
The following are detailed protocols for key experiments used to study the effects of this compound on HBV capsid assembly.
In Vitro HBV Capsid Assembly Assay
This assay biochemically evaluates the direct effect of this compound on the assembly of recombinant HBV core protein.
Materials:
-
Recombinant HBV core protein (Cp149 or Cp183)
-
This compound stock solution (in DMSO)
-
Assembly Buffer (50 mM HEPES, pH 7.5, 150 mM NaCl)
-
High Salt Buffer (50 mM HEPES, pH 7.5, 500 mM NaCl)
-
DMSO (vehicle control)
Procedure:
-
Protein Preparation: Dilute the recombinant HBV core protein to a final concentration of 15 µM in Assembly Buffer.
-
Compound Incubation: Add this compound to the diluted core protein solution to a final concentration of 50 µM (or desired concentration range). For the control, add an equivalent volume of DMSO.
-
Incubation: Incubate the mixture at room temperature for 16 hours to allow for compound binding.[8]
-
Assembly Induction (Optional): To accelerate assembly, the salt concentration can be increased by adding High Salt Buffer.
-
Analysis: Analyze the assembly products by Transmission Electron Microscopy (Protocol 2) and/or Size Exclusion Chromatography (Protocol 3).
Transmission Electron Microscopy (TEM) of HBV Capsids
TEM is used to visualize the morphology of HBV capsids formed in the presence or absence of this compound.
Materials:
-
Sample from In Vitro Capsid Assembly Assay (Protocol 1)
-
Carbon-coated copper grids
-
Negative stain solution (e.g., 2% uranyl acetate in water)
-
Filter paper
Procedure:
-
Grid Preparation: Place a 400-mesh carbon-coated copper grid on a drop of the sample from the in vitro assembly assay for 1-2 minutes.
-
Blotting: Remove excess sample by gently touching the edge of the grid with a piece of filter paper.
-
Staining: Place the grid face down on a drop of 2% uranyl acetate for 1 minute.
-
Final Blotting: Remove excess stain by blotting with filter paper.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Examine the grid using a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 50,000x).
Size Exclusion Chromatography (SEC) for Capsid Analysis
SEC separates molecules based on their size, allowing for the differentiation between HBc dimers and assembled capsids.
Materials:
-
Sample from In Vitro Capsid Assembly Assay (Protocol 1)
-
SEC column (e.g., Superdex 200 or similar)
-
Mobile Phase (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
-
HPLC or FPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Injection: Inject an appropriate volume of the sample from the in vitro assembly assay onto the column.
-
Elution and Detection: Monitor the elution profile by measuring the absorbance at 280 nm. Assembled capsids will elute in the void volume or early fractions, while dimers will elute later.
-
Data Analysis: Compare the chromatograms of this compound-treated samples to the control to determine the effect on capsid assembly.
Antiviral Assay in HepG2.2.15 Cells
This cell-based assay determines the potency of this compound in inhibiting HBV replication in a stable cell line that constitutively produces HBV.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and G418)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for DNA/RNA extraction and qPCR
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 4 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.01 µM to 10 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 6 days, replacing the medium with freshly prepared compound-containing medium every 3 days.[1]
-
Harvesting: After the incubation period, harvest the cell culture supernatant for analysis of extracellular HBV DNA. Lyse the cells for analysis of intracellular HBV DNA and encapsidated pgRNA.
-
Nucleic Acid Extraction and Quantification: Extract DNA from the supernatant and DNA/RNA from the cell lysates. Quantify HBV DNA and pgRNA levels using qPCR with specific primers and probes.
-
Data Analysis: Calculate the EC50 value for this compound by plotting the percentage of inhibition against the drug concentration.
Quantification of Encapsidated HBV pgRNA
This assay specifically measures the amount of pgRNA that has been successfully packaged into viral capsids.
Materials:
-
Cell lysate from the Antiviral Assay (Protocol 4)
-
Micrococcal nuclease (e.g., S7 nuclease)
-
NP-40 lysis buffer
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Lysis: Lyse the treated HepG2.2.15 cells with NP-40 lysis buffer to release the intracellular contents, including viral capsids.
-
Nuclease Treatment: Treat the cell lysate with a micrococcal nuclease to digest any non-encapsidated nucleic acids (both host and viral).
-
Nuclease Inactivation: Inactivate the nuclease according to the manufacturer's instructions.
-
RNA Extraction: Extract the protected, encapsidated pgRNA from the nuclease-treated lysate.
-
RT-qPCR: Quantify the amount of pgRNA using a one-step or two-step RT-qPCR protocol with primers specific for HBV pgRNA.
-
Data Analysis: Compare the levels of encapsidated pgRNA in this compound-treated cells to the control to determine the extent of inhibition.
Quantification of HBV cccDNA
This protocol outlines a method to specifically quantify the amount of cccDNA in infected cells, a key marker of viral persistence.
Materials:
-
HBV-infected primary human hepatocytes or HepG2-NTCP cells treated with this compound
-
Hirt DNA extraction reagents or a modified kit-based method omitting proteinase K
-
Plasmid-safe ATP-dependent DNase (PSD)
-
Reagents for qPCR
Procedure:
-
Selective DNA Extraction: Extract low molecular weight DNA from the infected cells using a Hirt extraction method or a modified commercial kit that omits the proteinase K digestion step to reduce the amount of protein-bound viral DNA.
-
Nuclease Digestion: Treat the extracted DNA with Plasmid-safe ATP-dependent DNase (PSD) to digest any remaining linear and relaxed circular HBV DNA, while leaving the supercoiled cccDNA intact.
-
Nuclease Inactivation: Inactivate the PSD enzyme according to the manufacturer's protocol.
-
qPCR Quantification: Quantify the amount of cccDNA using a qPCR assay with primers that specifically amplify the gap region of the HBV genome, which is only present in the circularized form.
-
Normalization: Normalize the cccDNA copy number to a housekeeping gene (e.g., beta-globin) to account for variations in cell number and DNA extraction efficiency.
-
Data Analysis: Compare the normalized cccDNA levels in this compound-treated cells to the control to assess the compound's ability to prevent cccDNA formation.
Conclusion
This compound is a valuable research tool for investigating the intricacies of HBV capsid assembly. Its well-characterized mechanism of action and potent antiviral activity make it an excellent probe for dissecting the viral replication cycle. The protocols provided in these application notes offer a comprehensive guide for researchers to utilize this compound in their studies, contributing to a deeper understanding of HBV pathogenesis and the development of novel therapeutic strategies.
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New directions in hepatitis B therapy research [termedia.pl]
- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04720B [pubs.rsc.org]
Application Notes and Protocols for the Quantification of NVR 3-778
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of NVR 3-778, a first-in-class capsid assembly modulator (CAM) for the treatment of Hepatitis B Virus (HBV) infection. The primary analytical technique described is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.
Mechanism of Action of this compound
This compound is a sulfamoylbenzamide derivative that targets the HBV core protein (HBc).[1] By binding to the core protein dimers, this compound allosterically modulates their assembly, leading to the formation of aberrant, non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[2][3] This disruption of pgRNA encapsidation is a critical step in the HBV replication cycle, thereby inhibiting the formation of new infectious virus particles.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and preclinical studies.
Table 1: In Vitro Antiviral Activity of this compound
| Cell Line | Parameter | Value (µM) | Reference(s) |
| HepG2.2.15 | EC50 (HBV DNA) | 0.40 | [2] |
| Primary Human Hepatocytes | EC50 (HBV DNA) | 0.81 | [2] |
| Primary Human Hepatocytes | EC50 (HBsAg) | 3.7 - 4.8 | [2] |
| Primary Human Hepatocytes | EC50 (HBeAg) | 3.7 - 4.8 | [2] |
| Primary Human Hepatocytes | EC50 (intracellular HBV RNA) | 3.7 - 4.8 | [2] |
Table 2: Effect of Human Serum on this compound EC50 in HepG2.2.15 Cells
| Human Serum Concentration | Fold Increase in EC50 | Reference(s) |
| 10% | 4.5 | [1] |
| 20% | 9.3 | [1] |
| 40% | 15.8 | [1] |
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose | Cmax (µg/mL) | AUC0–inf (µg·h/mL) | Oral Bioavailability (%) | Reference(s) |
| Dog | 1.5 mg/kg (oral) | 0.56 | 3.50 | 84.6 | [1] |
| Mouse | 500 mg/kg (oral, BID) | >100 µM (43.2 µg/mL) | Not Reported | Not Reported | [4] |
Experimental Protocols
The following protocols provide a detailed workflow for the quantification of this compound in various biological matrices using LC-MS/MS.
Protocol 1: Quantification of this compound in Plasma
This protocol is suitable for pharmacokinetic studies.
1. Materials and Reagents:
-
Blank plasma (human, mouse, dog, etc.)
-
This compound analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes
-
Calibrated pipettes
2. Sample Preparation:
-
Standard Curve and Quality Control (QC) Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with blank plasma to create calibration standards and QC samples at various concentrations.
-
Protein Precipitation:
-
To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
Protocol 2: Quantification of this compound in Cell Culture Supernatant
This protocol is suitable for in vitro antiviral activity assays.
1. Materials and Reagents:
-
Cell culture medium (matching the experimental conditions)
-
This compound analytical standard
-
Acetonitrile or Methanol, LC-MS grade
-
Internal Standard (IS)
-
96-well plates or microcentrifuge tubes
2. Sample Preparation:
-
Standard Curve and QC Samples: Prepare calibration standards and QC samples by spiking known concentrations of this compound into the cell culture medium.
-
Sample Dilution:
-
Collect the cell culture supernatant.
-
If high concentrations of this compound are expected, dilute the supernatant with the corresponding cell culture medium.
-
Add an equal volume of acetonitrile or methanol containing the internal standard to the supernatant (or diluted supernatant).
-
Mix thoroughly by vortexing.
-
-
Centrifugation (Optional): If any precipitation is observed, centrifuge the samples as described in Protocol 1.
-
Transfer: Transfer the supernatant to a 96-well plate or autosampler vials for analysis.
Protocol 3: Quantification of this compound in Hepatocyte Lysates
This protocol is for determining the intracellular concentration of this compound.
1. Materials and Reagents:
-
Hepatocytes (plated or in suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer or a detergent-free lysis buffer) or organic solvent (e.g., methanol/water)
-
Acetonitrile, LC-MS grade
-
Internal Standard (IS)
-
Cell scraper (for plated cells)
-
Microcentrifuge tubes
2. Sample Preparation:
-
Cell Harvesting:
-
Plated Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add a small volume of lysis buffer or solvent and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Resuspend the cell pellet in a known volume of lysis buffer or a methanol/water mixture.
-
Perform freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) to ensure complete cell lysis.
-
Add ice-cold acetonitrile containing the internal standard (typically 3 volumes of ACN to 1 volume of lysate).
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation and Clarification:
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer: Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
The following parameters are a starting point and may require optimization for your specific instrumentation.
Table 4: LC-MS/MS Parameters for this compound Quantification
| Parameter | Setting | Reference(s) |
| HPLC System | ||
| Column | Waters XBridge C18, 3.5 µm, 2.1 x 50 mm | [5] |
| Mobile Phase A | 0.1% Formic Acid in Water | [5] |
| Mobile Phase B | Methanol | [5] |
| Gradient | 30% B to 98% B over 1.5 min, hold at 98% B for 1.2 min, re-equilibrate at 30% B for 1.3 min | [5] |
| Flow Rate | 0.6 mL/min | [5] |
| Column Temperature | 50°C | [5] |
| Injection Volume | 5-10 µL | |
| Mass Spectrometer | ||
| Instrument | API4000 Sciex Triple Quadrupole | [5] |
| Ionization Source | TurboIonSpray (Electrospray Ionization - ESI) | [5] |
| Polarity | Negative | [5] |
| Monitored Transition (MRM) | Q1: m/z 431.1 -> Q3: m/z 172.0 | [5] |
| Collision Energy (CE) | Optimized for the specific instrument | |
| Declustering Potential (DP) | Optimized for the specific instrument |
Data Analysis
-
Standard Curve: Generate a standard curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Quality Control: The concentrations of the QC samples should be within ±15% (or ±20% for the Lower Limit of Quantification) of their nominal values for the analytical run to be considered valid.
References
NVR 3-778: A Potent Capsid Assembly Modulator for Hepatitis B Virus Research
Application Notes and Protocols
For Research Use Only.
Introduction
NVR 3-778 is a first-in-class, orally bioavailable sulfamoylbenzamide (SBA) derivative that acts as a potent and specific Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1] It targets the viral core protein (HBc), inducing the formation of non-infectious capsid-like particles and disrupting the normal process of viral replication.[2] This compound has demonstrated pan-genotypic antiviral activity and a favorable preclinical profile, making it an invaluable tool for studying the HBV life cycle, particularly the crucial stages of capsid assembly and disassembly.[2][3] this compound exhibits additive or synergistic antiviral effects when used in combination with nucleos(t)ide analogs, highlighting its potential in combination therapy research.[2][4]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₆F₄N₂O₄S | [5][6] |
| Molecular Weight | 432.39 g/mol | [5][6] |
| CAS Number | 1445790-55-5 | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO (≥45.5 mg/mL) and Ethanol (≥18.75 mg/mL). Insoluble in water. | [7] |
| Storage | Store solid powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 6 months. | [1][7] |
Mechanism of Action
This compound acts as a Class I capsid assembly modulator. It binds to a hydrophobic pocket at the dimer-dimer interface of the HBV core protein.[2][3][8] This binding event accelerates the assembly of core protein dimers into capsid-like structures that are morphologically distinct from native capsids.[2] These aberrant capsids are non-functional and unable to package the viral pregenomic RNA (pgRNA) and polymerase, thereby halting the viral replication cascade.[2][3] This mechanism effectively inhibits the formation of new infectious virions.[2][3]
Quantitative Antiviral Activity Data
The antiviral activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
In Vitro Antiviral Activity
| Cell Line | Parameter | EC₅₀ (µM) | Reference |
| HepG2.2.15 | Extracellular HBV DNA | 0.40 | [2][3][4] |
| HepG2.2.15 | Intracellular rcDNA | 0.34 | [4] |
| Primary Human Hepatocytes (de novo infection) | Extracellular HBV DNA | 0.81 | [2][3][4] |
| Primary Human Hepatocytes (de novo infection) | Intracellular HBV RNA | 3.7 - 4.8 | [2][3][4] |
| Primary Human Hepatocytes (de novo infection) | HBsAg Production | 3.7 - 4.8 | [3][4] |
| Primary Human Hepatocytes (de novo infection) | HBeAg Production | 3.7 - 4.8 | [4] |
In Vivo Pharmacokinetics and Efficacy
| Animal Model | Administration | Dose | Cₘₐₓ (µg/mL) | AUC₀₋ᵢₙf (µg·h/mL) | Oral Bioavailability (%) | Efficacy | Reference |
| Dog | Oral (i.g.) | 1.5 mg/kg | 0.56 | 3.50 | 84.6 | - | [1] |
| Humanized Mice | Oral (BID) | 405 mg/kg | - | - | - | 1.9 log₁₀ IU/mL reduction in serum HBV DNA after 14 days | [9] |
Human Clinical Trial Data (Phase 1)
| Patient Population | Treatment | Duration | Mean HBV DNA Reduction (log₁₀ IU/mL) | Mean HBV RNA Reduction (log₁₀ copies/mL) | Reference |
| HBeAg-positive, non-cirrhotic | This compound (≥1200 mg/day) | 4 weeks | 1.43 | 1.42 | [10][11][12] |
| HBeAg-positive, non-cirrhotic | This compound + pegIFN | 4 weeks | 1.97 | 2.09 | [10][11][12] |
| HBeAg-positive, non-cirrhotic | pegIFN alone | 4 weeks | 1.06 | 0.89 | [10][11][12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Antiviral Activity Assay in HepG2.2.15 Cells
This protocol outlines the procedure for determining the half-maximal effective concentration (EC₅₀) of this compound against HBV replication in the stably transfected HepG2.2.15 cell line.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, 380 µg/mL G418)
-
This compound
-
DMSO
-
96-well cell culture plates
-
DNA extraction kit
-
qPCR master mix and HBV-specific primers and probe
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., from 10 µM to 0.01 µM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for 6 to 9 days, changing the medium with freshly prepared compound every 3 days.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
DNA Extraction: Extract extracellular HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
-
qPCR Analysis: Quantify the extracted HBV DNA using a real-time PCR assay with primers and a probe specific for a conserved region of the HBV genome.
-
Data Analysis: Determine the EC₅₀ value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: De Novo Infection Assay in Primary Human Hepatocytes (PHHs)
This protocol describes the methodology to assess the inhibitory effect of this compound on a new round of HBV infection in primary human hepatocytes.
Materials:
-
Plated, cryopreserved, or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
HBV inoculum (cell culture-derived or patient-derived)
-
This compound
-
Myrcludex B (entry inhibitor, as a control)
-
24- or 48-well collagen-coated plates
-
RNA/DNA/Protein extraction kits
-
RT-qPCR and qPCR reagents
-
ELISA kits for HBsAg and HBeAg
Procedure:
-
Hepatocyte Plating and Culture: Plate and culture PHHs according to the supplier's recommendations until they form a confluent monolayer.
-
Compound Pre-treatment: Pre-treat the hepatocytes with various concentrations of this compound for 2 hours prior to infection.
-
HBV Inoculation: Inoculate the cells with HBV at a multiplicity of infection (MOI) of 10-100 genome equivalents per cell in the presence of the compound.
-
Incubation: Incubate for 16-24 hours.
-
Washing: Wash the cells extensively with fresh medium to remove the inoculum.
-
Continued Treatment: Culture the cells in fresh medium containing the respective concentrations of this compound for up to 12 days. The medium should be replaced every 2-3 days with fresh compound.
-
Sample Collection: Collect the supernatant at different time points to measure secreted HBV DNA, HBsAg, and HBeAg. At the end of the experiment, lyse the cells to extract intracellular HBV DNA and RNA.
-
Analysis:
-
Quantify extracellular HBV DNA by qPCR.
-
Measure HBsAg and HBeAg levels in the supernatant by ELISA.
-
Quantify intracellular HBV RNA by RT-qPCR.
-
-
Data Analysis: Calculate the EC₅₀ values for the inhibition of each viral marker.
Protocol 3: Capsid Assembly and Encapsidation Assay
This protocol is designed to evaluate the effect of this compound on the formation of HBV capsids and the packaging of pgRNA.
Materials:
-
Huh7 or HepG2 cells
-
HBV replicon plasmid (overlength genome)
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Native agarose gel electrophoresis system
-
Nitrocellulose or PVDF membrane
-
Anti-HBc antibody
-
RNA extraction reagents
-
Northern blot or RT-qPCR reagents
Procedure:
-
Cell Transfection: Transfect Huh7 or HepG2 cells with an HBV replicon plasmid.
-
Compound Treatment: At 24 hours post-transfection, treat the cells with different concentrations of this compound for 48-72 hours.
-
Cell Lysis: Lyse the cells and prepare cytoplasmic extracts.
-
Native Agarose Gel Electrophoresis: Separate the intracellular capsids by electrophoresis on a native agarose gel.
-
Blotting: Transfer the separated capsids to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Detect the HBV capsids on the membrane using a primary antibody against the HBV core protein (anti-HBc) and a suitable secondary antibody.
-
Analysis of Encapsidated pgRNA:
-
In-gel hybridization: The gel can be treated to denature the capsids and the encapsidated nucleic acids can be detected by hybridization with a labeled HBV-specific probe.
-
Extraction and RT-qPCR: Alternatively, capsids can be immunoprecipitated, and the encapsidated RNA can be extracted and quantified by RT-qPCR.
-
-
Data Analysis: Compare the amount and migration pattern of capsids and the amount of encapsidated pgRNA in treated versus untreated cells.
Conclusion
This compound is a well-characterized and potent tool compound for investigating the intricacies of HBV capsid assembly. Its specific mechanism of action allows for the targeted study of this essential step in the viral life cycle. The protocols and data presented here provide a comprehensive resource for researchers utilizing this compound in their HBV research programs, from basic virology to preclinical drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Development of a novel hepatitis B virus encapsidation detection assay by viral nucleocapsid-captured quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. pnas.org [pnas.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Establishment and Characterization of an HBV Viral Spread and Infectious System following Long-Term Passage of an HBV Clinical Isolate in the Primary Human Hepatocyte and Fibroblast Coculture System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Long-Term In Vitro Studies with NVR 3-778
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for conducting long-term in vitro studies with NVR 3-778, a first-in-class capsid assembly modulator (CAM) for the treatment of chronic Hepatitis B Virus (HBV) infection.
Introduction
This compound is a potent and orally bioavailable small molecule that targets the HBV core protein.[1][2] By binding to the hydrophobic pocket at the dimer-dimer interface of the core protein, this compound allosterically modulates capsid assembly.[1][3] This leads to the formation of non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA), thereby inhibiting HBV replication.[1][4] Preclinical in vitro studies have demonstrated its pan-genotypic antiviral activity and a favorable resistance profile.[1][5]
Data Presentation
The following tables summarize the in vitro antiviral activity of this compound against HBV in different cell culture systems.
Table 1: In Vitro Anti-HBV Activity of this compound
| Cell Line | Parameter Measured | Mean EC50 (µM) | Reference |
| HepG2.2.15 | Secreted HBV DNA | 0.40 | [1][5] |
| HepG2.2.15 | Intracellular rcDNA | 0.34 | [6] |
| Primary Human Hepatocytes (PHH) | HBV DNA | 0.81 | [1][5] |
| Primary Human Hepatocytes (PHH) | HBV Antigens | 3.7 - 4.8 | [1][5] |
| Primary Human Hepatocytes (PHH) | Intracellular HBV RNA | 3.7 - 4.8 | [1][5] |
Table 2: Effect of Human Serum on this compound EC50 in HepG2.2.15 Cells
| Human Serum Concentration | Fold Increase in EC50 | Reference |
| 10% | 4.5 | [7][8] |
| 20% | 9.3 | [7][8] |
| 40% | 15.8 | [7][8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism of action of this compound in the HBV life cycle. This compound binds to HBV core protein dimers, inducing a conformational change that accelerates capsid assembly. This rapid assembly prevents the encapsidation of the pgRNA-polymerase complex, resulting in the formation of empty, non-infectious viral particles.
Caption: Mechanism of this compound action on HBV capsid assembly.
Experimental Workflow for Long-Term In Vitro Studies
This diagram outlines a general workflow for evaluating the long-term efficacy of this compound in vitro.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
Protocol 1: Long-Term Anti-HBV Activity Assay in HepG2.2.15 Cells
Objective: To determine the long-term efficacy of this compound in a stable HBV-producing cell line.
Materials:
-
HepG2.2.15 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for DNA/RNA extraction
-
Reagents for qPCR
-
Reagents for ELISA (HBsAg, HBeAg)
-
Reagents for cytotoxicity assay (e.g., MTT)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for long-term culture without overgrowth.
-
Drug Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a nucleos(t)ide analog).
-
Treatment: After cells have adhered, replace the medium with the prepared drug dilutions.
-
Long-Term Culture: Incubate the plates at 37°C in a humidified 5% CO2 incubator. Replace the medium with fresh drug dilutions every 2-3 days for the duration of the experiment (e.g., 9-14 days).
-
Sample Collection: At specified time points (e.g., days 3, 6, 9, and 12), collect the cell culture supernatant for analysis of secreted HBV DNA and antigens. At the final time point, collect both the supernatant and cell lysates for analysis of intracellular and extracellular viral markers.
-
Endpoint Analysis:
-
HBV DNA Quantification: Extract viral DNA from the supernatant and quantify using qPCR.
-
Antigen Quantification: Measure the levels of HBsAg and HBeAg in the supernatant using ELISA kits.
-
Cytotoxicity: Assess cell viability using an MTT assay or similar method.
-
-
Data Analysis: Calculate the EC50 values for the inhibition of HBV DNA and antigen production. Determine the CC50 value from the cytotoxicity data to calculate the selectivity index (SI = CC50/EC50).
Protocol 2: De Novo HBV Infection Assay in Primary Human Hepatocytes (PHH)
Objective: To evaluate the effect of this compound on the initial stages of HBV infection.
Materials:
-
Plated primary human hepatocytes
-
HBV inoculum
-
Complete hepatocyte culture medium
-
This compound stock solution (in DMSO)
-
Reagents for DNA/RNA extraction
-
Reagents for qPCR
-
Reagents for ELISA
Procedure:
-
Hepatocyte Culture: Maintain PHH in appropriate culture conditions.
-
Infection and Treatment:
-
Co-treatment: Inoculate PHH with HBV in the presence of serial dilutions of this compound.
-
Post-treatment: Inoculate PHH with HBV for a set period (e.g., 16-24 hours), then remove the inoculum and add fresh medium containing serial dilutions of this compound.
-
-
Long-Term Culture: Maintain the infected and treated cells for a desired period (e.g., 9-12 days), replacing the medium with fresh drug dilutions every 2-3 days.
-
Sample Collection: Collect supernatant and cell lysates at various time points post-infection.
-
Endpoint Analysis: Analyze the samples for HBV DNA, RNA, and antigens as described in Protocol 1.
-
Data Analysis: Determine the EC50 values for the inhibition of de novo infection.
Protocol 3: In Vitro Combination Study using Checkerboard Assay
Objective: To assess the interaction between this compound and other anti-HBV agents.
Materials:
-
HepG2.2.15 cells
-
This compound and a second antiviral agent
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Drug Dilution Matrix: Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the second antiviral agent along the y-axis.
-
Cell Seeding and Treatment: Seed HepG2.2.15 cells into the prepared plate.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 6-9 days), refreshing the medium and drugs as needed.
-
Endpoint Analysis: Measure an endpoint that reflects HBV replication, such as secreted HBV DNA.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index to determine if the combination is synergistic, additive, or antagonistic.
Protocol 4: In Vitro Resistance Selection
Objective: To identify HBV mutations that confer resistance to this compound.
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15)
-
This compound
-
Cell culture flasks
-
Reagents for DNA extraction and sequencing
Procedure:
-
Initial Treatment: Culture HBV-producing cells in the presence of this compound at a concentration around the EC50.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as viral rebound is observed.
-
Long-Term Culture: Continue this dose-escalation process for an extended period (several months).
-
Isolate and Analyze: When viral replication is sustained at high concentrations of this compound, isolate the viral DNA.
-
Genotypic Analysis: Sequence the HBV core gene to identify mutations that may be responsible for resistance.
-
Phenotypic Analysis: Engineer the identified mutations into a wild-type HBV background and test their susceptibility to this compound to confirm their role in resistance. Mutations in the hydrophobic pocket at the dimer-dimer interface of the core protein have been associated with resistance to this compound.[1]
References
- 1. journals.asm.org [journals.asm.org]
- 2. apexbt.com [apexbt.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1445790-55-5 | HBV | MOLNOVA [molnova.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
improving NVR 3-778 aqueous solubility for experiments
Welcome to the technical support center for NVR 3-778. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on addressing its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, first-in-class Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) belonging to the sulfamoylbenzamide (SBA) class.[1][2] Its mechanism of action involves targeting the HBV core protein (HBcAg).[3] By binding to the core protein, this compound interferes with the assembly of viral capsids, inhibiting the encapsidation of pregenomic RNA (pgRNA) and subsequent viral replication.[3][4][5] This leads to a reduction in the production of HBV DNA- and HBV RNA-containing particles.[3][5]
Q2: What is the aqueous solubility of this compound?
A2: this compound is practically insoluble in water.[1][4] Its poor aqueous solubility is a known limitation for its experimental use and clinical development.[6][7] One study reported its water solubility to be as low as 0.003 mg/mL at pH 2.0.[6][8]
Q3: In which organic solvents can this compound be dissolved?
A3: this compound is soluble in several organic solvents. It is commonly dissolved in Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH).[1][4] See the table below for reported solubility data.
Troubleshooting Guide: Improving Aqueous Solubility for Experiments
Issue: I am having difficulty dissolving this compound in my aqueous experimental buffer.
This is a common issue due to the compound's inherent low aqueous solubility. Here are some strategies to address this:
1. Prepare a High-Concentration Stock Solution in an Organic Solvent:
-
Rationale: The most common and effective method is to first dissolve this compound in a water-miscible organic solvent to create a high-concentration stock solution. This stock can then be serially diluted into your aqueous experimental buffer to the desired final concentration.
-
Recommended Solvents:
-
Important Consideration: Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in cell-based assays. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
2. Sonication and Gentle Heating:
-
Rationale: To aid in the dissolution of this compound in the organic solvent, gentle warming and sonication can be applied.
-
Protocol: After adding the solvent to the powdered compound, you can warm the tube to 37°C and briefly sonicate in an ultrasonic bath.[2] This can help break up any aggregates and facilitate complete dissolution.
3. Test Different pH Conditions (with caution):
-
Rationale: While this compound itself is not highly ionizable, slight pH adjustments of the final aqueous buffer might minimally influence solubility. However, given its very low intrinsic water solubility, this is unlikely to produce a significant improvement.
-
Consideration: Be mindful that altering the pH of your experimental buffer can impact your biological system.
4. Consider Formulation Strategies for In Vivo Studies:
-
For in vivo experiments requiring higher concentrations, more advanced formulation strategies may be necessary. These are typically developed by formulation scientists and may include:
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference(s) |
| Water | Insoluble | [1][4] |
| Water (pH 2.0) | 0.003 mg/mL | [6][8] |
| Water (pH 7.0) | 35.8 µg/mL | [7] |
| DMSO | ≥45.5 mg/mL, 98 mg/mL, 250 mg/mL | [1][2][4] |
| Ethanol | ≥18.75 mg/mL, 98 mg/mL | [1][4] |
Note: The reported solubility values can vary between different suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.32 mg of this compound.
-
Aseptically transfer the powder to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For 4.32 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, gently warm the solution to 37°C and sonicate for a few minutes.[2]
-
Once fully dissolved, the stock solution is ready for use.
-
-
Storage:
Protocol 2: Preparing Working Solutions for In Vitro Assays
-
Objective: To prepare a working solution of this compound in a cell culture medium or aqueous buffer from the 10 mM DMSO stock.
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 1 µM).
-
Perform serial dilutions of the 10 mM stock solution in your aqueous experimental buffer. For example, to achieve a 1 µM final concentration from a 10 mM stock, you can perform a 1:10,000 dilution.
-
Important: To avoid precipitation, it is recommended to add the stock solution to the aqueous buffer while vortexing or mixing to ensure rapid and even dispersion.
-
Ensure the final DMSO concentration in your assay is below the tolerance level for your specific cells (typically <0.5%).
-
Prepare a vehicle control by adding the same final concentration of DMSO to your experimental buffer without this compound.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the HBV replication cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 1445790-55-5 | HBV | MOLNOVA [molnova.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. 4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide | C18H16F4N2O4S | CID 89663273 - PubChem [pubchem.ncbi.nlm.nih.gov]
NVR 3-778 prodrugs for enhanced bioavailability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with NVR 3-778 and its prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2][3] It belongs to the sulfamoylbenzamide (SBA) class of compounds.[4] Its primary mechanism involves binding to the HBV core protein (HBc) at the dimer-dimer interface, which induces the formation of non-functional viral capsids that are devoid of the viral pregenomic RNA (pgRNA).[1][5] This action inhibits pgRNA encapsidation and subsequent viral replication, reducing the production of both HBV DNA- and HBV RNA-containing particles.[6][7]
Q2: Why were prodrugs of this compound developed? A2: While this compound shows significant antiviral activity, it has relatively low water solubility (e.g., 0.003 mg/mL at pH 2.0), which could limit its clinical applications and formulation options.[8] To overcome this limitation, prodrugs were designed to improve its physicochemical properties, particularly aqueous solubility, for potentially enhanced bioavailability and more versatile administration routes.[8][9]
Q3: What are the key advantages of the hemisuccinate prodrug N6? A3: The hemisuccinate prodrug, referred to as N6, offers several advantages over the parent compound, this compound. Its water solubility in phosphate buffers (at pH 2.0, 7.0, and 7.4) is hundreds of times greater than that of this compound.[8][9] Despite this modification, it maintains a comparable antiviral potency to this compound because it is rapidly and completely converted back to the active this compound in vivo.[8][10] Additionally, N6 exhibits excellent stability in plasma and whole blood and has shown reduced cytotoxicity in some cases.[8][11]
Q4: Is this compound effective against different HBV genotypes and nucleos(t)ide-resistant variants? A4: Yes, the preclinical profile of this compound indicates pan-genotypic antiviral activity.[1][6] Furthermore, it does not show cross-resistance with existing nucleos(t)ide inhibitors of HBV replication, meaning it remains effective against HBV variants that have developed resistance to these common therapies.[5][6]
Q5: Can resistance to this compound develop? A5: Yes, mutations within the hydrophobic pocket at the dimer-dimer interface of the HBV core protein can confer resistance to this compound.[1][5][7] This is consistent with its mechanism of action, which involves binding to this specific site. Long-term studies require careful monitoring for the emergence of resistant variations.[12]
Q6: How does plasma protein binding affect the activity of this compound? A6: this compound is known to have high plasma protein binding (PPB). This can lead to a "serum shift," where higher concentrations of the drug are required to achieve the same antiviral effect in the presence of plasma proteins as in protein-free media.[13] This is a critical factor to consider when translating in vitro potency data (EC50) to predict clinically effective doses. Experiments using primary human hepatocytes in media containing physiologically relevant levels of plasma proteins can provide more accurate predictions of in vivo efficacy.[13]
Troubleshooting Guides
Q: My this compound is not dissolving in my aqueous experimental buffer. What should I do? A: This is a known issue due to the compound's low water solubility.[8][14]
-
Solvent Choice: For in vitro experiments, prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or Ethanol.[4][14] this compound is soluble in DMSO at up to 98 mg/mL.[4] Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Use a Prodrug: For in vivo studies or if aqueous formulations are required, consider using a water-soluble prodrug like N6. The solubility of N6 is significantly higher than this compound in aqueous buffers.[8][9]
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Formulation for Animal Studies: For oral administration in animals, this compound can be prepared as a homogeneous suspension in a vehicle like 0.5% (wt/vol) hydroxypropyl methylcellulose (HPMC).[4][6]
Q: I'm observing lower than expected potency (a higher EC50 value) in my primary hepatocyte experiments compared to published data in HepG2.2.15 cells. Why might this be? A: This discrepancy is often due to two factors: cell type differences and the presence of plasma proteins.
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Plasma Protein Binding: As mentioned in the FAQ, this compound's activity is reduced in the presence of plasma proteins.[13] Standard cell culture medium for primary hepatocytes often contains serum. The EC50 value in primary human hepatocytes is reported to be around 0.81 µM, which is higher than the ~0.40 µM seen in HepG2.2.15 cells.[1][6] If your medium is supplemented with serum, this "serum shift" is expected.
-
Metabolism: Primary hepatocytes are metabolically active and can clear this compound from the culture medium over time, reducing the effective exposure concentration. In the absence of plasma proteins, this clearance is rapid. The presence of plasma proteins can actually slow the clearance of the parent drug.[13]
Caption: Troubleshooting logic for low this compound potency.
Q: After administering the N6 prodrug in vivo, I am detecting high levels of N6 and low levels of this compound in plasma after several hours. What could be the issue? A: This is an unexpected result. Pharmacokinetic studies in rats show that after oral administration, N6 is rapidly and completely converted into this compound, with N6 itself becoming undetectable in plasma within 2 hours.[8][10]
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Analytical Method Validation: Verify that your bioanalytical method can accurately and selectively quantify both N6 and this compound without interference. Check for issues like ion suppression or enhancement in your mass spectrometry method.
-
Species Differences: While rapid conversion is seen in rats, the specific esterases responsible for hydrolysis might differ in activity in your chosen animal model.
-
Route of Administration: The conversion rate may be dependent on the route of administration (e.g., oral vs. intravenous) and the location of relevant metabolic enzymes. Oral administration exposes the prodrug to enzymes in the gut wall and liver.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound and Prodrugs
| Compound | Cell Line | Parameter | Value (µM) | Reference(s) |
|---|---|---|---|---|
| This compound | HepG2.2.15 | EC50 (HBV DNA) | 0.40 (mean) | [1][5][6] |
| Primary Human Hepatocytes | EC50 (HBV DNA) | 0.81 | [1][5][6] | |
| Primary Human Hepatocytes | EC50 (HBV Antigens) | 3.7 - 4.8 | [1][5][6] | |
| Prodrugs (N1-N8) | HepG2.117 | EC50 (HBsAg) | 0.28 - 0.42 | [11] |
| Prodrug N6 | HepG2.117 | EC50 (HBsAg) | 0.35 |[9] |
Table 2: Cytotoxicity of this compound and Prodrugs
| Compound | Cell Line | Parameter | Value (µM) | Reference(s) |
|---|---|---|---|---|
| This compound | HepG2.117 | CC50 | 13.65 ± 0.21 | [11] |
| Prodrug N8 | HepG2.117 | CC50 | > 256 |[11] |
Table 3: Solubility of this compound and Prodrug N6
| Compound | Condition | Solubility | Reference(s) |
|---|---|---|---|
| This compound | pH 2.0 Buffer | 0.003 mg/mL | [8] |
| Water | Insoluble | [14] |
| Prodrug N6 | pH 2.0, 7.0, 7.4 Buffers | Hundreds of times > this compound |[8][9] |
Table 4: Pharmacokinetic Parameters of this compound and Prodrug N6 in Rats (Oral Administration)
| Compound Administered | Analyte | Tmax (h) | Cmax (ng/mL) | T½ (h) | Bioavailability (F) | Reference(s) |
|---|---|---|---|---|---|---|
| This compound | This compound | 1.33 ± 0.577 | 640 ± 127 | 2.11 ± 0.212 | Similar to N6 | [8] |
| Prodrug N6 | This compound | 1.00 ± 0.000 | 747 ± 104 | 1.92 ± 0.227 | Similar to this compound | [8][9] |
| Prodrug N6 | N6 | - | Rapidly decreases | - | Undetectable after 2h |[8][10] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) in HepG2.2.15 Cells
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Cell Plating: Seed HepG2.2.15 cells in 96-well plates at a density that allows for 6-8 days of growth without reaching confluence. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 20 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the diluted compound. Include "no drug" (vehicle control) and "no cell" (background) controls.
-
Incubation: Incubate the plates for 6-8 days, replacing the drug-containing medium every 2-3 days.
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Supernatant Collection: After the incubation period, collect the cell culture supernatant to quantify extracellular HBV DNA.
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DNA Extraction & Quantification: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit. Quantify HBV DNA levels using a validated qPCR assay.
-
Data Analysis: Normalize the HBV DNA levels to the vehicle control (defined as 100% activity). Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Protocol 2: Cytotoxicity Assay (CC50)
-
Cell Plating & Treatment: Follow steps 1-3 of Protocol 1, using the same cell line and compound dilutions.
-
Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 6-8 days).
-
Viability Assessment: Measure cell viability using a commercial ATP-based assay, such as CellTiter-Glo®. This assay measures luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: Normalize the viability data to the vehicle control (defined as 100% viability). Plot the percentage of viability against the logarithm of the drug concentration to determine the 50% cytotoxic concentration (CC50).
Protocol 3: In Vitro Prodrug Stability Assay
-
Reagent Preparation: Obtain fresh plasma and whole blood from the species of interest (e.g., rat, human). Prepare a stock solution of the prodrug (e.g., N6) in a suitable solvent.
-
Incubation: Spike the prodrug into pre-warmed (37°C) plasma or whole blood at a final concentration of ~1 µM.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the analytes. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant for the concentrations of both the prodrug (N6) and the parent drug (this compound) using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of the prodrug over time to determine its stability and rate of conversion to the parent drug.
Diagrams
Caption: Mechanism of action of this compound in the HBV lifecycle.
Caption: Pharmacokinetic workflow of prodrug N6 conversion.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound (Standard) - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. journals.asm.org [journals.asm.org]
- 14. apexbt.com [apexbt.com]
Technical Support Center: Overcoming NVR 3-778 Low Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the low solubility of NVR 3-778 in cell culture media. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure successful and reproducible experiments.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution of this compound in Cell Culture Media
The most common challenge encountered with this compound is its low aqueous solubility, which can lead to precipitation when diluting a concentrated stock solution (typically in DMSO) into your aqueous cell culture medium. This can result in an inaccurate final concentration and potential cytotoxicity from the precipitate itself.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Immediate cloudiness or visible precipitate upon adding this compound stock to media. | - Rapid change in solvent polarity. - Exceeding the solubility limit in the final media. - Use of cold media. | - Optimize Dilution: Pre-warm the cell culture media to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the media.[1] - Serial Dilution: Perform a serial dilution. First, dilute the stock into a small volume of media, ensure it is dissolved, and then add this to the final culture volume.[1] - Lower Final Concentration: If possible, reduce the final working concentration of this compound. |
| Precipitate forms over time in the incubator. | - Temperature fluctuations affecting solubility. - Interaction with media components (e.g., salts, proteins). - pH shift in the medium due to cell metabolism. | - Maintain Temperature: Ensure the incubator provides a stable 37°C environment. Pre-warm all solutions before use. - Evaluate Media Components: Test for precipitation in a simpler buffer (e.g., PBS) to determine if media components are the cause. The presence of serum can impact the effective concentration of this compound.[2][3] - Use Buffered Media: Employ a medium containing a buffer like HEPES to maintain a stable pH. |
| Precipitate observed after thawing a frozen stock solution. | - Compound has poor solubility at lower temperatures. - Freeze-thaw cycles promoting precipitation. | - Proper Thawing: Gently warm the stock solution to 37°C and vortex to ensure complete re-dissolution before use. - Aliquot Stock Solutions: Store stock solutions in single-use aliquots to minimize freeze-thaw cycles.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is highly soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[2][6] For cell culture applications, high-purity, anhydrous DMSO is the preferred solvent. It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[2]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower.[7] It is always best practice to include a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess any potential effects of the solvent on your cells.
Q3: How does the presence of serum in the culture medium affect this compound?
A3: The presence of human serum has been shown to decrease the antiviral potency of this compound.[2] The EC50 values of this compound increase with higher concentrations of human serum, likely due to plasma protein binding.[2][3] This is an important consideration when designing your experiments and interpreting your results.
Q4: Can I use a solvent other than DMSO?
A4: While DMSO is the most common solvent, other options for poorly soluble compounds exist, though they may not have been specifically validated for this compound. Alternatives that are sometimes used in cell culture include ethanol, or specialized solvents like Cyrene™ or zwitterionic liquids.[8][9] If you choose to use an alternative solvent, it is critical to perform thorough validation to assess its impact on cell viability and your experimental outcomes.
Q5: Are there any chemical modifications to this compound that improve its solubility?
A5: Yes, prodrugs of this compound have been developed to significantly improve its aqueous solubility.[10][11] For example, a hemisuccinate prodrug (N6) demonstrated a dramatic increase in solubility at various pH levels compared to the parent compound.[10] While these may not be commercially available, this information highlights the inherent solubility challenges of this compound.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | ≥ 250 mg/mL (578.18 mM) | Ultrasonic assistance may be needed. Use of fresh, anhydrous DMSO is critical. | [2] |
| Ethanol | ≥ 10 mg/mL | - | [6] |
| Water | Insoluble | - | [10] |
Table 2: Aqueous Solubility of this compound and a More Soluble Prodrug (N6) at Different pH Values
| Compound | pH 2.0 (µg/mL) | pH 7.0 (µg/mL) | pH 7.4 (µg/mL) | Reference(s) |
| This compound | 3.82 | 24.02 | 4.84 | [10] |
| Prodrug N6 | 695 | 7500 | 4416 | [10] |
Table 3: Effect of Human Serum on the Antiviral Activity (EC50) of this compound
| Human Serum Concentration | Fold Increase in EC50 |
| 10% | 4.5 |
| 20% | 9.3 |
| 40% | 15.8 |
This table illustrates that as the concentration of human serum increases, a higher concentration of this compound is required to achieve the same level of antiviral effect.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (solid powder)
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Anhydrous, high-purity DMSO
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Sterile, amber microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 432.39 g/mol ).
-
Weigh the this compound powder and add it to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
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Vortex the solution vigorously until the this compound is completely dissolved. A clear solution should be obtained.
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If dissolution is slow, gently warm the tube to 37°C for a few minutes or sonicate in a water bath for short intervals.
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Visually inspect the solution to ensure no solid particles remain.
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Aliquot the stock solution into single-use volumes in sterile amber tubes to prevent repeated freeze-thaw cycles and protect from light.
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Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
Materials:
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10 mM this compound stock solution in DMSO
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Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
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Pre-warm your complete cell culture medium to 37°C in a water bath.
-
In a sterile conical tube, add 9.99 mL of the pre-warmed cell culture medium.
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Add 10 µL of the 10 mM this compound stock solution to the medium. This will result in a final DMSO concentration of 0.1%.
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Immediately after adding the stock solution, gently vortex or swirl the tube to ensure rapid and uniform mixing. This minimizes localized high concentrations of this compound that can lead to precipitation.
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Visually inspect the final solution for any signs of cloudiness or precipitate before adding it to your cell cultures.
Visualizations
Caption: Mechanism of action of this compound in inhibiting HBV replication.
Caption: Recommended workflow for preparing this compound working solutions.
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.asm.org [journals.asm.org]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
NVR 3-778 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of NVR 3-778 in DMSO and other solvents. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the handling and use of this compound solutions.
Q1: My this compound is not dissolving properly in DMSO. What should I do?
A1: this compound has a high solubility in fresh, anhydrous DMSO, with concentrations of up to 250 mg/mL being reported.[1][2][3] If you are experiencing solubility issues, consider the following:
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Use fresh, high-quality DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of this compound.[1][4] Always use newly opened or properly stored anhydrous DMSO.
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Sonication: Gentle warming to 37°C and vortexing or sonication can aid in the dissolution of the compound.[1][2]
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Check for precipitation: If the solution appears cloudy or has visible particles, it may be supersaturated or the compound may have precipitated. Try warming the solution and vortexing again. If the issue persists, it is recommended to prepare a fresh stock solution at a slightly lower concentration.
Q2: I prepared a stock solution of this compound in DMSO. How should I store it and for how long is it stable?
A2: For optimal stability, it is recommended to prepare stock solutions fresh for each experiment.[5][6] If you need to store stock solutions, follow these guidelines:
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Short-term storage: Store aliquots in tightly sealed vials at -20°C for up to one month.[1][2][5][6]
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Long-term storage: For storage longer than one month, it is recommended to store aliquots at -80°C, where they can be stable for up to six months.[1][2][5][6]
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Avoid freeze-thaw cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes before freezing.[1][2][6]
Q3: Can I prepare a working solution of this compound in aqueous media like cell culture medium?
A3: this compound has low aqueous solubility.[7] Direct dissolution in aqueous buffers or media is not recommended. To prepare a working solution, dilute the DMSO stock solution into your aqueous medium. Ensure the final concentration of DMSO is low enough to not affect your experimental system (typically <0.5%). When diluting, add the DMSO stock solution to the aqueous medium slowly while vortexing to prevent precipitation. For in vivo experiments, working solutions should be prepared fresh on the day of use.[1][6]
Q4: I am seeing inconsistent results in my experiments using this compound. Could this be related to compound stability?
A4: Inconsistent results can indeed be a sign of compound instability or improper handling. Here are some factors to consider:
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Solution age and storage: Are you using freshly prepared solutions or older, potentially degraded stocks? Refer to the storage recommendations in Q2.
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Working solution stability: this compound may have limited stability in aqueous working solutions. It is advisable to prepare these solutions immediately before use. A study showed that after two hours, 85% of this compound remained in plasma at 4°C, and 91% remained in whole blood at 37°C, indicating some degradation occurs in biological matrices.[5][8]
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Presence of serum: The presence of human serum has been shown to decrease the potency of this compound, with the EC50 value increasing with higher serum concentrations.[1] This is an important consideration for cell-based assays.
Q5: Are there any known degradation products of this compound?
A5: The available literature does not provide detailed information on the specific chemical degradation products of this compound in common laboratory solvents. However, studies in hepatocytes have shown that the parent compound is the predominant circulating molecule, with over 85% remaining intact after 120 minutes of incubation, suggesting good metabolic stability.[1]
Data on this compound Solubility and Stability
The following tables summarize the available data on the solubility and stability of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥10 mg/mL | [9] |
| DMSO | ≥45.5 mg/mL | [8] |
| DMSO | 98 mg/mL | [4] |
| DMSO | 250 mg/mL (requires sonication) | [1][2][3] |
| Ethanol | ≥10 mg/mL | [9] |
| Ethanol | ≥18.75 mg/mL | [8] |
| Water | Insoluble | [8] |
| Aqueous Buffer (pH 2.0) | 61.5 µg/mL | [7] |
| Aqueous Buffer (pH 7.0) | 35.8 µg/mL | [7] |
| Aqueous Buffer (pH 7.4) | 39.0 µg/mL | [7] |
Table 2: Stability of this compound in Biological Matrices
| Matrix | Temperature | Time | % Remaining | Reference |
| Plasma | 4°C | 2 hours | 85% | [5][8] |
| Whole Blood | 37°C | 2 hours | 91% | [5][8] |
| Human, Mouse, or Dog Hepatocytes | 37°C | 120 minutes | >85% | [1] |
Experimental Protocols
As specific, detailed stability-indicating assay protocols for this compound are not publicly available, a general experimental protocol for assessing the stability of a compound in solution using High-Performance Liquid Chromatography (HPLC) is provided below. This can be adapted for this compound.
Protocol: Assessing Compound Stability in Solution via HPLC
1. Objective: To determine the stability of a compound in a specific solvent over time and under defined storage conditions.
2. Materials:
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Compound of interest (e.g., this compound)
-
High-purity solvent (e.g., DMSO, Ethanol, Cell Culture Medium)
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HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
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Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
Calibrated analytical balance
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Volumetric flasks and pipettes
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
Preparation of Stability Samples: Aliquot the stock solution into several sealed vials to be stored under different conditions (e.g., Room Temperature, 4°C, -20°C).
-
Time Point Zero (T=0) Analysis: Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the peak area of the compound. This will serve as the baseline.
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Incubation: Place the prepared stability samples in their respective storage conditions.
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Analysis at Subsequent Time Points: At predetermined time intervals (e.g., 24h, 48h, 72h, 1 week), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature.
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Sample Preparation and Analysis: Prepare the sample for HPLC analysis in the same manner as the T=0 sample. Inject the sample and record the peak area of the parent compound. Also, observe the chromatogram for the appearance of any new peaks, which may indicate degradation products.
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Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visual Guides
Troubleshooting Workflow for this compound
Caption: A flowchart to troubleshoot common issues with this compound.
General Workflow for a Compound Stability Study
Caption: A general workflow for conducting a compound stability study.
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification of highly efficacious functionalised tetrahydrocyclopenta[c]pyrroles as inhibitors of HBV viral replication through modulation of HBV capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Discovery and mechanism verification of first-in-class hydrophobic tagging-based degraders of HBV core protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator this compound [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing NVR 3-778 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NVR 3-778 in in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2] It functions by interfering with the assembly process of the HBV capsid, leading to the formation of non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA).[3][4] This ultimately inhibits viral replication and reduces the viral load.[1] this compound targets the HBV core protein (HBc), which is essential for viral replication.[4][5]
Q2: What is the primary challenge when working with this compound in vivo?
A2: The primary challenge with this compound is its low aqueous solubility.[6][7] This can impact its oral bioavailability and complicate the preparation of suitable formulations for in vivo administration.[6] Researchers have explored the development of prodrugs to improve its solubility and metabolic stability.[6]
Q3: Can this compound be used in combination with other antiviral agents?
A3: Yes, preclinical studies have shown that this compound can be used in combination with other anti-HBV agents, such as nucleos(t)ide analogs (e.g., entecavir) and pegylated interferon.[8][9] These combinations have demonstrated additive or synergistic antiviral activity.[9]
Q4: What are the expected pharmacokinetic properties of this compound in animal models?
A4: this compound has shown favorable pharmacokinetic profiles in animal studies, allowing for the achievement of serum levels sufficient for efficacy studies.[10][11] In dogs, it has demonstrated high oral bioavailability.[4] However, it is also characterized by high plasma protein binding, which can influence its distribution and clearance.
Troubleshooting Guide
Issue 1: Poor or inconsistent absorption of this compound after oral administration.
-
Possible Cause: Suboptimal formulation due to the compound's low solubility.
-
Troubleshooting Steps:
-
Optimize Vehicle Formulation: Ensure the vehicle is appropriate for a poorly soluble compound. A common formulation is a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) with 1% (w/v) polysorbate 80 (Tween 80) in water.[11] Another option that has been used is a solution of 1% DMSO and 99% PEG 400.[11] For rat studies, a vehicle of 3% DMSO, 60% PEG400, and 37% water has also been reported.[12]
-
Ensure Homogeneous Suspension: If using a suspension, ensure it is uniformly mixed before and during administration to guarantee consistent dosing. Sonication can aid in achieving a homogeneous suspension.[13]
-
Consider Particle Size: The particle size of the this compound powder can affect its dissolution rate. While not explicitly detailed in the provided results, micronization or nanocrystal formulations are general strategies for improving the absorption of poorly soluble compounds.
-
Fasting State of Animals: Administer the compound to fasted animals to reduce variability in gastric emptying and food-drug interactions, unless the study protocol requires fed conditions.[14]
-
Issue 2: Higher than expected variability in efficacy between individual animals.
-
Possible Cause: Inconsistent dosing or variable drug exposure.
-
Troubleshooting Steps:
-
Refine Dosing Technique: For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered to the stomach.
-
Monitor Plasma Concentrations: If feasible, conduct pilot pharmacokinetic studies to determine the drug exposure in your animal model with your specific formulation and dosing regimen. This can help correlate efficacy with plasma levels.
-
Evaluate Animal Health: Ensure all animals are healthy and of a consistent age and weight, as underlying health issues can affect drug metabolism and absorption.
-
Issue 3: Difficulty in dissolving this compound for stock solution preparation.
-
Possible Cause: Inappropriate solvent or reaching solubility limit.
-
Troubleshooting Steps:
-
Use Appropriate Solvents: this compound is soluble in DMSO and Ethanol.[2] Use fresh, high-quality DMSO as it can be hygroscopic, which can reduce solubility.[2]
-
Utilize Sonication and Gentle Heating: To aid dissolution, especially for higher concentrations, use an ultrasonic bath and/or gentle warming.[13]
-
Prepare Fresh Solutions: It is recommended to prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time.[13]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line/System | Target | EC50 Value (µM) | Reference |
| HepG2.2.15 | HBV DNA-containing virus particles | 0.40 | [10][11] |
| HepG2.2.15 | Intracellular encapsidated rcDNA | 0.34 | [11] |
| HepG2.2.15 | Intracellular HBV RNA encapsidation | 0.44 | [11] |
| Primary Human Hepatocytes | HBV DNA | 0.81 | [10][11] |
| Primary Human Hepatocytes | HBV Antigens & Intracellular HBV RNA | 3.7 - 4.8 | [10][11] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Animal Model | Dose and Route | Key Parameter | Value | Reference |
| Dog | 1.5 mg/kg, Oral Gavage | Cmax | 0.56 µg/mL | [4][13] |
| AUC0–inf | 3.50 µg·h/mL | [4][13] | ||
| Oral Bioavailability | 84.6% | [4][13] | ||
| Mouse | Not Specified | Achievable Serum Levels | >100 µM | [10][11] |
| Rat | 10 mg/kg, Oral | Cmax | 1161 ± 261 ng/mL | [12] |
| t1/2 | 1.40 ± 0.250 h | [12] | ||
| AUC0-inf | 3937 ± 948 ng·h/mL | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol is based on a formulation described in preclinical studies.[11]
-
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC), Methocel E50 premium
-
Polysorbate 80 (Tween 80)
-
Reverse osmosis water
-
Sterile conical tubes
-
Magnetic stirrer and stir bar or sonicator
-
-
Procedure:
-
Prepare a 0.5% (w/v) HPMC solution by slowly adding HPMC to the required volume of reverse osmosis water while stirring. Continue to stir until fully dissolved.
-
Add 1% (w/v) Tween 80 to the HPMC solution and mix thoroughly.
-
Weigh the required amount of this compound powder to achieve the target concentration (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, the concentration would be 1 mg/mL).
-
Slowly add the this compound powder to the vehicle while vortexing or stirring to create a suspension.
-
Use a sonicator to ensure a fine, homogeneous suspension.
-
Visually inspect the suspension for any clumps or sedimentation. Continue to mix as needed.
-
Maintain the suspension under continuous gentle stirring during the dosing procedure to ensure each animal receives a consistent dose.
-
Visualizations
Caption: HBV Capsid Assembly Pathway and the Mechanism of this compound Action.
References
- 1. esrf.fr [esrf.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assembly and Release of Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. Assembly Pathway of Hepatitis B Core Virus-like Particles from Genetically Fused Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiscale Modeling of Hepatitis B Virus Capsid Assembly and Its Dimorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.asm.org [journals.asm.org]
troubleshooting inconsistent results with NVR 3-778
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with NVR 3-778.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-in-class, orally bioavailable small molecule belonging to the sulfamoylbenzamide (SBA) class of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs).[1] Its primary mechanism of action is to interfere with the proper assembly of the HBV capsid, a crucial component for viral replication. By binding to the HBV core protein, this compound induces the formation of non-functional or empty capsids, thereby inhibiting the encapsidation of pregenomic RNA (pgRNA) and subsequent viral DNA synthesis.[2][3][4] This ultimately leads to a reduction in the production of infectious HBV particles.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound has low aqueous solubility, which is a critical factor to consider for consistent experimental results.[5]
-
Solvents: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][6] For in vitro studies, it is common to prepare a high-concentration stock solution in DMSO.
-
Storage:
Q3: What are the typical EC50 values observed for this compound?
The 50% effective concentration (EC50) of this compound can vary depending on the experimental system.
| Cell Line/System | Target | Mean EC50 (µM) | Reference |
| HepG2.2.15 | Secreted HBV DNA | 0.40 | [3][4] |
| Primary Human Hepatocytes | HBV DNA | 0.81 | [3][4] |
| Primary Human Hepatocytes | HBV Antigens & Intracellular HBV RNA | 3.7 - 4.8 | [3][4] |
Troubleshooting Guides
Issue 1: Lower than Expected Antiviral Potency or High Variability in Results
Q: I am observing lower than expected antiviral activity of this compound in my cell-based assays, or my results are highly variable between experiments. What could be the cause and how can I troubleshoot this?
A: Several factors can contribute to reduced or inconsistent potency of this compound. Here’s a step-by-step guide to troubleshoot this issue:
1. Verify Compound Integrity and Handling:
-
Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture.[1][2] Moisture absorption can reduce the solubility of this compound in DMSO.[1]
-
Solution Stability: Avoid repeated freeze-thaw cycles of your stock solution by preparing and storing small aliquots.[1] For in vivo experiments, it is recommended to use freshly prepared solutions.
2. Address Solubility Issues:
-
Precipitation: Due to its low aqueous solubility, this compound may precipitate when diluted into aqueous cell culture media.[5]
-
Troubleshooting Step: Visually inspect your diluted solutions and final culture media for any signs of precipitation. Consider using a phase-contrast microscope to check for precipitates in your experimental wells.
-
Mitigation Strategy: When preparing working solutions, ensure rapid and thorough mixing. You can also explore the use of a small percentage of a co-solvent like PEG300 in your final dilution, though this should be optimized and controlled for potential cellular toxicity.[7]
-
3. Account for Plasma Protein Binding:
-
The "Serum Effect": this compound exhibits high plasma protein binding, which can significantly reduce the free fraction of the compound available to interact with the target cells, leading to a higher apparent EC50 value.[8] The presence of 10% to 40% human serum has been shown to increase the EC50 of this compound by 4.5 to 15.8-fold.[7][9]
-
Troubleshooting Step: If your cell culture medium is supplemented with fetal bovine serum (FBS) or other sources of protein, the observed potency of this compound will be lower than in serum-free conditions.
-
Mitigation Strategy:
-
Consistency is Key: Use the same type and percentage of serum across all experiments to ensure reproducibility.
-
Serum-Free or Low-Serum Assays: If your experimental system allows, consider performing assays in serum-free or low-serum conditions to determine the intrinsic activity of the compound.
-
Physiologically Relevant Models: For more predictive results, consider using in vitro systems that mimic physiological protein concentrations, such as primary human hepatocytes cultured in plasma protein-relevant medium.[8]
-
-
4. Consider Cell Line and Viral Genotype:
-
Cell Line Differences: Different cell lines may have varying sensitivities to this compound. The majority of preclinical data is generated using the HepG2.2.15 cell line.[3][4]
-
Viral Genotype: this compound has demonstrated pan-genotypic activity, but minor variations in potency against different HBV genotypes may exist.[3][4]
5. Investigate Potential Viral Resistance:
-
Mechanism of Resistance: Mutations within the hydrophobic pocket at the dimer-dimer interface of the HBV core protein can confer resistance to this compound.[3][4]
-
Troubleshooting Step: If you are performing long-term culture experiments or passaging virus in the presence of the compound, the selection of resistant variants is possible.
-
Detection of Resistance: If resistance is suspected, sequence the HBV core protein coding region from your experimental samples to identify potential mutations.
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay in HepG2.2.15 Cells
This protocol is a general guideline for assessing the antiviral efficacy of this compound.
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
-
Treatment: Add the diluted this compound to the cells. Include appropriate controls: a vehicle control (DMSO only) and a positive control (e.g., a known HBV inhibitor like entecavir).
-
Incubation: Incubate the cells for a defined period, typically 6-9 days, with a media change containing fresh compound at the midpoint (e.g., day 3 or 4).
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
Quantification of HBV DNA:
-
Isolate viral DNA from the supernatant.
-
Quantify the amount of secreted HBV DNA using quantitative PCR (qPCR).
-
-
Data Analysis:
-
Normalize the HBV DNA levels in the treated wells to the vehicle control.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in parallel with the antiviral activity assay to ensure that the observed reduction in viral replication is not due to cell death.
-
Cell Seeding: Seed the same cell line used for the antiviral assay (e.g., HepG2.2.15) in a 96-well plate at the same density.
-
Compound Treatment: Treat the cells with the same serial dilutions of this compound as in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Cell Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels, or an MTS/XTT assay).
-
Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.
-
Visualizations
Caption: Mechanism of action of this compound in the HBV lifecycle.
Caption: General workflow for in vitro evaluation of this compound.
Caption: Decision tree for troubleshooting this compound experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Plasma Protein Binding on the Anti-Hepatitis B Virus Activity and Pharmacokinetic Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Serum Proteins on NVR 3-778 Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of serum proteins on the experimental activity of NVR 3-778, a potent capsid assembly modulator (CAM) for the hepatitis B virus (HBV).
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments with this compound in the presence of serum proteins.
Issue: Observed in vitro antiviral activity of this compound is significantly lower than expected.
-
Question: Why does the potency (EC50) of this compound decrease dramatically when I add serum to my cell culture medium?
-
Answer: This is an expected phenomenon known as a "serum shift." this compound is highly bound to plasma proteins, particularly human serum albumin (HSA).[1] Only the unbound, or "free," fraction of the drug is available to exert its antiviral effect.[2] In standard cell culture medium containing 10% fetal calf serum (FCS), the free fraction of this compound is approximately 73%. However, in human plasma, the free fraction is only about 1% to 2%.[1] This substantial decrease in the available drug concentration at the target site leads to a corresponding decrease in observed potency. The EC50 values for this compound have been shown to increase by 4.5-fold, 9.3-fold, and 15.8-fold in the presence of 10%, 20%, and 40% human serum, respectively.[3]
Issue: Difficulty in correlating in vitro results with in vivo outcomes.
-
Question: My in vitro experiments without serum show high efficacy, but this doesn't translate to in vivo models. What could be the reason?
-
Answer: The discrepancy often arises from the high plasma protein binding of this compound in vivo, which is not accounted for in serum-free in vitro models.[1] The high degree of protein binding in the bloodstream significantly reduces the concentration of free this compound that can distribute to the liver, its site of action.[4] Therefore, it is crucial to use in vitro assay conditions that mimic the physiological protein concentrations to obtain data that is more predictive of in vivo efficacy.[1] A study using primary human hepatocytes (PHHs) in a medium with plasma protein levels similar to those in the human body demonstrated that while this compound is highly protein-bound, the reduction in antiviral activity is only moderate (approximately 4-fold). This is because the presence of plasma proteins also slows down the hepatic clearance of the drug.[4]
Issue: Inconsistent results in cell viability assays in the presence of serum.
-
Question: I am observing variable cytotoxicity (CC50) for this compound when serum is present in my culture medium. How can I troubleshoot this?
-
Answer: Similar to the effect on antiviral activity, serum proteins also bind to this compound, reducing the free concentration available to induce cytotoxic effects. This leads to an apparent increase in the CC50 value. For instance, in primary human hepatocytes, the CC50 of this compound increased from 15.8 µM in the absence of plasma proteins to 53.7 µM and 81.5 µM in medium containing 4.3% and 8% bovine serum albumin (BSA) respectively.[1] Inconsistency in results could be due to variations in the lot-to-lot composition of serum, the type of serum used (e.g., FCS vs. human serum), or the exact concentration of albumin. To improve consistency, it is recommended to use a consistent source and concentration of serum or purified albumin for all experiments.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a capsid assembly modulator (CAM).[5][6] It targets the HBV core protein and interferes with the proper assembly of the viral capsid.[7][8] This leads to the formation of non-functional capsids that are devoid of the viral genetic material (pregenomic RNA), thereby inhibiting viral replication.[9]
To which serum proteins does this compound primarily bind?
This compound exhibits high binding (≥95.0% and <99.0%) to human serum albumin (HSA).[1] Its binding to human alpha-1-acid glycoprotein (hA1GP) is low (<50.0%).[1]
What is the free fraction of this compound in human plasma?
The free fraction of this compound in human plasma is low, estimated to be between 1% and 2%.[1]
How does protein binding affect the pharmacokinetics of this compound?
Plasma protein binding significantly influences the pharmacokinetic properties of this compound. The high degree of binding acts as a reservoir, and it has been observed that in the presence of plasma proteins, this compound is cleared much more slowly from the culture medium of primary human hepatocytes compared to a protein-free medium.[1] This prolonged exposure of the free fraction of the drug can partially compensate for the reduced potency due to high protein binding.
Data Presentation
Table 1: Impact of Serum Proteins on this compound Antiviral Activity (EC50)
| Cell Line/System | Serum/Protein Condition | EC50 (µM) | Fold Increase in EC50 | Reference |
| HepG2.2.15 | Standard Culture | 0.40 | - | [7][10] |
| Primary Human Hepatocytes | Protein-Free | 0.81 | - | [7] |
| N/A | 10% Human Serum | N/A | 4.5 | [3] |
| N/A | 20% Human Serum | N/A | 9.3 | [3] |
| N/A | 40% Human Serum | N/A | 15.8 | [3] |
Table 2: Impact of Serum Proteins on this compound Cytotoxicity (CC50)
| Cell Line | Serum/Protein Condition | CC50 (µM) | Reference |
| Primary Human Hepatocytes | No Plasma Proteins | 15.8 | [1] |
| Primary Human Hepatocytes | 4.3% BSA & 0.07% hA1GP | 53.7 | [1] |
| Primary Human Hepatocytes | 8% BSA & 0.07% hA1GP | 81.5 | [1] |
Table 3: Plasma Protein Binding of this compound
| Plasma/Protein Source | Free Fraction (%) | Bound Fraction (%) | Primary Binding Protein | Reference |
| Human Plasma | 1 - 2% | 98 - 99% | Human Serum Albumin (HSA) | [1] |
| Hepatocyte Culture Medium + 10% FCS | ~73% | ~27% | Bovine Serum Albumin | [1] |
Experimental Protocols
1. Equilibrium Dialysis for Determining Plasma Protein Binding
This method is used to quantify the fraction of this compound that binds to plasma proteins.
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO).
-
Human plasma (or other species as required).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Incubator shaker capable of maintaining 37°C.
-
LC-MS/MS system for quantification.
-
-
Procedure:
-
Prepare the RED base plate and inserts according to the manufacturer's instructions.
-
Spike the human plasma with this compound to the desired final concentration (e.g., 1 µM).
-
Add the spiked plasma to the donor chamber of the RED insert.
-
Add an equal volume of PBS to the receiver chamber.
-
Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, should be optimized).
-
After incubation, collect samples from both the donor (plasma) and receiver (buffer) chambers.
-
Matrix-match the samples by adding blank plasma to the buffer sample and PBS to the plasma sample.
-
Perform protein precipitation (e.g., with acetonitrile) and analyze the concentrations of this compound in both chambers by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
2. Cell-Based Antiviral Assay with Serum (Serum Shift Assay)
This protocol determines the effect of serum on the antiviral potency of this compound.
-
Materials:
-
HBV-producing cell line (e.g., HepG2.2.15) or primary human hepatocytes.
-
Cell culture medium with varying concentrations of human serum (e.g., 0%, 10%, 20%, 40%).
-
Serial dilutions of this compound.
-
Reagents for quantifying HBV DNA (e.g., qPCR).
-
-
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Prepare serial dilutions of this compound in culture medium containing the different percentages of human serum.
-
Remove the existing medium from the cells and replace it with the medium containing the drug dilutions and serum.
-
Incubate the plates for a defined period (e.g., 3-6 days).
-
Collect the cell culture supernatant and extract the viral DNA.
-
Quantify the amount of HBV DNA using qPCR.
-
Calculate the EC50 value for each serum concentration by plotting the percentage of HBV DNA inhibition against the drug concentration.
-
3. MTT Assay for Cytotoxicity in the Presence of Serum
This assay assesses the effect of serum on the cytotoxicity of this compound.
-
Materials:
-
Cell line of interest (e.g., HepG2).
-
Culture medium with and without serum.
-
Serial dilutions of this compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound in medium with and without the desired serum concentration.
-
Incubate for a period equivalent to the antiviral assay.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the CC50 value by plotting cell viability against drug concentration.
-
Visualizations
Caption: this compound's mechanism and the impact of serum protein binding.
Caption: Experimental workflow for Equilibrium Dialysis.
Caption: Logical relationship of protein binding and this compound activity.
References
- 1. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
NVR 3-778 Resistance Mutations in HBV Core Protein: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVR 3-778, a first-in-class capsid assembly modulator (CAM) for the treatment of Hepatitis B Virus (HBV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small-molecule inhibitor that targets the HBV core protein (HBc).[1][2] It acts as a capsid assembly modulator (CAM), binding to a hydrophobic pocket at the interface of core protein dimers.[1][2][3] This binding event induces the formation of aberrant capsid-like particles that are non-functional, thereby inhibiting the encapsidation of pregenomic RNA (pgRNA) and subsequent viral replication.[1][2][3]
Q2: What is the primary known resistance mutation to this compound?
Published preclinical studies have identified the Y118F mutation in the HBV core protein as a substitution that confers reduced susceptibility to this compound.[2] This mutation results in a 7.4-fold increase in the mean EC50 value compared to wild-type (WT) HBV.[2]
Q3: Are there other potential resistance mutations to this compound?
While Y118F is a specifically identified mutation, it is plausible that other mutations within the hydrophobic pocket at the dimer-dimer interface of the core protein could also confer resistance to this compound.[1][2][3] Researchers should be aware of the potential for novel mutations to arise in this region during long-term exposure to the compound.
Q4: Is this compound effective against all HBV genotypes?
This compound has demonstrated pan-genotypic antiviral activity, with efficacy against HBV genotypes A through H.[2] While there are minor variations in EC50 values across genotypes, the compound is generally effective against a broad range of HBV isolates.[2]
Q5: Is there cross-resistance between this compound and nucleos(t)ide analogs?
No, there is a lack of cross-resistance between this compound and nucleos(t)ide inhibitors of HBV replication.[1][2][3] This is because they target different viral proteins and have distinct mechanisms of action. In fact, in vitro studies have shown that the combination of this compound with nucleos(t)ide analogs results in additive or synergistic antiviral activity.[1][2][3]
Troubleshooting Guides
Issue 1: Reduced efficacy of this compound in cell culture experiments.
-
Possible Cause 1: Presence of pre-existing resistance mutations.
-
Troubleshooting Step: Sequence the HBV core protein gene from the viral stock or patient sample to check for the presence of the Y118F mutation or other polymorphisms in the core protein.
-
-
Possible Cause 2: Suboptimal compound concentration.
-
Troubleshooting Step: Verify the concentration and integrity of the this compound stock solution. Perform a dose-response experiment to redetermine the EC50 in your specific assay system.
-
-
Possible Cause 3: High protein concentration in the culture medium.
-
Troubleshooting Step: The presence of human serum can increase the EC50 of this compound.[4] If applicable, consider this factor in your experimental design and data interpretation.
-
Issue 2: Difficulty in confirming this compound resistance in a suspected mutant.
-
Possible Cause 1: Insufficient fold-change in EC50.
-
Troubleshooting Step: Ensure that the antiviral assay is performed with a sufficient number of replicates and appropriate controls (wild-type virus). A statistically significant increase in the EC50 value is necessary to confirm resistance.
-
-
Possible Cause 2: Issues with the site-directed mutagenesis protocol.
-
Troubleshooting Step: Verify the introduction of the intended mutation by sequencing the entire core protein open reading frame of your mutant construct.
-
Data Presentation
Table 1: Antiviral Activity of this compound Against Different HBV Genotypes [2]
| HBV Genotype | Mean EC50 (µM) |
| A | 0.35 |
| B | 0.20 |
| C | 0.26 |
| D | 0.44 |
| E | 0.58 |
| F | 0.48 |
| G | 0.40 |
| H | 0.58 |
Table 2: Antiviral Activity of this compound Against Wild-Type and a Core Protein Variant [2]
| HBV Variant | Mean EC50 (µM) | Fold Change vs. WT |
| Wild-Type (WT) | 0.40 | 1.0 |
| Y118F | 2.96 | 7.4 |
Experimental Protocols
Protocol 1: Screening for this compound Resistance Mutations using Site-Directed Mutagenesis and Cell-Based Antiviral Assay
This protocol provides a general framework for introducing specific mutations into the HBV core protein and assessing their impact on this compound susceptibility.
-
Site-Directed Mutagenesis:
-
Use a commercially available site-directed mutagenesis kit to introduce the desired mutation (e.g., Y118F) into a plasmid containing a replication-competent HBV genome.
-
Design primers containing the desired nucleotide change.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Digest the parental, non-mutated DNA with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the plasmid DNA and confirm the presence of the mutation by Sanger sequencing.
-
-
Cell Culture and Transfection:
-
Culture a suitable human hepatoma cell line (e.g., HepG2 or Huh7) in appropriate media.
-
Transfect the cells with the wild-type or mutant HBV plasmid using a standard transfection reagent.
-
-
Antiviral Assay:
-
After 24 hours, replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the cells for 4-5 days.
-
Harvest the cell culture supernatant.
-
-
Quantification of Viral Replication:
-
Isolate viral DNA from the supernatant.
-
Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay targeting a conserved region of the HBV genome.
-
-
Data Analysis:
-
Calculate the percentage of viral replication inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of viral replication) by fitting the data to a dose-response curve using appropriate software.
-
Calculate the fold-change in EC50 for the mutant relative to the wild-type virus.
-
Protocol 2: In Vitro HBV Capsid Assembly Assay
This protocol describes a method to assess the effect of this compound on the assembly of recombinant HBV core protein.
-
Expression and Purification of Recombinant HBV Core Protein:
-
Express the HBV core protein (e.g., Cp149 or full-length) in E. coli.
-
Purify the protein using standard chromatography techniques (e.g., size-exclusion and ion-exchange chromatography).
-
-
In Vitro Assembly Reaction:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, with a suitable salt concentration to promote assembly).
-
Add the purified core protein to the buffer at a concentration that supports assembly.
-
Add this compound at various concentrations (include a DMSO control).
-
Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
-
Analysis of Capsid Formation:
-
Native Agarose Gel Electrophoresis: Analyze the assembly products on a native agarose gel. Assembled capsids will migrate as a distinct band.
-
Electron Microscopy: Adsorb the assembly reactions onto carbon-coated grids, stain with a negative stain (e.g., uranyl acetate), and visualize the particles using a transmission electron microscope.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for identifying this compound resistance.
Caption: Troubleshooting decision tree for reduced efficacy.
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: NVR 3-778 Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NVR 3-778 in their experiments, with a focus on cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM).[1][2][3] It belongs to the sulfamoylbenzamide (SBA) class of compounds.[1] Its primary mechanism of action is to interfere with the assembly of the HBV capsid, which is a crucial step in the viral replication cycle.[3] By disrupting capsid assembly, this compound inhibits the encapsidation of pregenomic RNA (pgRNA) and subsequent viral DNA replication, ultimately reducing the production of new infectious virus particles.[1][4]
Q2: Which cell viability assays are recommended for use with this compound?
Commonly used and recommended cell viability assays for experiments involving this compound include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a reliable indicator of metabolically active, viable cells.[4][5]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT by mitochondrial dehydrogenases into a purple formazan product.[1]
Q3: What are the typical EC50 and CC50 values for this compound?
The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound can vary depending on the cell line and experimental conditions. Below is a summary of reported values:
| Cell Line | Parameter | Value (µM) | Notes |
| HepG2.2.15 | EC50 (HBV DNA) | 0.40 | Mean value[4][6] |
| HepG2.2.15 | EC50 (intracellular encapsidated rcDNA) | 0.34 (range: 0.26–0.42) | |
| HepG2.2.15 | CC50 | 15.3 | Determined by MTT assay after 5 days of incubation[1][2] |
| Primary Human Hepatocytes (PHH) | EC50 (HBV DNA) | 0.81 | [4] |
| Primary Human Hepatocytes (PHH) | EC50 (HBV antigens) | 3.7 - 4.8 | [4] |
| HepAD38 | CC50 | 23.4 ± 7.0 | [7] |
| HepDES19 | CC50 | >50 | Determined by MTS assay[7] |
Q4: How does human serum affect the activity of this compound?
The presence of human serum has been shown to increase the EC50 values of this compound, likely due to plasma protein binding.[1][8] This is an important consideration for in vitro experiments aiming to mimic physiological conditions.
-
10% human serum: 4.5-fold increase in EC50[1]
-
20% human serum: 9.3-fold increase in EC50[1]
-
40% human serum: 15.8-fold increase in EC50[1]
Troubleshooting Guides
General Troubleshooting for this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Medium | This compound has low aqueous solubility.[7][9][10] | Prepare a high-concentration stock solution in DMSO.[1] When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cells. It is recommended to prepare fresh dilutions for each experiment.[1] If precipitation occurs, gentle warming and sonication may aid dissolution.[1] |
| Inconsistent Antiviral Activity | Inaccurate compound dilutions; variability in cell seeding density; inconsistent incubation times. | Always prepare fresh serial dilutions of this compound for each experiment. Ensure your cell suspension is homogenous before seeding. Use a multichannel pipette to add the compound to all wells simultaneously to minimize timing differences. |
| Higher than Expected Cytotoxicity | Off-target effects at high concentrations; solvent toxicity. | Determine the CC50 in your specific cell line. Ensure the final concentration of the solvent (e.g., DMSO) is not causing cytotoxicity by including a vehicle-only control. |
Troubleshooting CellTiter-Glo® Assay
| Issue | Potential Cause | Recommended Solution |
| Low Luminescent Signal | Low cell number; insufficient cell lysis; reagent instability. | Ensure you are working within the linear range of the assay for your cell type by performing a cell number titration.[11] Ensure thorough mixing after adding the CellTiter-Glo® reagent to achieve complete cell lysis.[11] Store the reagent as recommended by the manufacturer. |
| High Background Signal | Contamination of culture medium; high background from the medium itself. | Use fresh, sterile culture medium. Include control wells with medium but no cells to determine the background luminescence and subtract it from your experimental values.[11] |
| Variable Results Between Replicates | Incomplete mixing; bubbles in wells; temperature fluctuations. | Mix the plate for 2 minutes on an orbital shaker after adding the reagent.[11] Visually inspect wells for bubbles and remove them if present. Allow the plate to equilibrate to room temperature for about 30 minutes before adding the reagent.[12] |
Troubleshooting MTT Assay
| Issue | Potential Cause | Recommended Solution |
| Low Absorbance Readings | Low cell number; insufficient incubation with MTT reagent; incomplete formazan dissolution. | Optimize cell seeding density. Increase the incubation time with the MTT reagent until purple crystals are visible in the cells. Ensure complete dissolution of formazan crystals by vigorous mixing or increasing incubation time with the solubilization solution. |
| High Background Absorbance | Contamination of culture medium; interference from phenol red or serum in the medium. | Check for microbial contamination. Use serum-free medium during the MTT incubation step if possible, and use a medium without phenol red or include appropriate background controls.[13] |
| Inconsistent Results | Uneven cell seeding; cell loss during reagent addition/removal; non-uniform formazan crystal dissolution. | Gently swirl the plate after seeding to ensure even cell distribution. For adherent cells, carefully aspirate the medium before adding the solubilization solution. For suspension cells, add the solvent directly to avoid cell loss. Ensure formazan is fully dissolved in all wells before reading the plate. |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Include control wells with medium only for background measurement.
-
Compound Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 3-6 days).[4]
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[12]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.[12]
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Data Acquisition: Measure the luminescence using a plate luminometer.
MTT Cell Proliferation Assay Protocol
-
Cell Seeding: Seed cells in a clear 96-well plate at a density of 5,000-10,000 cells/well in a final volume of 100 µL.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle-only control. Incubate for the desired duration.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Formazan Solubilization: For adherent cells, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well.[13]
-
Incubation: Incubate the plate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.
Visualizations
HBV Replication Cycle and this compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ulab360.com [ulab360.com]
- 12. promega.com [promega.com]
- 13. galaxy.ai [galaxy.ai]
Validation & Comparative
NVR 3-778 in the Landscape of HBV Capsid Assembly Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hepatitis B virus (HBV) core protein, essential for multiple stages of the viral lifecycle, has emerged as a critical target for novel antiviral therapies. Capsid assembly modulators (CAMs) represent a promising class of small molecules that interfere with the function of this protein. This guide provides a detailed comparison of NVR 3-778, a first-in-class CAM, with other notable CAMs, supported by experimental data and methodologies.
This compound, a sulfamoylbenzamide (SBA) derivative, was a pioneering compound in the clinical development of CAMs.[1] It demonstrated a novel mechanism of action by targeting the HBV core protein, leading to the inhibition of pregenomic RNA (pgRNA) encapsidation and subsequent viral replication.[2][3] While its development was ultimately discontinued due to limited efficacy at clinically feasible doses, the insights gained from its study have been invaluable for the advancement of next-generation CAMs.[4]
Mechanism of Action: Two Classes of Capsid Assembly Modulators
CAMs are broadly categorized into two main classes based on their effect on capsid morphology.[5][6]
-
Class I or CAM-A (Aberrant): These modulators, such as heteroaryldihydropyrimidines (HAPs) like BAY 41-4109 and GLS4, induce the formation of irregular, non-capsid polymers of the core protein.[5][7][8] This misdirected assembly effectively prevents the formation of functional nucleocapsids.
-
Class II or CAM-E/N (Empty/Normal): This class, which includes this compound and JNJ-56136379, accelerates the assembly of core proteins into capsids that are morphologically normal but are "empty," lacking the viral pgRNA and polymerase necessary for replication.[4][7][9]
This dual mechanism of action—disrupting proper capsid formation and preventing pgRNA packaging—makes CAMs potent inhibitors of HBV replication.[3][4]
Comparative Antiviral Activity
The following tables summarize the in vitro and in vivo antiviral activity of this compound and other selected CAMs.
Table 1: In Vitro Antiviral Activity of HBV Capsid Assembly Modulators
| Compound | Chemical Class | Cell Line | EC50 (HBV DNA) | CC50 | Selectivity Index (SI) | Reference(s) |
| This compound | Sulfamoylbenzamide (SBA) | HepG2.2.15 | 0.40 µM | 20.78 µM | >50 | [3][10] |
| Primary Human Hepatocytes | 0.81 µM | - | - | [2][3] | ||
| BAY 41-4109 | Heteroaryldihydropyrimidine (HAP) | HepG2.2.15 | 0.33 µM (Intracellular) | >10 µM | >30 | [11] |
| GLS4 | Phenylpropenamide | HepAD38 | 0.022 µM | >10 µM | >454 | [8][12] |
| JNJ-56136379 (Bersacapavir) | Pyrrolamide | HepG2.117 | 54 nM | >27 µM | >500 | [9][13] |
| RG7907 | Heteroaryldihydropyrimidine (HAP) | HepG2.117 | 62 nM | >500 nM | >8 | [5] |
| ABI-H0731 (Vebicorvir) | Class II CAM | - | - | - | - | [4] |
| C-49 | N-sulfonylpiperidine-3-carboxamide | HepAD38 | 0.11 µM | 85.27 µM | 775.2 | [14] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: CC50/EC50
Table 2: Clinical Efficacy of HBV Capsid Assembly Modulators (Phase 1 Data)
| Compound | Dose | Treatment Duration | Mean HBV DNA Reduction (log10 IU/mL) | Reference(s) |
| This compound | 600 mg BID | 28 days | 1.72 | [15] |
| 600 mg BID + PegIFN | 28 days | 1.97 | [15][16] | |
| GLS4 | 120 mg + Ritonavir | 28 days | 1.42 | [8] |
| 240 mg + Ritonavir | 28 days | 2.13 | [8] | |
| JNJ-56136379 (Bersacapavir) | 25-150 mg QD | 29 days | 2.16 | [17] |
| RO7049389 | 400 mg BID | - | 3.33 | [4] |
BID: twice daily; QD: once daily; PegIFN: Pegylated Interferon
Experimental Protocols
The data presented above were generated using standard virological assays. Below are representative methodologies for key experiments.
In Vitro Antiviral Activity and Cytotoxicity Assays
-
Cell Culture: Stably transfected cell lines that replicate HBV, such as HepG2.2.15 or HepAD38, are cultured in appropriate media.[3][14] For studies in a more physiologically relevant system, primary human hepatocytes (PHHs) are used.[2]
-
Compound Treatment: Cells are treated with serial dilutions of the CAMs for a specified period (e.g., 6-9 days).
-
Quantification of HBV DNA: Supernatants are collected, and extracellular HBV DNA is quantified using quantitative PCR (qPCR).[3] Intracellular encapsidated HBV DNA can also be measured from cell lysates.
-
Cytotoxicity Assay: Cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels, to determine the CC50 of the compounds.[10]
HBV Capsid Assembly Assay (Size Exclusion Chromatography)
-
Protein Expression and Purification: Recombinant HBV core protein (e.g., Cp149) is expressed in E. coli and purified.
-
In Vitro Assembly: The purified core protein is incubated with the CAM or a DMSO control to induce assembly.
-
Size Exclusion Chromatography (SEC): The reaction mixture is subjected to SEC. The elution profile is monitored by UV absorbance. The shift in the elution peak towards a higher molecular weight indicates the formation of capsids or larger aberrant structures.[18]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the HBV life cycle, the mechanism of action of CAMs, and a typical experimental workflow for their evaluation.
Caption: HBV life cycle and the points of intervention for different classes of CAMs.
Caption: A typical experimental workflow for the discovery and evaluation of novel CAMs.
Conclusion
This compound was a foundational molecule in the development of HBV CAMs, providing crucial proof-of-concept for this therapeutic strategy.[19] While its own journey to the clinic was halted, it paved the way for a diverse pipeline of next-generation CAMs with improved potency and pharmacokinetic profiles.[4] Compounds like JNJ-56136379 and GLS4 have demonstrated significant reductions in HBV DNA in early clinical trials, highlighting the potential of this class of antivirals.[8][17] The continued exploration of different chemical scaffolds and combination therapies involving CAMs offers hope for achieving a functional cure for chronic hepatitis B.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NVR-3-778 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Hepatitis B Virus Capsid Assembly Modulators, but Not Nucleoside Analogs, Inhibit the Production of Extracellular Pregenomic RNA and Spliced RNA Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ibn.idsi.md [ibn.idsi.md]
- 14. Discovery of novel HBV capsid assembly modulator with broad-spectrum anti-HBV activity | BioWorld [bioworld.com]
- 15. (this compound) Potential first-in-class treatment is well-tolerated in patients with chronic hepatitis B - EASL press release [natap.org]
- 16. Antiviral Activity, Safety, and Pharmacokinetics of Capsid Assembly Modulator this compound in Patients with Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Synergistic Antiviral Effects of NVR 3-778 in Combination with Nucleoside Analogs Against Hepatitis B Virus
NVR 3-778 is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) capsid assembly modulator (CAM) that targets the viral core protein.[1][2] It disrupts the normal process of viral capsid formation, a critical step in the HBV replication cycle, thereby inhibiting the production of new infectious virus particles.[3][4] Nucleoside/nucleotide analogs (NAs), the current standard-of-care for chronic hepatitis B, function by inhibiting the viral reverse transcriptase enzyme. Given these distinct mechanisms of action, combining this compound with NAs presents a promising strategy to achieve a more profound and sustained antiviral response. Preclinical and early clinical studies have demonstrated that this combination results in additive to synergistic effects, leading to greater reductions in viral load than either agent alone.[5][6]
Mechanism of Action and Synergy
This compound, a member of the sulfamoylbenzamide (SBA) class, allosterically modulates the HBV core protein (HBc).[7][8] This interaction accelerates and misdirects capsid assembly, leading to the formation of non-functional, empty capsids or aberrant structures that are unable to package the viral pregenomic RNA (pgRNA).[9][10] Consequently, this prevents the reverse transcription of pgRNA into relaxed circular DNA (rcDNA), a crucial step for producing new virions and replenishing the nuclear pool of covalently closed circular DNA (cccDNA), the persistent form of the virus.[1][11]
Nucleoside analogs, such as Entecavir (ETV), Tenofovir (TFV), and Lamivudine (LMV), are chain-terminating inhibitors of the HBV polymerase/reverse transcriptase. They prevent the synthesis of viral DNA from the pgRNA template.[9]
The synergistic effect arises from targeting two distinct and essential stages of the viral lifecycle. While NAs block the synthesis of viral DNA, this compound prevents the formation of the very structure required for this synthesis to occur.[1] This dual-pronged attack not only inhibits the production of new HBV DNA-containing virions but also suppresses the generation of HBV RNA-containing particles, an effect not seen with NA monotherapy.[2][12]
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. apexbt.com [apexbt.com]
- 4. modulators-of-hbv-capsid-assembly-as-an-approach-to-treating-hepatitis-b-virus-infection - Ask this paper | Bohrium [bohrium.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biology of the hepatitis B virus (HBV) core and capsid assembly modulators (CAMs) for chronic hepatitis B (CHB) cure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of this compound, Alone and In Combination With Pegylated Interferon, vs Entecavir In uPA/SCID Mice With Humanized Livers and HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy with NVR 3-778: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NVR 3-778 combination therapy with entecavir or tenofovir for the treatment of Hepatitis B Virus (HBV) infection. The information is supported by available preclinical and in vitro experimental data.
This compound is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) capsid assembly modulator (CAM).[1][2] Its mechanism of action involves binding to the HBV core protein (Cp), which leads to the misdirection of capsid assembly.[3][4] This results in the formation of non-functional capsids that are devoid of the viral pregenomic RNA (pgRNA), thereby inhibiting HBV replication.[5][6] In contrast, entecavir and tenofovir are nucleos(t)ide analogs that act as reverse transcriptase inhibitors, targeting the viral polymerase to suppress HBV DNA synthesis.[7] The distinct mechanisms of action of this compound and nucleos(t)ide analogs suggest the potential for additive or synergistic antiviral effects when used in combination.[1][8]
Preclinical Efficacy of this compound Combination Therapy
A key preclinical study in uPA/SCID mice with humanized livers and stable HBV infection provides the most direct comparison available to date. This study evaluated the in vivo antiviral efficacy of this compound alone, in combination with pegylated interferon (peg-IFN), and in comparison with entecavir monotherapy.[9]
Table 1: Reduction in Serum HBV DNA and HBV RNA in uPA/SCID Mice with Humanized Livers
| Treatment Group | Mean Serum HBV DNA Reduction (log10 IU/mL) | Mean Serum HBV RNA Reduction (log10 copies/mL) |
| Vehicle (Control) | No significant reduction | No significant reduction |
| This compound | Significant reduction | Significant reduction |
| Entecavir | Significant reduction | No effect |
| This compound + peg-IFN | Largest reduction (below limit of quantification) | Largest reduction (below limit of quantification) |
Data from a 6-week treatment period in uPA/SCID mice with humanized livers and stable HBV infection.[9]
These preclinical findings demonstrate that this compound has high antiviral activity, reducing both serum HBV DNA and HBV RNA.[9] Entecavir effectively reduced serum HBV DNA but had no impact on HBV RNA levels.[9] The combination of this compound with peg-IFN resulted in the most profound suppression of both viral markers.[9] While this study did not directly test the combination of this compound with entecavir, the distinct impact on HBV RNA suggests a complementary mechanism of action.
In Vitro Synergism
In vitro studies have consistently shown that the combination of this compound with nucleos(t)ide analogs, including lamivudine and tenofovir, results in additive or synergistic antiviral activity against HBV replication.[1][8] This supports the rationale for combining these different classes of antiviral agents.
Clinical Data
A clinical trial (NCT03032536) was initiated to evaluate the drug-drug interaction between AL-3778 (formerly this compound) and entecavir or tenofovir disoproxil fumarate in healthy volunteers. However, the detailed results of this study regarding efficacy are not publicly available. Phase 1b clinical trials of this compound have primarily focused on its combination with pegylated interferon, which showed promising reductions in HBV DNA and HBV RNA. To date, there is a lack of published clinical trial data directly comparing the efficacy of this compound in combination with entecavir or tenofovir against monotherapy with these nucleos(t)ide analogs in patients with chronic hepatitis B.
Experimental Protocols
In Vivo Efficacy in uPA/SCID Mice with Humanized Livers[9]
-
Animal Model: uPA/SCID mice with humanized livers were infected with an HBV genotype C preparation. Persistent infection of the human hepatocytes was allowed to establish for 8 weeks.
-
Treatment Groups: Mice were randomized into groups (n=5 or 6 per group) and treated for 6 weeks with one of the following:
-
Vehicle (control)
-
This compound
-
Entecavir
-
Pegylated interferon (peg-IFN)
-
This compound + entecavir
-
This compound + peg-IFN
-
-
Outcome Measures: Serum levels of HBV DNA, HBV RNA, HBsAg, and HBeAg were measured at various time points. Livers were collected for immunohistochemical analysis and quantification of HBV DNA, covalently closed circular DNA (cccDNA), and HBV RNA.
In Vitro Antiviral Activity Assay[8]
-
Cell Line: HepG2.2.15 cells, which stably replicate HBV.
-
Treatment: Cells were treated with serial dilutions of this compound, a nucleos(t)ide analog (e.g., tenofovir), or a combination of both.
-
Analysis: The levels of secreted HBV DNA and HBV RNA in the cell culture supernatant were quantified to determine the 50% effective concentration (EC50). The combination effect was analyzed using synergy models.
Visualizing the Mechanisms of Action
The distinct mechanisms of this compound and nucleos(t)ide analogs can be visualized through the following diagrams.
Caption: HBV lifecycle and the distinct targets of this compound and nucleos(t)ide analogs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. New directions in hepatitis B therapy research [termedia.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound, Alone and In Combination With Pegylated Interferon, vs Entecavir In uPA/SCID Mice With Humanized Livers and HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
NVR 3-778 and Pegylated Interferon Combination Therapy: A Comparative Analysis for Chronic Hepatitis B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug NVR 3-778 in combination with pegylated interferon (pegIFN) for the treatment of chronic hepatitis B (CHB). The analysis is based on available preclinical and clinical data, with a focus on mechanism of action, antiviral efficacy, and safety. This document also contextualizes the combination's performance against existing therapeutic alternatives.
Executive Summary
This compound is a first-in-class hepatitis B virus (HBV) capsid assembly modulator (CAM) that showed promise in early clinical development by targeting a novel step in the viral lifecycle.[1] When evaluated in combination with pegylated interferon, an established immunomodulator, the therapy demonstrated a greater reduction in viral markers compared to either agent alone.[2] However, the development of this compound has since been discontinued.[1][3] This guide serves as a valuable resource for understanding the scientific rationale, experimental outcomes, and the potential of CAMs in future HBV therapeutic strategies.
Mechanism of Action
This compound: A Capsid Assembly Modulator
This compound belongs to the sulfamoylbenzamide class of molecules and functions by binding to the HBV core protein (HBc).[4] This interaction disrupts the normal process of viral capsid assembly. Specifically, this compound induces the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA).[5][6][7] This dual mechanism of action not only prevents the formation of new infectious virions but also inhibits the establishment of new covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1][5]
Pegylated Interferon: Immunomodulation and Antiviral State
Pegylated interferon-alpha (pegIFN-α) is a cytokine that activates the host's innate and adaptive immune responses against viral infections.[8] Upon binding to its receptor on the surface of hepatocytes, it triggers the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[9][10][11] This cascade leads to the transcription of numerous interferon-stimulated genes (ISGs), which encode proteins that inhibit viral replication at various stages and enhance the antiviral immune response.[9]
Synergistic Potential of the Combination
The combination of this compound and pegIFN offers a complementary approach to treating CHB. This compound directly inhibits viral replication by disrupting capsid formation, while pegIFN stimulates the host immune system to clear infected cells and suppress the virus. This dual-pronged attack has the potential for a more profound and sustained antiviral response than either monotherapy.
Signaling and Experimental Workflow Diagrams
Caption: this compound disrupts the HBV lifecycle by preventing proper capsid formation.
Caption: PegIFN activates the JAK-STAT pathway to induce an antiviral state.
Caption: Workflow of the Phase 1b clinical trial for this compound.
Clinical and Preclinical Data
Phase 1b Clinical Trial (NCT02401737)
A key proof-of-concept Phase 1b study evaluated the safety, pharmacokinetics, and antiviral activity of this compound, both as a monotherapy and in combination with pegIFN, in HBeAg-positive CHB patients.[2] The study included multiple cohorts receiving various doses of this compound alone, pegIFN alone, or the combination over a 28-day period.
Efficacy Data
The combination of this compound (600 mg twice daily) and pegIFN demonstrated the most significant reduction in viral markers compared to the respective monotherapies.
| Treatment Group | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) |
| This compound + PegIFN | 1.97[2] | 2.09[2] |
| This compound (600 mg BID) | 1.43[2] | 1.42[2] |
| PegIFN Alone | 1.06[2] | 0.89[2] |
Table 1: Antiviral Efficacy of this compound and PegIFN Combination Therapy
Dose-dependent reductions in HBV DNA were observed with this compound monotherapy.[12] Significant reductions were seen at doses of 1200 mg/day (600 mg twice daily).[2]
Safety and Tolerability
This compound was generally well-tolerated in the Phase 1b study, with no discontinuations due to adverse events.[2] Most adverse events were mild and not attributed to the study drug.[2]
Experimental Protocols
Quantification of HBV DNA and HBV RNA
The primary efficacy endpoints in the clinical evaluation of this compound were the changes in serum HBV DNA and HBV RNA levels. These were quantified using real-time polymerase chain reaction (qPCR) assays.
1. Sample Preparation:
-
Whole blood samples are collected from patients in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation at approximately 3000 rpm for 20 minutes.[13]
-
The plasma is then stored at -20°C to -80°C until analysis.[14]
2. Nucleic Acid Extraction:
-
Viral DNA and RNA are extracted from plasma samples using commercially available kits (e.g., PREP-NA DNA/RNA Extraction Kit).[13]
-
An internal control is added during the extraction process to monitor the efficiency of the extraction and amplification steps.[15]
3. Real-Time PCR Amplification:
-
The extracted nucleic acids are subjected to qPCR using specific primers and probes targeting conserved regions of the HBV genome.
-
For HBV RNA quantification, a reverse transcription step is included to convert the RNA into complementary DNA (cDNA) prior to amplification.
-
The reaction mixture typically contains a master mix with DNA polymerase, dNTPs, primers, and a fluorescently labeled probe.[16]
-
Thermal cycling is performed in a real-time PCR instrument, with typical conditions including an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16]
4. Data Analysis:
-
The amplification of the target sequence is monitored in real-time by detecting the fluorescence emitted by the probe.
-
A standard curve is generated using known concentrations of HBV DNA or RNA to quantify the viral load in the patient samples.[13]
-
Results are typically reported in international units per milliliter (IU/mL) for HBV DNA and copies/mL for HBV RNA.[2][14]
Comparison with Alternative Therapies
The current standard of care for CHB primarily involves nucleos(t)ide analogues (NAs) and pegylated interferon.
| Therapy Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Capsid Assembly Modulators (CAMs) | This compound (discontinued) | Inhibits viral capsid assembly, preventing pgRNA encapsidation. | Novel mechanism, potential for combination therapy. | Development of this compound was discontinued. |
| Pegylated Interferon | PegIFN-α-2a, PegIFN-α-2b | Immunomodulatory, induces an antiviral state via the JAK-STAT pathway. | Finite treatment duration, potential for HBsAg loss. | Significant side effects (flu-like symptoms, depression), lower efficacy than NAs. |
| Nucleos(t)ide Analogues (NAs) | Entecavir, Tenofovir | Inhibit HBV DNA polymerase, suppressing viral replication. | High potency, well-tolerated, low rates of resistance (with newer agents). | Long-term or lifelong therapy often required, low rates of HBsAg loss. |
| Entry Inhibitors | Bulevirtide | Blocks the entry of HBV and HDV into hepatocytes. | Effective for hepatitis D co-infection. | Limited efficacy as monotherapy for HBV. |
| RNA Interference (RNAi) | JNJ-3989 (siRNA) | Degrades specific HBV messenger RNAs, reducing viral protein production. | Potential to reduce HBsAg levels. | Investigational, requires combination with other agents. |
Table 2: Comparison of Therapeutic Strategies for Chronic Hepatitis B
Conclusion and Future Perspectives
The investigation into the combination of this compound and pegylated interferon provided valuable insights into the potential of targeting multiple pathways in the HBV lifecycle. The synergistic effect observed in the reduction of HBV DNA and RNA highlights the promise of combination therapies that include direct-acting antivirals and immunomodulators.
Although the development of this compound was discontinued, the clinical proof-of-concept for capsid assembly modulators has paved the way for the development of other CAMs.[4] Future research will likely focus on combining these novel agents with other direct-acting antivirals, such as RNAi therapeutics and entry inhibitors, as well as with immunomodulatory agents, to achieve higher rates of functional cure for chronic hepatitis B. The data from the this compound trials will continue to inform the design of these future therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity, Safety, and Pharmacokinetics of Capsid Assembly Modulator this compound in Patients with Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NVR-3-778 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Jak-Stat Signaling Pathway of Interferons System: Snapshots [iji.sums.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. sid.ir [sid.ir]
- 12. d-nb.info [d-nb.info]
- 13. dna-technology.com [dna-technology.com]
- 14. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 15. dna-technology.com [dna-technology.com]
- 16. journals.asm.org [journals.asm.org]
A Comparative Guide to the In Vivo Efficacy of NVR 3-778 and Other Capsid Assembly Modulators
For Researchers, Scientists, and Drug Development Professionals
The landscape of Hepatitis B Virus (HBV) therapeutics is evolving, with Capsid Assembly Modulators (CAMs) emerging as a promising class of direct-acting antivirals. These molecules interfere with the HBV lifecycle by disrupting the proper formation of the viral capsid, a crucial component for viral replication and persistence. This guide provides a comparative overview of the in vivo efficacy of NVR 3-778, a first-in-class CAM, against other notable CAMs, supported by experimental data from preclinical studies.
Mechanism of Action: Disrupting Viral Assembly
CAMs target the HBV core protein (HBc), inducing the assembly of non-functional or empty capsids, thereby preventing the encapsidation of pregenomic RNA (pgRNA) and the subsequent reverse transcription into viral DNA.[1][2] This dual mechanism of action not only curtails the production of new infectious virions but can also impact the stability of existing capsids.
Below is a diagram illustrating the signaling pathway of HBV capsid assembly and the points of intervention for CAMs.
Caption: HBV Capsid Assembly Pathway and CAM Intervention.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound and other CAMs from studies conducted in humanized mouse models and AAV-HBV mouse models. These models are instrumental in preclinical assessments as they support HBV replication in a setting that mimics human infection.
Table 1: In Vivo Efficacy of this compound in Humanized uPA/SCID Mice
| Treatment Group | Dosage | Duration | Mean Serum HBV DNA Reduction (log10 copies/mL) | Mean Serum HBV RNA Reduction | Reference |
| This compound | 40 mg/kg BID | 6 weeks | Significant reduction vs. control | Significant reduction | [3] |
| Entecavir | Not specified | 6 weeks | Significant reduction vs. control | No effect | [3] |
| This compound + peg-IFN | 40 mg/kg BID | 6 weeks | Below limit of quantification | Below limit of quantification | [3] |
| Vehicle Control | - | 6 weeks | - | - | [3] |
Table 2: Comparative In Vitro and In Vivo Efficacy of Various CAMs
| Compound | In Vitro EC50 (HBV DNA) | In Vivo Model | Dosage | Duration | Mean Serum HBV DNA Reduction (log10 IU/mL) | Reference |
| This compound | 154 nM (PHH) | Humanized uPA/SCID Mice | 40 mg/kg BID | 6 weeks | Significant reduction | [3][4] |
| GLS4 | 14 nM (HepAD38) | Humanized Mice | Not specified | Not specified | Higher than this compound in a phase 1b trial | [5] |
| JNJ-56136379 | 93 nM (PHH) | Phase 1b (Human) | 25-250 mg QD | 28 days | Dose-dependent reduction | [6][7] |
| AB-506 | 77 nM (HepDE19) | HDI Mouse Model | 10, 30, 100 mg/kg BID | 7 days | 0.6, 2.1, 2.7 | [8] |
| GLP-26 | Not specified | Humanized Mice | 60 mg/kg/day | 10 weeks | ~4 (in combination with ETV) | [9] |
Note: Direct head-to-head in vivo comparisons of all listed CAMs in the same study are limited. Data is compiled from various publications and should be interpreted with consideration of the different experimental setups.
Experimental Protocols
The in vivo efficacy of CAMs is predominantly evaluated in two key animal models: the humanized mouse model and the adeno-associated virus (AAV)-HBV mouse model.
Humanized Mouse Model (uPA/SCID)
This model involves the transplantation of human hepatocytes into immunodeficient mice, allowing for bona fide HBV infection and replication.
A typical experimental workflow is as follows:
Caption: In Vivo Efficacy Study Workflow in Humanized Mice.
Methodology Details:
-
Animal Model: Urokinase-type plasminogen activator/severe combined immunodeficient (uPA/SCID) mice.
-
Humanization: Transplantation of human hepatocytes.
-
HBV Inoculation: Intravenous injection of HBV-positive serum or cell culture-derived virus.
-
Drug Administration: Typically oral gavage, twice daily (BID) or once daily (QD).
-
Efficacy Endpoints:
-
Serum Analysis: Quantification of HBV DNA and RNA by real-time quantitative PCR (qPCR). Measurement of HBsAg and HBeAg levels by enzyme-linked immunosorbent assay (ELISA).
-
Liver Analysis: Quantification of intrahepatic HBV DNA, cccDNA, and RNA. Immunohistochemical staining for HBcAg.
-
AAV-HBV Mouse Model
This model utilizes a non-pathogenic adeno-associated virus (AAV) to deliver the HBV genome to the liver of immunocompetent or immunodeficient mice, resulting in persistent HBV replication.[10][11][12]
Methodology Details:
-
Vector: AAV vector (commonly serotype 8) carrying a 1.2 or 1.3-fold overlength HBV genome.
-
Administration: Intravenous (tail vein) injection of the AAV-HBV vector.[12]
-
Infection Period: Establishment of persistent infection over several weeks to months.[10]
-
Treatment and Analysis: Similar to the humanized mouse model, with regular monitoring of serum viral markers and terminal analysis of liver tissue.
Conclusion
This compound has demonstrated significant in vivo antiviral activity, effectively reducing both HBV DNA and RNA levels in humanized mouse models.[3] Comparative data, although not from direct head-to-head studies, suggests that other CAMs, such as GLS4 and JNJ-56136379, also exhibit potent antiviral effects.[5][7] The choice of a specific CAM for further development will likely depend on a comprehensive evaluation of its efficacy, safety profile, and pharmacokinetic properties. The use of robust preclinical models, such as the humanized and AAV-HBV mouse models, is critical for the continued advancement of this promising class of anti-HBV agents. Further studies with direct comparative arms will be invaluable in elucidating the relative strengths of these molecules and guiding clinical development.
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, Alone and In Combination With Pegylated Interferon, vs Entecavir In uPA/SCID Mice With Humanized Livers and HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of highly efficacious functionalised tetrahydrocyclopenta[c]pyrroles as inhibitors of HBV viral replication through modulation of HBV capsid assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. AAV-HBV Transfection Mouse Model Efficient for Animal Experiments and HBV-Related Studies - Creative Biogene [creative-biogene.com]
- 11. Immunogenicity and Antiviral Response of Therapeutic Hepatitis B Vaccination in a Mouse Model of HBeAg-Negative, Persistent HBV Infection [mdpi.com]
- 12. Adeno-Associated Virus Vector Mediated Delivery of the HBV Genome Induces Chronic Hepatitis B Virus Infection and Liver Fibrosis in Mice | PLOS One [journals.plos.org]
NVR 3-778 Demonstrates No Cross-Resistance with Nucleoside Reverse Transcriptase Inhibitors in Hepatitis B Virus
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Preclinical data demonstrates that NVR 3-778, a first-in-class hepatitis B virus (HBV) capsid assembly modulator (CAM), maintains its antiviral potency against HBV strains resistant to widely used nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). This lack of cross-resistance highlights a distinct mechanism of action and suggests this compound could be a valuable therapeutic option for patients with NRTI-resistant HBV infections.
This compound targets the HBV core protein, a crucial component in the viral replication cycle responsible for encapsulating the viral genome.[1][2][3] By interfering with capsid assembly, this compound disrupts the formation of new infectious virus particles.[1][2][3] This mechanism is fundamentally different from that of NRTIs, which inhibit the viral polymerase enzyme responsible for DNA synthesis.
Comparative Antiviral Activity
In vitro studies have shown that this compound exhibits potent, pan-genotypic antiviral activity.[1][2][3] Crucially, its efficacy is not compromised by mutations in the HBV reverse transcriptase gene that confer resistance to NRTIs such as lamivudine (LMV) and entecavir (ETV).
A key study evaluated the antiviral activity of this compound against wild-type (WT) HBV and variants with well-characterized NRTI resistance mutations. The results, summarized in the table below, clearly indicate that while the resistant variants show significantly reduced susceptibility to their respective NRTIs, their susceptibility to this compound remains largely unchanged.
| Virus Strain | Relevant Mutations | This compound EC₅₀ (µM) | Lamivudine EC₅₀ (µM) | Entecavir EC₅₀ (µM) |
| Wild-Type (WT) HBV | None | 0.54 | 0.53 | 0.0014 |
| LMV-Resistant | rtL180M/M204V | 0.54 | >100 | 0.043 |
| ETV-Resistant | rtL180M/M204V/N236T | 0.50 | >100 | 0.020 |
Data sourced from preclinical studies. EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
The data unequivocally shows that mutations conferring high-level resistance to lamivudine and entecavir do not impact the inhibitory activity of this compound.[4] This provides a strong rationale for the development of this compound for use in patients who have developed resistance to current standard-of-care NRTI therapies. Furthermore, in vitro combination studies of this compound with NRTIs have shown additive to synergistic antiviral effects.[1][2][3]
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of this compound and NRTIs are central to the lack of cross-resistance. NRTIs target the viral polymerase, while this compound acts on the core protein to disrupt capsid assembly.
Caption: Mechanism of Action of this compound and NRTIs in the HBV replication cycle.
The experimental workflow to determine cross-resistance typically involves cell-based assays where cells capable of replicating HBV are treated with serial dilutions of the antiviral compounds.
Caption: General experimental workflow for assessing antiviral cross-resistance.
Experimental Protocols
Antiviral Activity Assay in Cell Culture
The antiviral activity of this compound and NRTIs against wild-type and resistant HBV strains was assessed using a transient transfection assay in human hepatoma cells (e.g., HepG2).
-
Cell Seeding: HepG2 cells were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Transfection: Cells were transfected with plasmids containing the full-length genome of either wild-type HBV or an HBV variant harboring known NRTI resistance mutations (e.g., rtL180M/M204V).
-
Compound Treatment: Twenty-four hours post-transfection, the cell culture medium was replaced with fresh medium containing serial dilutions of this compound or an NRTI (e.g., lamivudine, entecavir). A no-drug control was also included.
-
Incubation: The treated cells were incubated for a period of 3 to 6 days to allow for HBV replication and drug action.
-
DNA Extraction and Quantification: After incubation, intracellular HBV DNA was extracted from the cells. The level of encapsidated HBV DNA was quantified using quantitative polymerase chain reaction (qPCR).
-
EC₅₀ Calculation: The qPCR data was used to generate dose-response curves, and the 50% effective concentration (EC₅₀) was calculated for each compound against each viral strain. The EC₅₀ represents the drug concentration at which a 50% reduction in HBV DNA levels is observed compared to the no-drug control.
Conclusion
References
- 1. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Validating NVR-3-778's Mechanism Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
NVR-3-778 is a first-in-class, orally bioavailable Hepatitis B Virus (HBV) Capsid Assembly Modulator (CAM) that has demonstrated potent antiviral activity.[1][2][3] Its unique mechanism of action, which involves the misdirection of HBV capsid formation, offers a promising alternative to traditional nucleos(t)ide analogue therapies.[1][4] This guide provides a comparative analysis of NVR-3-778's performance against wild-type and mutant HBV strains, supported by experimental data from mutagenesis studies. Detailed methodologies for key experiments are also presented to aid in the validation of its mechanism.
Mechanism of Action and Signaling Pathway
NVR-3-778 targets the HBV core protein (HBc), a critical component in the viral replication cycle.[2][5] By binding to a hydrophobic pocket at the dimer-dimer interface of HBc, NVR-3-778 induces an aberrant assembly of core protein dimers, leading to the formation of non-functional capsids.[3][5] This process effectively inhibits the encapsidation of pregenomic RNA (pgRNA), a crucial step for viral replication, and consequently blocks the production of new infectious HBV DNA- and RNA-containing particles.[1][2][3][5]
The following diagram illustrates the HBV capsid assembly pathway and the inhibitory action of NVR-3-778.
Comparative Antiviral Activity: Wild-Type vs. Mutant HBV
Mutagenesis studies are crucial for validating the specific binding site and mechanism of action of antiviral compounds. Resistance to NVR-3-778 is conferred by mutations within the hydrophobic pocket of the HBc protein where the drug binds. The following table summarizes the in vitro antiviral efficacy (EC50) of NVR-3-778 against wild-type HBV and various HBc mutants.
| HBV Strain | Amino Acid Substitution | EC50 (µM) of NVR-3-778 | Fold Change in EC50 vs. Wild-Type | Reference |
| Wild-Type | - | 0.40 | - | [2][3] |
| Core Variant | Y118F | > 10 | > 25 | [5] |
| Core Variant | I105L | ~ 0.4 | ~ 1 | [5] |
| Core Variant | I105T | ~ 0.4 | ~ 1 | [5] |
| Core Variant | I105V | ~ 0.4 | ~ 1 | [5] |
| Core Variant | T109S | ~ 0.4 | ~ 1 | [5] |
| Core Variant | T109M | ~ 4.0 | ~ 10 | [5] |
| Core Variant | T109I | > 10 | > 25 | [5] |
Data Interpretation:
-
Mutations at positions T109 and Y118 significantly reduce the susceptibility of HBV to NVR-3-778, confirming that these residues are critical for drug binding.
-
The Y118F and T109I mutations result in a greater than 25-fold increase in the EC50 value, indicating strong resistance.
-
The T109M mutation leads to a moderate 10-fold increase in resistance.
-
Mutations at position I105 do not significantly impact the antiviral activity of NVR-3-778, suggesting this residue is less critical for the drug-target interaction.
Comparison with Other HBV Inhibitors
NVR-3-778's mechanism distinguishes it from nucleos(t)ide analogs, the current standard of care for chronic HBV.
| Drug Class | Example(s) | Mechanism of Action | Effect on HBV DNA | Effect on HBV RNA |
| Capsid Assembly Modulators (CAMs) | NVR-3-778 | Inhibit pgRNA encapsidation by misdirecting capsid assembly. | Inhibits production of DNA-containing particles. | Inhibits production of RNA-containing particles. |
| Nucleos(t)ide Analogs | Tenofovir, Lamivudine | Inhibit the reverse transcriptase activity of the viral polymerase. | Inhibits viral DNA replication. | Can increase the levels of encapsidated and secreted HBV RNA. |
The combination of NVR-3-778 with nucleos(t)ide analogs like lamivudine has been shown to result in additive to synergistic antiviral activity in vitro.[2]
Experimental Protocols
Validating the mechanism of NVR-3-778 through mutagenesis involves three key stages: site-directed mutagenesis to create HBV core protein variants, cell-based assays to assess the antiviral activity of the compound against these variants, and biochemical assays to confirm the effect on capsid assembly.
Site-Directed Mutagenesis of the HBV Core Gene
This protocol is for introducing specific point mutations into a plasmid containing the HBV core gene.
Materials:
-
Plasmid DNA containing the wild-type HBV core gene
-
Custom-designed mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Procedure:
-
Primer Design: Design forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform thermal cycling:
-
Initial denaturation: 95°C for 2 minutes.
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
DpnI Digestion: Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate plasmid DNA. Verify the desired mutation by Sanger sequencing.
Cell-Based Antiviral Assay
This protocol assesses the antiviral activity of NVR-3-778 against wild-type and mutant HBV.
Materials:
-
HepG2.2.15 cells (stably express HBV) or HepG2 cells for transient transfection
-
Plasmids encoding wild-type or mutant HBV genomes
-
Cell culture medium and reagents
-
NVR-3-778
-
Reagents for DNA extraction and quantitative PCR (qPCR)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells or HepG2 cells in multi-well plates.
-
Transfection (for transient assays): Transfect HepG2 cells with plasmids encoding wild-type or mutant HBV.
-
Compound Treatment: Treat the cells with a serial dilution of NVR-3-778.
-
Incubation: Incubate the cells for 3-6 days, refreshing the medium and compound as needed.
-
Harvesting and Lysis: Harvest the cells and lyse them to release intracellular components.
-
Nuclease Treatment: Treat the cell lysates with a nuclease to digest non-encapsidated DNA.
-
DNA Extraction: Extract the encapsidated HBV DNA from the protected viral cores.
-
qPCR Analysis: Quantify the amount of encapsidated HBV DNA using qPCR.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the NVR-3-778 concentration.
Experimental Workflow
The following diagram outlines the logical flow for validating NVR-3-778's mechanism using mutagenesis.
References
NVR 3-778: A Reference Point for the Next Wave of Hepatitis B Capsid Assembly Modulators
A Comparative Guide for Researchers and Drug Developers
The landscape of chronic hepatitis B (CHB) treatment is undergoing a significant transformation, with a shift in focus from viral suppression to functional cure. Central to this paradigm shift is the development of a novel class of antivirals known as Capsid Assembly Modulators (CAMs). These small molecules target the hepatitis B virus (HBV) core protein (HBc), a critical component in the viral life cycle, thereby inhibiting viral replication through a unique mechanism of action. NVR 3-778, a first-in-class, orally bioavailable sulfamoylbenzamide (SBA) derivative, has served as a crucial reference compound in this field, providing a benchmark for the evaluation of new CAM candidates. This guide provides a comparative analysis of this compound against other notable CAMs, supported by experimental data and detailed protocols to aid researchers in the discovery and development of next-generation CHB therapies.
Mechanism of Action: Two Classes of Capsid Disruption
CAMs are broadly categorized into two main classes based on their distinct effects on capsid assembly.[1] Both classes of compounds bind to the same hydrophobic pocket at the interface between two core protein dimers.[1]
-
Class I (or CAM-A for aberrant): These modulators, which include heteroaryldihydropyrimidines (HAPs) like GLS4 and BAY 41-4109, induce the formation of non-capsid polymers or large, irregular aggregates of the core protein.[1]
-
Class II (or CAM-E for empty): This class, which includes this compound and other SBAs, as well as phenylpropenamides (PPAs), accelerates the assembly of capsids that are morphologically normal but are "empty," meaning they lack the viral pregenomic RNA (pgRNA) and the viral polymerase necessary for replication.[1]
This fundamental difference in the mechanism of action has significant implications for the antiviral profile and potential for off-target effects of these compounds.
Comparative Efficacy of Leading CAMs
The in vitro antiviral activity of CAMs is a key determinant of their therapeutic potential. The half-maximal effective concentration (EC50) for the inhibition of HBV DNA replication is a standard metric for comparison. The following table summarizes the reported EC50 values for this compound and other prominent CAMs in various cell-based assays.
| Compound | Chemical Class | Mechanism of Action | Cell Line | EC50 (HBV DNA Reduction) | Reference(s) |
| This compound | Sulfamoylbenzamide (SBA) | Class II (Empty Capsids) | HepG2.2.15 | 0.40 µM | [2] |
| Primary Human Hepatocytes (PHH) | 0.81 µM | [2] | |||
| Vebicorvir (ABI-H0731) | Dibenzo-thiazepin-2-one | Class II (Empty Capsids) | HepAD38 | 0.17 - 0.31 µM | |
| PHH | 1.84 - 7.3 µM (for cccDNA) | ||||
| Bersacapavir (JNJ-56136379) | Sulfamoylpyrroloamide | Class II (Empty Capsids) | HepG2.117 | 54 nM | [3] |
| PHH | 93 nM | [3] | |||
| GLP-26 | Glyoxamide | Class II (Empty Capsids) | HepAD38 | 3 nM | [4] |
| PHH | 40 nM | [5] | |||
| ALG-000184 (Prodrug of ALG-001075) | Class II (Empty Capsids) | HepG2.117 | 1.45 nM (as prodrug) |
Note: EC50 values can vary depending on the cell line, experimental conditions, and specific HBV genotype used. Direct head-to-head comparative studies are invaluable for accurate assessment. The development of Bersacapavir was discontinued due to the emergence of resistance.[6]
Clinical Snapshot
This compound demonstrated promising results in a Phase 1b clinical trial, showing dose-dependent reductions in HBV DNA and HBV RNA.[7] When administered at 600 mg twice daily, it resulted in a mean HBV DNA reduction of 1.72 log10 IU/mL.[7] Combination therapy with pegylated interferon showed an even greater reduction of 1.97 log10 IU/mL.[7] While generally well-tolerated, its development did not proceed to later stages. Other CAMs, such as Vebicorvir and Bersacapavir, have also undergone clinical evaluation, with varying degrees of success and challenges, including viral rebound after treatment cessation and the emergence of drug-resistant variants.[6]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of new CAM candidates.
In Vitro Antiviral Activity Assay (HepG2.2.15 Cell Line)
This assay is a widely used method to determine the potency of a compound in inhibiting HBV replication.
Methodology:
-
Cell Culture: Maintain HepG2.2.15 cells, which stably express HBV, in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the cells in multi-well plates and treat with a serial dilution of the test compound (e.g., this compound as a reference) for a specified period (typically 6-9 days). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HBV inhibitor like Entecavir).
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
HBV DNA Quantification: Isolate viral DNA from the supernatant. Quantify the amount of HBV DNA using a quantitative real-time PCR (qPCR) assay with primers and probes specific for the HBV genome.[8]
-
Data Analysis: Calculate the concentration of the compound that inhibits HBV DNA replication by 50% (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compound on the HepG2.2.15 cells using a standard method such as the MTT or MTS assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Capsid Assembly Assay
This assay helps to visualize the effect of a CAM on the formation of HBV capsids.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant HBV core protein (e.g., Cp149, which lacks the C-terminal arginine-rich domain) from E. coli.
-
In Vitro Assembly Reaction: Induce capsid assembly by incubating the purified core protein dimers in an assembly buffer (e.g., containing 50 mM HEPES, pH 7.5, and 150-500 mM NaCl) in the presence or absence of the test CAM.
-
Analysis by Electron Microscopy (EM):
-
Apply a small volume of the assembly reaction to a carbon-coated grid.
-
Negatively stain the sample with a heavy metal salt solution (e.g., uranyl acetate or phosphotungstic acid).
-
Visualize the sample using a transmission electron microscope to observe the morphology of the assembled structures (i.e., normal capsids, aberrant structures, or aggregates).[9][10]
-
-
Analysis by Size Exclusion Chromatography (SEC):
-
Inject the assembly reaction mixture onto a size exclusion chromatography column (e.g., Superose 6).
-
Monitor the elution profile by UV absorbance at 280 nm. Assembled capsids will elute in the void volume or earlier fractions, while unassembled dimers will elute later.[11][12] This allows for the quantification of the extent of assembly.
-
Differentiating Class I and Class II CAMs
The combination of the capsid assembly assays described above is crucial for classifying a new CAM.
-
Electron Microscopy: Class I CAMs will typically show the formation of large, irregular, and often pleomorphic aggregates, while Class II CAMs will result in the formation of particles that are morphologically similar to normal, empty capsids.[13]
-
Size Exclusion Chromatography: While both classes of CAMs will shift the equilibrium towards assembled species, the elution profiles may differ. Class I CAM-induced aggregates might elute differently or even precipitate out of solution compared to the more uniform empty capsids formed in the presence of Class II CAMs.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the HBV replication cycle and the mechanism of action of CAMs, a typical experimental workflow, and the logical relationship in classifying CAMs.
Caption: HBV replication cycle and points of intervention by CAMs.
Caption: Workflow for the preclinical evaluation of new CAMs.
Caption: Logic diagram for the classification of CAMs.
Conclusion
This compound has been instrumental in validating the therapeutic potential of targeting HBV capsid assembly. As the field advances, a thorough and standardized comparison of new CAM candidates against established reference compounds is paramount. This guide provides a framework for such comparisons, offering key data points, detailed experimental methodologies, and visual representations of the underlying biological and experimental processes. By leveraging this information, researchers can more effectively identify and characterize novel CAMs with improved efficacy, safety profiles, and a higher barrier to resistance, ultimately bringing the goal of a functional cure for chronic hepatitis B closer to reality.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical Characterization of this compound, a First-in-Class Capsid Assembly Modulator against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eatg.org [eatg.org]
- 7. (this compound) Potential first-in-class treatment is well-tolerated in patients with chronic hepatitis B - EASL press release [natap.org]
- 8. Inhibition of hepatitis B virus expression and replication by RNA interference in HepG2.2.15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trapping of Hepatitis B Virus capsid assembly intermediates by phenylpropenamide assembly accelerators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NVR 3-778: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of NVR 3-778, a sulfamoylbenzamide derivative used as an HBV capsid assembly modulator. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a comprehensive, universally applicable disposal protocol is provided below, the specific SDS for the product in your possession should be considered the primary source of safety and handling information.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat, when handling this compound.
Work Area: Ensure disposal procedures are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, requires a multi-step process to ensure the safety of personnel and the environment. The primary method of disposal is through a licensed professional waste disposal service.
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound in its solid form should be collected in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate quantity, and a hazard warning if applicable based on the SDS.
-
Liquid Waste (Solutions): Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other chemical waste unless compatibility has been confirmed. The label should identify the solvent and the approximate concentration of this compound.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, should be considered contaminated waste. These materials should be collected in a designated, sealed container and labeled as "this compound Contaminated Waste."
2. Waste Storage:
-
Store all this compound waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Follow all institutional and local regulations for the storage of chemical waste.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of this compound waste.
-
Provide the waste disposal service with a detailed inventory of the waste, including the chemical name, quantity, and any other relevant information from the SDS.
-
Never dispose of this compound down the drain or in the regular trash. This compound's environmental and toxicological properties may not be fully characterized, and improper disposal can lead to environmental contamination and potential harm to aquatic life.
Quantitative Data Summary
| Waste Type | Collection Container | Labeling Requirements |
| Solid this compound | Sealed, chemical-resistant container | "this compound", Quantity, Hazard Information (as per SDS) |
| Liquid Solutions | Sealed, chemical-resistant container (separate) | "this compound Solution", Solvent Name, Concentration, Hazard Information (as per SDS) |
| Contaminated Debris | Sealed, designated container (e.g., labeled bag) | "this compound Contaminated Waste" |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Logical Relationship of Disposal Principles
Caption: Guiding principles for chemical waste disposal.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling NVR 3-778
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the compound NVR 3-778. It is intended for researchers, scientists, and professionals in drug development laboratories.
Compound Information
| Identifier | Value |
| IUPAC Name | 4-fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)-benzamide |
| CAS Number | 1445790-55-5[1] |
| Molecular Formula | C₁₈H₁₆F₄N₂O₄S[1] |
| Molecular Weight | 432.4 g/mol [1] |
| Primary Function | Hepatitis B Virus (HBV) Capsid Assembly Modulator[1][2] |
| Physical Appearance | Solid[3] |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment must be worn at all times when handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated. | Prevents inhalation of dust particles. |
Handling and Storage Procedures
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
3.1. Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[4]
-
Solubility: this compound is soluble in DMSO and Ethanol at ≥10 mg/mL.[1]
3.2. Storage:
-
Short-term (in solvent): Store at -20°C for up to 1 month or -80°C for up to 6 months.[2]
-
Long-term (solid powder): Store at -20°C.[5]
-
General Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound from reception to disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid waste, including empty containers and contaminated consumables (e.g., weigh paper, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions or liquid waste in a separate, sealed, and labeled hazardous waste container.
-
Disposal Method: Dispose of all hazardous waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Accidental Exposure Measures
In the event of accidental exposure, follow these immediate first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
